molecular formula C24H22BrN3O4 B560467 ML266

ML266

Cat. No.: B560467
M. Wt: 496.4 g/mol
InChI Key: VAPWBKACLHRZBZ-UHFFFAOYSA-N
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Description

Novel glucocerebrosidase activator;  Non-inhibitory chaperones of glucocerebrosidase>Novel glucocerebrosidase activator;  Non-inhibitory chaperones of glucocerebrosidase;  High Quality Biochemicals for Research Uses

Properties

IUPAC Name

2-[2-(4-bromoanilino)-2-oxoethoxy]-N-[2-(N-methylanilino)-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrN3O4/c1-28(19-7-3-2-4-8-19)23(30)15-26-24(31)20-9-5-6-10-21(20)32-16-22(29)27-18-13-11-17(25)12-14-18/h2-14H,15-16H2,1H3,(H,26,31)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPWBKACLHRZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CNC(=O)C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Non-Inhibitory Chaperone ML266: A Deep Dive into its Mechanism of Action on Glucocerebrosidase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gaucher disease, a lysosomal storage disorder, arises from mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages. A key therapeutic strategy involves the use of pharmacological chaperones (PCs) to rescue mutant GCase. ML266 is a novel, non-inhibitory small molecule chaperone for GCase. Unlike first-generation PCs that often competitively inhibit the enzyme's active site, this compound and its analogs bind to allosteric sites, stabilizing the nascent enzyme in the endoplasmic reticulum (ER) and facilitating its correct folding and trafficking to the lysosome. This mechanism enhances the lysosomal concentration of functional GCase without compromising its catalytic activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key quantitative data and detailing the experimental protocols used to elucidate its function.

Introduction: The Challenge of Misfolded GCase and the Advent of Non-Inhibitory Chaperones

Mutations in the GBA1 gene are the leading cause of Gaucher disease and represent a significant genetic risk factor for Parkinson's disease.[1] Many of these mutations lead to the misfolding of the GCase enzyme in the endoplasmic reticulum, triggering the ER-associated degradation (ERAD) pathway and preventing the enzyme from reaching its site of action in the lysosome.[2]

Pharmacological chaperones are small molecules that bind to and stabilize misfolded proteins, promoting their proper conformation and cellular trafficking.[3] Early GCase chaperones, such as iminosugars, were competitive inhibitors that bound to the enzyme's active site.[1] This presented a therapeutic challenge: finding a concentration that would be sufficient to chaperone the enzyme without significantly inhibiting its activity in the lysosome.[2]

This compound represents a second generation of non-inhibitory chaperones.[2] These molecules were identified through high-throughput screening and are designed to bind to allosteric sites on GCase, thereby avoiding interference with substrate binding and catalysis.[4][5] this compound and its closely related analog, NCGC607, have been shown to increase the cellular levels and activity of mutant GCase, positioning them as promising therapeutic candidates.[1][4]

Mechanism of Action of this compound

The primary mechanism of action of this compound is to act as a pharmacological chaperone for mutant GCase. This involves a multi-step process that begins in the ER and culminates in increased enzymatic activity within the lysosome.

  • Binding and Stabilization in the ER: this compound binds to the newly synthesized, and often misfolded, GCase protein within the neutral pH environment of the ER. Computational modeling and experimental data on the analog NCGC607 suggest that this binding occurs at allosteric sites, distinct from the catalytic domain.[6][7] This binding stabilizes the protein in a more native-like conformation.

  • Evasion of ER-Associated Degradation (ERAD): By promoting proper folding, this compound prevents the mutant GCase from being targeted by the cell's quality control machinery for degradation via the proteasome.[5]

  • Trafficking to the Lysosome: The stabilized GCase-ML266 complex is then trafficked from the ER, through the Golgi apparatus, to the lysosomes.[4]

  • Dissociation and Enzyme Activity: Upon arrival in the acidic environment of the lysosome, the chaperone may dissociate, leaving a correctly folded and functional GCase enzyme to hydrolyze its substrate, glucosylceramide.[8]

This pathway ultimately leads to an increase in the total amount of functional GCase within the lysosomes, thereby addressing the enzymatic deficiency that underlies Gaucher disease.

This compound Mechanism of Action cluster_ER Endoplasmic Reticulum (pH ~7.2) cluster_trafficking Trafficking cluster_lysosome Lysosome (pH ~4.5-5.0) mutant_gcase Misfolded Mutant GCase stabilized_complex Stabilized GCase-ML266 Complex mutant_gcase->stabilized_complex Binding & Stabilization erad ERAD Pathway (Proteasomal Degradation) mutant_gcase->erad Default Pathway This compound This compound This compound->stabilized_complex trafficking_arrow Golgi Apparatus stabilized_complex->trafficking_arrow functional_gcase Functional GCase trafficking_arrow->functional_gcase products Glucose + Ceramide functional_gcase->products Hydrolysis substrate Glucosylceramide substrate->products

Caption: Workflow of this compound as a pharmacological chaperone for GCase.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its analog NCGC607. It is important to note that while this compound is described as a non-inhibitory chaperone, some commercial sources report an IC50 value, which may refer to its activity in a specific screening assay rather than direct enzymatic inhibition.[9][10]

Table 1: Activity of this compound and NCGC607 on GCase

CompoundParameterValueCell/SystemGCase MutationReference
This compound IC502.5 µMNot SpecifiedNot Specified[9][10]
GCase Translocation14% of cells at 5 µMN370S Gaucher patient fibroblastsN370S[2]
NCGC607 GCase Activity Increase~2-foldiPSC-derived macrophages (iMacs)N370S/N370S[4]
GCase Activity Increase~2-foldiPSC-derived dopaminergic neuronsGD1 (N370S)[4]
GCase Activity Increase~1.8-foldiPSC-derived dopaminergic neuronsGD1-PD[4]
GCase Activity Increase~40-foldiPSC-derived dopaminergic neuronsGD2[4]
GCase Activity Increase1.3-foldCultured macrophages from GD patientsVarious[6][7]
GCase Activity Increase1.5-foldCultured macrophages from GBA-PD patientsN370S[6][7]
GCase Activity Increase1.1-foldiPSC-derived dopaminergic neuronsN370S[6][7]

Table 2: Effect of NCGC607 on GCase Protein Levels

CompoundParameterFold IncreaseCell/SystemGCase MutationReference
NCGC607 GCase Protein Levels1.5-foldCultured macrophages from GD patientsVarious[6][7]
GCase Protein Levels1.7-foldiPSC-derived dopaminergic neuronsN370S[6][7]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound and its analogs.

GCase Activity Assay

This assay measures the enzymatic activity of GCase in cell lysates using a fluorogenic substrate.

Principle: The artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) is cleaved by GCase to produce the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified. The assay is performed at an acidic pH to favor lysosomal GCase activity.

Materials:

  • Cell lysates

  • 4-MUG substrate solution

  • Citrate-phosphate buffer (pH 5.4)

  • Stop buffer (e.g., glycine-carbonate buffer, pH 10.7)

  • 96-well black plates

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm)

Procedure:

  • Prepare cell lysates from control and compound-treated cells.

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, add a defined amount of protein lysate to each well.

  • Add the 4-MUG substrate solution in citrate-phosphate buffer to initiate the reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding the stop buffer.

  • Measure the fluorescence of 4-MU using a plate reader.

  • Calculate GCase activity relative to the protein concentration and compare the activity in treated versus untreated cells.

GCase Activity Assay Workflow start Start: Prepare cell lysates protein_quant Determine protein concentration start->protein_quant plate_setup Add lysates to 96-well plate protein_quant->plate_setup add_substrate Add 4-MUG substrate (in acidic buffer) plate_setup->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add stop buffer incubate->stop_reaction read_fluorescence Measure fluorescence (Ex: 365nm, Em: 445nm) stop_reaction->read_fluorescence analyze Analyze data: Calculate specific activity read_fluorescence->analyze

Caption: Experimental workflow for the GCase activity assay.

Immunofluorescence Assay for GCase Localization

This microscopy-based assay visualizes the subcellular localization of GCase to determine if it has been successfully trafficked to the lysosomes.

Principle: Cells are fixed and permeabilized, then incubated with primary antibodies specific for GCase and a lysosomal marker (e.g., LAMP1 or LAMP2). Fluorescently labeled secondary antibodies are then used to detect the primary antibodies. Co-localization of the GCase and lysosomal marker signals, often appearing as yellow in a merged image (red and green channels), indicates successful trafficking.

Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking buffer (e.g., bovine serum albumin in PBS)

  • Primary antibody against GCase

  • Primary antibody against a lysosomal marker (e.g., anti-LAMP1)

  • Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)

  • DAPI for nuclear staining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Culture cells on coverslips and treat with this compound or vehicle control.

  • Wash cells with PBS and fix with PFA.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding sites.

  • Incubate with primary antibodies for GCase and the lysosomal marker.

  • Wash and incubate with corresponding fluorescently labeled secondary antibodies and DAPI.

  • Mount the coverslips on microscope slides.

  • Image the cells using a confocal microscope and analyze the co-localization of the GCase and lysosomal signals.

Immunofluorescence Workflow start Start: Culture and treat cells on coverslips fix_perm Fix with PFA and permeabilize start->fix_perm block Block non-specific binding fix_perm->block primary_ab Incubate with primary antibodies (anti-GCase, anti-LAMP1) block->primary_ab secondary_ab Incubate with fluorescent secondary antibodies + DAPI primary_ab->secondary_ab mount Mount coverslips secondary_ab->mount image Image with confocal microscope mount->image analyze Analyze co-localization image->analyze

Caption: Workflow for immunofluorescence analysis of GCase localization.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that can be used to verify target engagement of a compound in a cellular environment.

Principle: The binding of a ligand (like this compound) to its target protein (GCase) generally increases the thermal stability of the protein. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble GCase remaining at each temperature is then quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Materials:

  • Intact cells

  • This compound or vehicle control

  • PBS

  • Lysis buffer with protease inhibitors

  • Equipment for heating (e.g., thermal cycler)

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody against GCase

Procedure:

  • Treat intact cells with this compound or vehicle control.

  • Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a fixed time (e.g., 3 minutes).

  • Lyse the cells.

  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble GCase in each supernatant by Western blot.

  • Plot the amount of soluble GCase as a function of temperature to generate melting curves and determine the melting temperature (Tm) with and without the compound.

CETSA Workflow start Start: Treat cells with This compound or vehicle heat Heat cell aliquots across a temperature gradient start->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge collect_supernatant Collect supernatant (soluble fraction) centrifuge->collect_supernatant western_blot Analyze soluble GCase by Western Blot collect_supernatant->western_blot plot_curve Plot melting curve and determine ΔTm western_blot->plot_curve

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound is a promising non-inhibitory pharmacological chaperone that addresses the fundamental cellular defect in many forms of Gaucher disease: the misfolding and subsequent degradation of mutant GCase. By binding to an allosteric site, this compound stabilizes the enzyme, facilitating its trafficking to the lysosome and increasing its functional activity. The quantitative data from its analog, NCGC607, demonstrates significant increases in GCase activity and protein levels in various patient-derived cellular models. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of this and other non-inhibitory chaperones for Gaucher disease and related synucleinopathies like Parkinson's disease. Further studies to precisely quantify the binding affinity and thermal stabilization effects of this compound will be crucial in advancing its therapeutic development.

References

ML266: A Non-Inhibitory Chaperone for Glucocerebrosidase Restoration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CAS Number: 1462267-08-8

Abstract

ML266 is a small molecule that has been identified as a non-inhibitory chaperone of glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease. Unlike inhibitory chaperones that bind to the active site, this compound facilitates the proper folding and trafficking of mutant GCase from the endoplasmic reticulum to the lysosome, where it can exert its catalytic function. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, experimental data, and relevant protocols to aid researchers in the fields of lysosomal storage disorders and drug development.

Chemical and Physical Properties

This compound is a synthetic compound with the following key identifiers and properties.

PropertyValue
CAS Number 1462267-08-8
Molecular Formula C₂₄H₂₂BrN₃O₄
Molecular Weight 496.36 g/mol
Appearance Solid powder
Purity >98%
Solubility Soluble in DMSO

Biological Activity and Mechanism of Action

This compound acts as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase). In Gaucher disease, mutations in the GBA1 gene lead to misfolded GCase that is retained in the endoplasmic reticulum (ER) and subsequently degraded by the proteasome. This results in insufficient GCase activity within the lysosome, leading to the accumulation of its substrate, glucosylceramide.

This compound binds to the misfolded GCase protein, stabilizing its conformation and allowing it to pass the ER quality control system. The correctly folded GCase, chaperoned by this compound, is then trafficked to the lysosome. Importantly, this compound is a non-inhibitory chaperone, meaning it does not block the active site of the enzyme. This is a significant advantage over many other chaperone molecules, which are often competitive inhibitors and can suppress the activity of the very enzyme they are designed to rescue. Once in the acidic environment of the lysosome, it is believed that this compound dissociates from GCase, allowing the enzyme to hydrolyze glucosylceramide.

The key biological activities of this compound are summarized in the table below.

ParameterValueCell Line/System
IC₅₀ 2.5 µMGCase activity assay
Cellular Activity 14% increase in GCase co-localization with lysosomes at 5 µMN370S Gaucher patient fibroblasts
Cytotoxicity No toxicity observed at 20 µMN370S Gaucher patient fibroblasts

Signaling and Trafficking Pathway

The following diagram illustrates the mechanism of action of this compound in rescuing mutant GCase.

GCase_Trafficking cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome (Acidic pH) Misfolded_GCase Misfolded Mutant GCase Proteasome Proteasomal Degradation Misfolded_GCase->Proteasome ER-Associated Degradation (ERAD) Complex This compound-GCase Complex Misfolded_GCase->Complex This compound This compound This compound->Complex Folded_GCase Correctly Folded GCase Complex->Folded_GCase Chaperone-mediated folding Lysosomal_GCase Active GCase Folded_GCase->Lysosomal_GCase Vesicular Transport (Golgi Apparatus) Glucose_Ceramide Glucose + Ceramide Lysosomal_GCase->Glucose_Ceramide Glucosylceramide Glucosylceramide Glucosylceramide->Lysosomal_GCase Hydrolysis Experimental_Workflow start Start: Culture Patient Fibroblasts (e.g., N370S) treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate for 72-96 hours treatment->incubation fix_perm Fix and Permeabilize Cells incubation->fix_perm staining Immunostain for GCase and LAMP1 fix_perm->staining imaging Fluorescence Microscopy staining->imaging analysis Image Analysis: Quantify Co-localization imaging->analysis end End: Determine Effect of this compound on GCase Trafficking analysis->end

In-Depth Technical Guide: Discovery and Synthesis of ML266, a Non-Inhibitory Chaperone of Glucocerebrosidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML266 is a small molecule that functions as a non-inhibitory chaperone for the enzyme glucocerebrosidase (GCase). Deficiencies in GCase activity, caused by mutations in the GBA1 gene, lead to the lysosomal storage disorder Gaucher disease and are a significant genetic risk factor for Parkinson's disease. This compound was identified through a high-throughput screening campaign and has been characterized as a promising therapeutic lead. Unlike many other GCase chaperones, this compound does not inhibit the enzyme's catalytic activity. Instead, it facilitates the correct folding and trafficking of mutant GCase from the endoplasmic reticulum to the lysosome, thereby restoring its function. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to this compound.

Discovery of this compound

This compound was discovered through a high-throughput screening (HTS) campaign aimed at identifying small molecules that could act as chaperones for mutant GCase.[1] The primary challenge in this endeavor was to find compounds that could stabilize the enzyme and promote its proper folding and trafficking without inhibiting its enzymatic activity, a common drawback of previously identified chaperones.[1]

The screening effort identified two promising chemical series, exemplified by the probe compounds ML198 and this compound.[1] These compounds were found to facilitate the translocation of GCase to the lysosome in patient-derived fibroblasts.[1]

High-Throughput Screening Assay

While the specific details of the primary HTS assay have not been fully disclosed in publicly available literature, it was a cell-based assay that measured the translocation of GCase to the lysosome.[1][2] A common approach for such assays involves the use of high-content imaging to visualize the co-localization of GCase with a lysosomal marker, such as LAMP1.[3] An alternative method involves a luminescent reporter tag, such as the HiBiT peptide, attached to GCase to quantify protein stabilization.[2][4][5] A primary screen of 10,779 compounds from the NCATS bioactive collections identified 140 stabilizers of a mutant form of GCase.[2][5]

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound (IUPAC Name: N-(2-(methyl(phenyl)amino)-2-oxoethyl)-2-((4-bromo-3-((3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)amino)phenoxy)acetamide)) is not publicly available. However, the synthesis of similar pyrazole-containing compounds has been described in the literature, suggesting a multi-step synthetic route.[6][7][8] The general approach likely involves the synthesis of the substituted pyrazole core, followed by coupling with the phenoxyacetamide side chain.

Mechanism of Action

This compound acts as a pharmacological chaperone for GCase. In individuals with Gaucher disease, specific mutations in the GBA1 gene lead to misfolding of the GCase enzyme in the endoplasmic reticulum (ER).[1] This misfolded protein is recognized by the cell's quality control machinery and targeted for degradation via the proteasome pathway, preventing it from reaching the lysosome where it would normally function.[1]

This compound binds to the mutant GCase enzyme, stabilizing its conformation and allowing it to fold correctly.[9][10] This stabilized enzyme can then be trafficked from the ER to the Golgi apparatus and subsequently to the lysosome, a process mediated by the lysosomal integral membrane protein type-2 (LIMP-2).[9][10] Once in the lysosome, this compound dissociates from GCase, allowing the enzyme to hydrolyze its substrate, glucosylceramide, into glucose and ceramide.[9][10] A key advantage of this compound is that it does not inhibit the catalytic activity of GCase.[9]

Quantitative Data

The following table summarizes the available quantitative data for this compound and its activity.

ParameterValue/ResultReference
IC50 (GCase inhibition) 2.5 µM[9][10]
EC50 (Chaperone Activity) Not publicly available
Cellular Chaperone Activity At 5 µM, 15% of N370S Gaucher patient fibroblasts showed increased co-localization of GCase at the lysosome.[1]
Selectivity Inactive against β-glucosidase and β-galactosidase.[1]
Microsomal Stability Data not publicly available for this compound. The related probe ML198 showed promising microsomal stability.[1]
Caco-2 Permeability Data not publicly available for this compound. The related probe ML198 showed promising Caco-2 permeability.[1]
Chemical Formula C24H22BrN3O4[10]
Molecular Weight 496.36 g/mol [10]

Experimental Protocols

In Vitro GCase Activity Assay

This protocol is adapted from publicly available methods for measuring GCase activity in cell lysates.[11]

Materials:

  • Cell lysate containing GCase

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

  • Citrate-phosphate buffer (pH 5.4)

  • Stop buffer (e.g., 0.1 M glycine-NaOH, pH 10.7)

  • GCase inhibitor (e.g., conduritol B epoxide - CBE) for control

  • 96-well black, clear-bottom plates

  • Fluorometer

Procedure:

  • Prepare cell lysates from control and experimental cells.

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, add a standardized amount of protein from each lysate. Include wells with a GCase inhibitor as a negative control.

  • Prepare the 4-MUG substrate solution in citrate-phosphate buffer.

  • Initiate the reaction by adding the 4-MUG solution to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the stop buffer.

  • Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

  • Calculate GCase activity based on a 4-MU standard curve.

Cellular Chaperone Assay (GCase Translocation)

This protocol is based on immunofluorescence methods to visualize the translocation of GCase to the lysosome.[3][12]

Materials:

  • Patient-derived fibroblasts with a GBA1 mutation (e.g., N370S)

  • This compound

  • Cell culture medium and supplements

  • Glass coverslips or imaging plates

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., PBS with Triton X-100)

  • Blocking buffer (e.g., PBS with bovine serum albumin)

  • Primary antibodies: anti-GCase and anti-LAMP1 (lysosomal marker)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed patient-derived fibroblasts on coverslips or in imaging plates and allow them to adhere.

  • Treat the cells with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 48-72 hours).

  • Fix the cells with PFA.

  • Permeabilize the cells with the permeabilization buffer.

  • Block non-specific antibody binding with the blocking buffer.

  • Incubate the cells with primary antibodies against GCase and LAMP1.

  • Wash the cells and incubate with appropriate fluorescently labeled secondary antibodies and DAPI.

  • Mount the coverslips or image the plates using a fluorescence microscope.

  • Analyze the images to quantify the co-localization of GCase and LAMP1 signals, which indicates the translocation of GCase to the lysosome.

Signaling Pathway and Experimental Workflow Diagrams

GCase Trafficking and the Effect of this compound

GCase_Trafficking cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome GCase_misfolded Misfolded Mutant GCase GCase_folding GCase Folding GCase_misfolded->GCase_folding Proteasome Proteasomal Degradation GCase_misfolded->Proteasome ERAD Pathway GCase_trafficking GCase Trafficking GCase_folding->GCase_trafficking LIMP-2 mediated transport This compound This compound This compound->GCase_folding Chaperone-mediated folding GCase_active Active GCase GCase_trafficking->GCase_active Cer_Glc Ceramide + Glucose GCase_active->Cer_Glc Hydrolysis GlcCer Glucosylceramide GlcCer->GCase_active

Caption: Cellular trafficking pathway of GCase and the chaperone effect of this compound.

Experimental Workflow for this compound Evaluation

ML266_Workflow cluster_Discovery Discovery cluster_Characterization In Vitro Characterization cluster_Cellular Cellular Characterization cluster_PK Pharmacokinetic Profiling HTS High-Throughput Screening Hit_ID Hit Identification (this compound) HTS->Hit_ID GCase_Assay GCase Activity Assay (Inhibition) Hit_ID->GCase_Assay Selectivity_Assay Selectivity Assays (Other Glucosidases) Hit_ID->Selectivity_Assay Chaperone_Assay Cellular Chaperone Assay (GCase Translocation) Hit_ID->Chaperone_Assay Toxicity_Assay Cytotoxicity Assays Chaperone_Assay->Toxicity_Assay Microsomal_Stability Microsomal Stability Toxicity_Assay->Microsomal_Stability Permeability Caco-2 Permeability Toxicity_Assay->Permeability

Caption: Experimental workflow for the discovery and characterization of this compound.

References

ML266: A Non-Inhibitory Pharmacological Chaperone for Glucocerebrosidase in Gaucher Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Gaucher disease, a lysosomal storage disorder instigated by mutations in the GBA1 gene, leads to a deficiency of the enzyme glucocerebrosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages. A significant portion of Gaucher disease-associated mutations cause GCase to misfold within the endoplasmic reticulum, leading to its premature degradation and failure to traffic to the lysosome. Pharmacological chaperones, small molecules that bind to and stabilize mutant proteins, represent a promising therapeutic strategy. This technical guide provides a comprehensive overview of ML266, a novel, non-inhibitory pharmacological chaperone for GCase. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize associated cellular pathways and workflows.

Introduction to Pharmacological Chaperoning for Gaucher Disease

Gaucher disease is the most common lysosomal storage disorder, with clinical manifestations ranging from hepatosplenomegaly and skeletal abnormalities to severe neurological impairment. The underlying cause is a functional deficiency of the lysosomal enzyme glucocerebrosidase (GCase), which is responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[1] Many mutations in the GBA1 gene result in the synthesis of GCase variants that, while potentially retaining catalytic activity, are misfolded and retained in the endoplasmic reticulum (ER). The cell's quality control machinery identifies these misfolded proteins and targets them for ER-associated degradation (ERAD) via the proteasome pathway.[2]

Pharmacological chaperones (PCs) are small molecules that can permeate cell membranes and bind to misfolded proteins in the ER. This binding stabilizes the protein's conformation, allowing it to pass through the ER quality control, traffic through the Golgi apparatus, and reach its final destination—in this case, the lysosome. A critical challenge in the development of PCs for enzymatic deficiencies has been that many are competitive inhibitors of the target enzyme. This necessitates a delicate balance to achieve sufficient chaperone activity in the neutral pH of the ER without significantly inhibiting enzymatic function in the acidic environment of the lysosome.[2]

This compound emerges as a significant advancement in this field as a non-inhibitory pharmacological chaperone of GCase. Identified through high-throughput screening, this compound promotes the proper folding and lysosomal translocation of mutant GCase without impeding its catalytic activity.[2] This characteristic offers a distinct therapeutic advantage, mitigating the risk of substrate accumulation due to enzyme inhibition.

This compound: Mechanism of Action

This compound acts as a molecular scaffold for misfolded GCase variants within the endoplasmic reticulum. By binding to the nascent or misfolded enzyme, it facilitates the adoption of a conformation that is recognized as properly folded by the ER's quality control system. This allows the stabilized GCase to be trafficked to the lysosome, where it can carry out its function of degrading glucosylceramide. A key feature of this compound is its non-inhibitory nature, meaning it does not block the active site of the enzyme, allowing the rescued GCase to be fully functional upon reaching the lysosome.[2][3]

Signaling Pathway: Sphingolipid Metabolism and GCase Function

Gaucher disease is fundamentally a disorder of sphingolipid metabolism. GCase is a key enzyme in the catabolic pathway of glycosphingolipids. The diagram below illustrates the central role of GCase in this pathway and the point of disruption in Gaucher disease.

Sphingolipid_Metabolism cluster_lysosome Lysosomal Compartment Ceramide Ceramide Glucosylceramide Glucosylceramide (Substrate) GCase Glucocerebrosidase (GCase) (Deficient in Gaucher Disease) Glucosylceramide->GCase Hydrolysis Glucose Glucose GCase->Ceramide GCase->Glucose Lysosome Lysosome

Figure 1: Role of GCase in the Sphingolipid Metabolism Pathway.

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound, providing key metrics for its activity and physicochemical properties.

PropertyValueSource(s)
Molecular Formula C₂₄H₂₂BrN₃O₄[4]
Molecular Weight 496.36 g/mol [4]
IC₅₀ (GCase Chaperone) 2.5 µM[2][4]
Table 1: Physicochemical and In Vitro Activity of this compound.
AssayCell LineConcentrationResultSource(s)
GCase Translocation N370S Gaucher Patient Fibroblasts5 µM15% of cells showed increased co-localization of GCase in the lysosome.[3]
Table 2: Cellular Activity of this compound.
PropertyResultAssay SystemSource(s)
Aqueous Solubility GoodIn vitro[3]
Permeability ModestCaco-2 assay[3]
Metabolic Stability Rapid clearanceMouse liver microsomes[3]
Table 3: ADME Properties of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a pharmacological chaperone for GCase.

GCase Activity Assay (using 4-MUG substrate)

This assay measures the enzymatic activity of GCase in cell or tissue lysates.

Materials:

  • Cell or tissue lysate

  • Assay Buffer: Citrate-phosphate buffer (pH 5.4) containing 0.25% (w/v) sodium taurocholate, 1 mM EDTA, and 1% (w/v) BSA.[2]

  • Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) (Sigma, M3633).

  • Stop Buffer: 1 M Glycine, pH 12.5.

  • GCase inhibitor (control): Conduritol B epoxide (CBE) (Sigma, C5424).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader (Excitation: 350 nm, Emission: 460 nm).

Procedure:

  • Prepare cell or tissue homogenates in a suitable lysis buffer.

  • Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).

  • In a 96-well plate, add a defined amount of protein lysate (e.g., 10-50 µg) to each well.

  • For inhibitor control wells, add CBE to a final concentration that ensures complete inhibition of GCase. For test wells, add this compound at various concentrations. For vehicle control, add an equivalent volume of DMSO.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the 4-MUG substrate solution to each well.

  • Incubate the plate at 37°C for 1 hour, protected from light.

  • Stop the reaction by adding the Stop Buffer to each well.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate GCase activity by subtracting the fluorescence of the inhibitor control wells and normalizing to the protein concentration.

GCase Translocation Immunofluorescence Assay

This assay visualizes the subcellular localization of GCase to assess its trafficking to the lysosome.

Materials:

  • Patient-derived fibroblasts (e.g., with N370S mutation) cultured on glass coverslips.

  • This compound

  • Primary Antibodies:

    • Mouse anti-GCase monoclonal antibody.

    • Rabbit anti-LAMP1 polyclonal antibody (lysosomal marker).

  • Secondary Antibodies:

    • Alexa Fluor 488-conjugated goat anti-mouse IgG.

    • Alexa Fluor 594-conjugated goat anti-rabbit IgG.

  • DAPI (nuclear stain).

  • Fixation Solution: 4% paraformaldehyde in PBS.

  • Permeabilization Solution: 0.1% Triton X-100 in PBS.

  • Blocking Solution: 5% normal goat serum in PBS.

  • Mounting medium.

  • Confocal microscope.

Procedure:

  • Seed patient fibroblasts on glass coverslips and culture overnight.

  • Treat the cells with this compound (e.g., 5 µM) or vehicle (DMSO) for 48-72 hours.[3]

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash three times with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Wash three times with PBS and block with 5% normal goat serum for 1 hour at room temperature.

  • Incubate with primary antibodies (anti-GCase and anti-LAMP1) diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.

  • Wash three times with PBS and mount the coverslips onto glass slides using mounting medium.

  • Visualize the cells using a confocal microscope. Co-localization of GCase (green) and LAMP1 (red) signals will appear as yellow, indicating GCase presence in the lysosomes.[3][5]

Western Blot for GCase Protein Levels

This method is used to quantify the total amount of GCase protein in cells after treatment with this compound.

Materials:

  • Cell lysates.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and blotting apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody: Rabbit anti-GCase polyclonal antibody.

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH).

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Prepare cell lysates from cells treated with this compound or vehicle.

  • Determine protein concentration for each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-GCase antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Re-probe the membrane with a loading control antibody to normalize for protein loading.

  • Quantify the band intensities to determine the relative change in GCase protein levels.[6]

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the discovery and validation of a pharmacological chaperone like this compound, and the cellular mechanism of its action.

Pharmacological_Chaperone_Discovery_Workflow HTS High-Throughput Screening (e.g., GCase activity assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC₅₀ Determination Hit_ID->Dose_Response Cellular_Assays Cellular Assays (Translocation, Protein Levels) Dose_Response->Cellular_Assays ADME_Tox In Vitro ADME/Tox Cellular_Assays->ADME_Tox In_Vivo In Vivo Efficacy (Gaucher Mouse Model) ADME_Tox->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Figure 2: General workflow for pharmacological chaperone discovery.

ML266_Mechanism_of_Action Misfolded_GCase Misfolded GCase (in ER) Stabilized_GCase Stabilized GCase-ML266 Complex Misfolded_GCase->Stabilized_GCase Binding of ER_QC ER Quality Control Misfolded_GCase->ER_QC Fails This compound This compound This compound->Stabilized_GCase Stabilized_GCase->ER_QC Passes ERAD ER-Associated Degradation (Proteasome) ER_QC->ERAD Golgi Golgi Apparatus ER_QC->Golgi Trafficking Lysosome Lysosome Golgi->Lysosome Functional_GCase Functional GCase Lysosome->Functional_GCase

Figure 3: Cellular mechanism of this compound action.

Conclusion

This compound represents a promising class of non-inhibitory pharmacological chaperones for the treatment of Gaucher disease. Its ability to rescue mutant GCase trafficking without compromising its enzymatic activity addresses a key challenge in the development of chaperone therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate this compound and similar molecules. Future studies should focus on comprehensive in vivo efficacy and safety profiling in relevant Gaucher disease models to translate the potential of this therapeutic approach into clinical reality.

References

An In-depth Technical Guide to the Target Protein Interactions of ML297 and ML266

Author: BenchChem Technical Support Team. Date: December 2025

An important introductory note: Initial analysis suggests a potential ambiguity in the query, as "ML266" and "ML297" are distinct compounds with different protein targets and mechanisms of action. This guide will provide a comprehensive overview of the more extensively characterized ML297 , a potent activator of G-protein-gated inwardly rectifying potassium (GIRK) channels, which aligns well with the request for detailed signaling pathways and experimental data. A summary of the available information for This compound , a molecular chaperone of glucocerebrosidase (GCase), will also be provided.

ML297: A Selective Activator of GIRK1-Containing Potassium Channels

ML297 is a potent and selective small molecule agonist of G-protein-gated inwardly rectifying K+ (GIRK/Kir3) channels that contain the GIRK1 subunit.[1][2] Its discovery has provided a valuable tool for probing the physiological and pathophysiological relevance of these channels, which are key mediators of inhibitory neurotransmission in the brain and heart.

Quantitative Data Presentation

The following table summarizes the quantitative data for the interaction of ML297 with various GIRK channel subunit combinations.

CompoundTargetAssay TypeCell LineMeasured Value (EC50/IC50)Reference
ML297GIRK1/2Thallium FluxHEK293160 nM (IC50)[1][3]
ML297GIRK1/2Whole-cell Patch ClampHEK293233 ± 38 nM (EC50)[2][4]
ML297GIRK1/2Thallium FluxHEK293110 ± 13 nM (EC50)[5]
ML297GIRK1/4Thallium FluxHEK293887 nM (IC50)[1][3]
ML297GIRK1/4Thallium FluxHEK2931.2 ± 0.5 µM (EC50)[5]
ML297GIRK1/3Thallium FluxHEK293914 nM (IC50)[1][3]
ML297GIRK2Thallium FluxHEK293No activity[3]
ML297GIRK2/3Thallium FluxHEK293No activity[3][6]
Signaling Pathway of ML297-Mediated GIRK Channel Activation

ML297 activates GIRK1-containing channels through a unique mechanism that is independent of G-protein signaling but dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2).[2][4] The activation is conferred by the interaction of ML297 with two specific amino acid residues within the GIRK1 subunit: Phenylalanine 137 (F137) in the pore helix and Aspartate 173 (D173) in the second membrane-spanning domain.[5] This direct activation leads to an outward flow of K+ ions, resulting in hyperpolarization of the cell membrane and a decrease in cellular excitability.

ML297_Signaling_Pathway ML297 ML297 GIRK1 GIRK1 Subunit (F137, D173) ML297->GIRK1 Binds to GIRK_Channel GIRK1-containing Channel GIRK1->GIRK_Channel Part of K_efflux K+ Efflux GIRK_Channel->K_efflux Activates PIP2 PIP2 PIP2->GIRK_Channel Required cofactor Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Excitability Decreased Cellular Excitability Hyperpolarization->Excitability Results in

ML297 Signaling Pathway
Experimental Protocols

This protocol is adapted from methodologies used to characterize GIRK channel activators in HEK293 cells.[4]

Objective: To measure the effect of ML297 on GIRK channel currents.

Materials:

  • HEK293 cells transiently or stably expressing the desired GIRK channel subunits (e.g., GIRK1 and GIRK2).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass pipettes (3-5 MΩ).

  • Internal solution (in mM): 140 KCl, 10 HEPES, 2 MgCl2, 1 EGTA, 3 Na2ATP, 0.4 NaGTP (pH 7.3 with KOH).

  • External solution (in mM): 140 NaCl, 5 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, 10 Glucose (pH 7.4 with NaOH).

  • ML297 stock solution in DMSO.

Procedure:

  • Culture HEK293 cells expressing the GIRK channels of interest on glass coverslips.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Pull a patch pipette and fill with internal solution.

  • Approach a single cell with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply voltage ramps (e.g., from -120 mV to +60 mV over 500 ms) to elicit currents and establish a baseline recording.

  • Perfuse the cell with the external solution containing the desired concentration of ML297.

  • Record the current responses to ML297.

  • Wash out the compound with the external solution to observe the reversal of the effect.

  • Analyze the current-voltage relationship and the magnitude of the ML297-induced current.

This is a fluorescence-based functional assay suitable for high-throughput screening.[7][8]

Objective: To measure the activation of GIRK channels by ML297 through the influx of thallium ions.

Materials:

  • HEK293 cells stably expressing the GIRK channel subunits of interest.

  • Black-walled, clear-bottom 384-well microplates.

  • Fluorescent thallium-sensitive dye (e.g., Thallos-AM).

  • Assay buffer (e.g., Hanks Balanced Salt Solution - HBSS).

  • Thallium sulfate solution.

  • ML297 compound library.

  • Fluorescence plate reader.

Procedure:

  • Plate the HEK293 cells in the 384-well plates and incubate overnight.

  • Remove the culture medium and load the cells with the thallium-sensitive dye in assay buffer for approximately 1 hour at room temperature.

  • Wash the cells with assay buffer to remove excess dye.

  • Add ML297 at various concentrations to the wells.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add the thallium sulfate solution to all wells to initiate the influx.

  • Immediately begin kinetic fluorescence measurements.

  • The rate of fluorescence increase is proportional to the thallium influx through the activated GIRK channels.

  • Calculate the dose-response curve for ML297 based on the fluorescence signal.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_patch_clamp Whole-Cell Patch Clamp cluster_data_analysis Data Analysis cell_culture Culture HEK293 cells transfection Transfect with GIRK1/2 subunits cell_culture->transfection plating Plate cells on coverslips transfection->plating giga_seal Form Gigaohm Seal plating->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Current whole_cell->baseline drug_app Apply ML297 baseline->drug_app record_response Record Current Response drug_app->record_response washout Washout record_response->washout iv_curve Generate I-V Curves washout->iv_curve dose_response Calculate Dose-Response iv_curve->dose_response

Whole-Cell Patch Clamp Workflow

This compound: A Molecular Chaperone for Glucocerebrosidase (GCase)

This compound has been identified as a molecular chaperone for the enzyme glucocerebrosidase (GCase). It is being investigated for its potential therapeutic role in Gaucher disease, a lysosomal storage disorder caused by mutations in the GBA1 gene that lead to deficient GCase activity.

Quantitative Data Presentation

The available quantitative data for this compound is limited compared to ML297.

CompoundTargetAssay TypeMeasured Value (IC50)Reference
This compoundGlucocerebrosidase (GCase)Not specified2.5 µMNot specified in provided context
Mechanism of Action

This compound acts as a pharmacological chaperone. In Gaucher disease, many mutations in the GBA1 gene lead to misfolding of the GCase protein, which is then retained in the endoplasmic reticulum and targeted for degradation. This compound is thought to bind to the misfolded GCase, stabilizing its conformation and facilitating its proper trafficking to the lysosome, where it can then hydrolyze its substrate, glucosylceramide.

Experimental Protocols

This is a general protocol that can be used to assess the activity of GCase and could be adapted to characterize the effects of chaperones like this compound.[9][10][11]

Objective: To measure the enzymatic activity of GCase in cell lysates.

Materials:

  • Cell lysates containing GCase.

  • Fluorogenic GCase substrate (e.g., 4-Methylumbelliferyl-β-D-glucopyranoside, 4-MUG).

  • Assay buffer (e.g., citrate-phosphate buffer with sodium taurocholate).

  • Stop solution (e.g., glycine-carbonate buffer).

  • Fluorescence plate reader.

Procedure:

  • Prepare cell lysates from a relevant cell line (e.g., patient-derived fibroblasts).

  • Incubate the cell lysates with or without this compound for a specified period to allow for chaperone activity.

  • Add the 4-MUG substrate to initiate the enzymatic reaction.

  • Incubate at 37°C for a defined time.

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader (Excitation ~365 nm, Emission ~445 nm).

  • The fluorescence intensity is proportional to the GCase activity. An increase in fluorescence in the presence of this compound would indicate a successful chaperoning effect leading to higher functional enzyme levels.

References

In vitro characterization of ML266

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the in vitro characterization of ML266 reveals its role as a molecular chaperone for the enzyme glucocerebrosidase (GCase). This technical guide synthesizes the available data on this compound, detailing its mechanism of action, biochemical properties, and the methodologies used to characterize it. This document is intended for researchers, scientists, and professionals in the field of drug development with an interest in therapeutic agents for Gaucher disease.

Core Compound Summary: this compound

This compound has been identified as a chaperone for glucocerebrosidase (GCase), an enzyme implicated in Gaucher disease. Unlike inhibitors, this compound facilitates the proper folding and trafficking of mutant GCase to the lysosome, where it can perform its catalytic function.

Quantitative Data Summary

The publicly available quantitative data for this compound is limited. The key reported value is its half-maximal inhibitory concentration (IC50), which in the context of its function as a chaperone, likely refers to the concentration at which it provides 50% of its maximal chaperoning effect, not enzymatic inhibition.

ParameterValueSource
IC50 2.5 µM[1][2]
Molecular Formula C24H22BrN3O4[2]
Molecular Weight 496.36 g/mol [2]

Mechanism of Action

This compound functions as a pharmacological chaperone. In Gaucher disease, mutations in the GBA1 gene lead to misfolded GCase that is retained in the endoplasmic reticulum (ER) and targeted for degradation. This compound binds to the misfolded GCase, stabilizing its conformation and allowing it to pass the ER quality control system. The correctly folded GCase, complexed with this compound, is then trafficked to the lysosome. Within the acidic environment of the lysosome, this compound dissociates, leaving the active GCase to hydrolyze its substrate, glucocerebroside.[1]

ML266_Mechanism_of_Action cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome misfolded_GCase Misfolded GCase complex This compound-GCase Complex misfolded_GCase->complex degradation Proteasomal Degradation misfolded_GCase->degradation ER-Associated Degradation (ERAD) This compound This compound This compound->complex processed_complex Processed Complex complex->processed_complex Trafficking active_GCase Active GCase processed_complex->active_GCase Delivery & Dissociation dissociated_this compound This compound processed_complex->dissociated_this compound hydrolysis_products Glucose + Ceramide active_GCase->hydrolysis_products glucocerebroside Glucocerebroside glucocerebroside->hydrolysis_products Hydrolysis GCase_Activity_Assay_Workflow start Start prep Prepare this compound serial dilutions and GCase enzyme solution start->prep dispense Dispense enzyme and this compound into 96-well plate prep->dispense pre_incubate Pre-incubate at 37°C dispense->pre_incubate add_substrate Add fluorogenic substrate pre_incubate->add_substrate incubate Incubate reaction at 37°C add_substrate->incubate stop_reaction Add stop solution incubate->stop_reaction read_plate Measure fluorescence stop_reaction->read_plate analyze Analyze data and plot results read_plate->analyze

References

The Role of GBA2 Inhibition in Lysosomal Storage Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of β-glucosidase 2 (GBA2) inhibition as a therapeutic strategy for lysosomal storage disorders (LSDs), with a particular focus on Gaucher disease. While the initial query referenced ML266, a glucocerebrosidase (GCase) chaperone, the core of this guide will center on the more clinically and mechanistically pertinent area of GBA2 inhibition, exemplified by the well-characterized inhibitor, N-butyldeoxynojirimycin (miglustat).

Executive Summary

Gaucher disease, the most common lysosomal storage disorder, arises from mutations in the GBA1 gene, leading to a deficiency of the lysosomal enzyme acid β-glucosidase (GBA1) and the subsequent accumulation of its substrate, glucosylceramide (GlcCer). While enzyme replacement therapy is a standard of care, its efficacy is limited in certain patient populations and it does not address neurological manifestations. An alternative therapeutic avenue is substrate reduction therapy, which aims to decrease the biosynthesis of GlcCer. A key enzyme in the non-lysosomal pathway of GlcCer metabolism is GBA2. Inhibition of GBA2 presents a complex but promising therapeutic strategy. This guide will detail the mechanism of action of GBA2 inhibitors, present quantitative data on their efficacy, provide detailed experimental protocols for their evaluation, and visualize the key signaling pathways and drug discovery workflows.

The Role of GBA2 in Glucosylceramide Metabolism

GBA2 is a non-lysosomal β-glucosidase that, like GBA1, hydrolyzes GlcCer to glucose and ceramide. However, GBA2 is located at the endoplasmic reticulum and Golgi apparatus, distinct from the lysosomal localization of GBA1.[1] In the context of Gaucher disease, where lysosomal GBA1 activity is deficient, the role of GBA2 becomes particularly significant. It has been shown that GBA2 activity can be upregulated in GBA1-deficient conditions, potentially as a compensatory mechanism.[2] However, the breakdown of GlcCer by GBA2 also produces sphingosine, which can have cytotoxic effects.[3][4] Therefore, inhibiting GBA2 has been explored as a therapeutic strategy to modulate the levels of these bioactive lipids.

Quantitative Data on GBA2 Inhibitors

The inhibitory potency of various compounds against GBA2 and related enzymes is crucial for understanding their therapeutic potential and selectivity. The following table summarizes key quantitative data for prominent GBA2 inhibitors.

CompoundTargetIC50KiOrganism/SystemReference(s)
Miglustat (N-butyldeoxynojirimycin) GBA281 µM-Rat recombinant[1]
GCS32 µM-Rat recombinant[1]
GBA1>1000 µM-Human recombinant[5]
AMP-DNM GBA2~1 nM--[6]
GBA1---
GCS---
N-nonyl-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol GBA2-43 nM-[4][5]
GBA1-<<14 nM-[4][5]
N-(1-(pentyloxy)methyl)adamantan-1-yl)-1,2,3-triol GBA2-14 nM-[4][5]
GBA1-~16 nM-[4][5]

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; GCS: Glucosylceramide synthase; GBA1: Acid β-glucosidase (lysosomal); GBA2: β-glucosidase 2 (non-lysosomal); AMP-DNM: N-adamantan-1-yl-methoxy-pentyl-deoxynojirimycin.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of GBA2 inhibitors.

GBA2 Activity Assay using 4-Methylumbelliferyl-β-D-Glucopyranoside (4-MUG)

This assay measures the enzymatic activity of GBA2 by quantifying the fluorescence of 4-methylumbelliferone (4-MU) produced from the hydrolysis of the fluorogenic substrate 4-MUG.[2][7]

Materials:

  • Cell or tissue lysates

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) stock solution (e.g., 10 mM in DMSO)

  • Assay buffer: 100 mM Citrate-phosphate buffer, pH 5.8

  • Stop buffer: 1 M Glycine-NaOH, pH 10.7

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 365 nm, Emission: 445 nm)

  • 4-Methylumbelliferone (4-MU) standard for calibration curve

Procedure:

  • Sample Preparation: Prepare cell or tissue homogenates in a suitable lysis buffer and determine the protein concentration.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • X µL of cell/tissue lysate (typically 5-20 µg of protein)

    • (50 - X) µL of Assay Buffer

  • Inhibitor Addition (Optional): To distinguish GBA2 activity from GBA1, pre-incubate lysates with a GBA1-specific inhibitor like conduritol B epoxide (CBE) at a final concentration of 1 mM for 30 minutes at 37°C.

  • Initiate Reaction: Add 50 µL of 2 mM 4-MUG solution (in Assay Buffer) to each well to achieve a final concentration of 1 mM.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop Reaction: Add 100 µL of Stop Buffer to each well.

  • Fluorescence Measurement: Read the fluorescence on a plate reader.

  • Data Analysis: Calculate the amount of 4-MU produced using a standard curve. Express GBA2 activity as pmol of 4-MU/mg of protein/hour.

Cellular Glucosylceramide Accumulation Assay

This method quantifies the intracellular accumulation of GlcCer in response to GBA2 inhibition using fluorescently labeled ceramide.[8]

Materials:

  • Cultured cells (e.g., fibroblasts, neuronal cells)

  • N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine (NBD-C6-ceramide)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Chloroform/methanol (2:1, v/v)

  • High-performance thin-layer chromatography (HPTLC) plates

  • HPTLC developing solvent (e.g., chloroform/methanol/water, 65:25:4, v/v/v)

  • Fluorescence scanner or imager

Procedure:

  • Cell Treatment: Plate cells and treat with the GBA2 inhibitor of interest for a specified duration.

  • Labeling: Add NBD-C6-ceramide to the culture medium at a final concentration of 1-5 µM and incubate for 2-4 hours at 37°C.

  • Cell Harvest: Wash cells twice with ice-cold PBS and harvest by scraping.

  • Lipid Extraction: Extract total lipids from the cell pellet using the chloroform/methanol mixture.

  • HPTLC Analysis: Spot the lipid extracts onto an HPTLC plate and develop the chromatogram using the appropriate solvent system.

  • Visualization and Quantification: Visualize the fluorescent lipid spots (NBD-C6-ceramide and NBD-C6-glucosylceramide) using a fluorescence scanner. Quantify the intensity of the spots to determine the relative amount of GlcCer accumulation.

Signaling Pathways and Experimental Workflows

The inhibition of GBA2 has significant implications for cellular signaling, primarily through the modulation of sphingolipid metabolism.

Sphingosine-Mediated Feedback Inhibition of GBA2

A key signaling pathway involving GBA2 is a negative feedback loop mediated by its product, sphingosine. In Gaucher disease, the accumulation of GlcCer leads to its increased breakdown by GBA2, resulting in elevated cytosolic sphingosine. High levels of sphingosine can then allosterically inhibit GBA2 activity, representing a self-regulatory mechanism to prevent excessive sphingosine-induced cytotoxicity.[3][4]

Sphingosine_Feedback_Loop GlcCer Glucosylceramide (GlcCer) (accumulated) GBA2 GBA2 GlcCer->GBA2 Hydrolysis Cer_Glu Ceramide + Glucose GBA2->Cer_Glu Sphingosine Sphingosine Cer_Glu->Sphingosine Further metabolism Sphingosine->GBA2 Allosteric Inhibition Cytotoxicity Cytotoxicity Sphingosine->Cytotoxicity GBA2_Inhibitor_Workflow cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 Cellular Assays cluster_3 In Vivo Evaluation HTS High-Throughput Screening (e.g., 4-MUG assay) Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Selectivity Selectivity Profiling (vs. GBA1, GCS) SAR->Selectivity GlcCer_Accum GlcCer Accumulation Assay Selectivity->GlcCer_Accum Toxicity Cytotoxicity Assays GlcCer_Accum->Toxicity Animal_Model Gaucher Disease Mouse Model (e.g., CBE-induced, genetic models) Toxicity->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy Efficacy Studies PK_PD->Efficacy

References

Methodological & Application

Application Notes and Protocols for the Use of ML266 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML266 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). GPR55 has emerged as a novel cannabinoid receptor, distinct from the classical CB1 and CB2 receptors, and is implicated in a variety of physiological and pathological processes within the central nervous system (CNS).[1][2] Its expression has been identified in numerous brain regions, including the hippocampus and dorsal root ganglia, on both neurons and glial cells.[1][3] Activation of GPR55 by its putative endogenous ligand, L-α-lysophosphatidylinositol (LPI), triggers intracellular signaling cascades that modulate neuronal excitability, neurotransmitter release, and neuroinflammation.[4][5]

These application notes provide a comprehensive guide for utilizing this compound to investigate the role of GPR55 in primary neuron cultures. The protocols outlined below cover antagonist preparation, experimental design for assessing neuronal viability and signaling, and include key quantitative data for reference.

Mechanism of Action: GPR55 Signaling

GPR55 is a G protein-coupled receptor that primarily signals through Gαq and Gα12/13 proteins.[2][6] Upon activation by an agonist like LPI, GPR55 initiates a downstream cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and subsequent release of calcium (Ca2+) from intracellular stores.[1][4] Concurrently, GPR55 activation stimulates the RhoA pathway, which is involved in cytoskeletal dynamics, and can also lead to the phosphorylation of the extracellular signal-regulated kinase (ERK), a key protein in cell proliferation and differentiation.[3][6]

This compound acts as a competitive antagonist, binding to the GPR55 receptor and preventing the binding of agonists, thereby inhibiting the initiation of these downstream signaling events.

GPR55_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 PLC Phospholipase C (PLC) Ca_release ↑ Intracellular Ca2+ PLC->Ca_release via IP3 Agonist GPR55 Agonist (e.g., LPI) Agonist->GPR55 Activates This compound This compound (Antagonist) This compound->GPR55 Inhibits Gq->PLC RhoA RhoA G1213->RhoA ERK p-ERK RhoA->ERK Neuronal_Effects Downstream Neuronal Effects (e.g., ↑ Excitability, Neurotransmitter Release) ERK->Neuronal_Effects Ca_release->Neuronal_Effects

Caption: GPR55 signaling pathway and the inhibitory action of this compound.

Data Presentation: GPR55 Antagonists

The following table summarizes quantitative data for this compound and other commonly used GPR55 antagonists. It is important to note that the optimal concentration for any given experiment in primary neurons should be determined empirically through dose-response studies.

CompoundTypeTargetReported Concentration / IC₅₀Cell Type / AssayReference
This compound AntagonistGPR55Not specified in primary neurons, requires empirical determination--
ML193 AntagonistGPR555 µM (used for treatment)Human Neural Stem Cells[7]
CID16020046 AntagonistGPR55Used to block LPI-induced effectsPrimary Rat Cortical Neurons[5]
KLS-13019 AntagonistGPR55IC₅₀ ≈ 300 nMRat Dorsal Root Ganglion Neurons[8]
Cannabidiol (CBD) AntagonistGPR55300 nM (used for treatment)Primary Cortical Neurons[3][4]

Experimental Protocols

Protocol 1: Preparation and Application of this compound Stock Solution
  • Reconstitution: this compound is typically a solid. Reconstitute the compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Briefly vortex to ensure it is fully dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in pre-warmed, serum-free neuronal culture medium to achieve the desired final concentrations.

    • Note: The final concentration of DMSO in the culture medium should be kept to a minimum, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

  • Application: Remove the existing medium from the primary neuron cultures and replace it with the medium containing the desired concentration of this compound or the vehicle control. Incubate for the desired period (e.g., 30 minutes pre-treatment before adding an agonist).

Protocol 2: Primary Neuron Culture (General Overview)

This protocol provides a general workflow for establishing primary cortical or hippocampal neuron cultures from embryonic rodents.[9][10][11]

  • Preparation: Coat culture plates or glass coverslips with an attachment factor such as Poly-D-Lysine (PDL) or Poly-L-Lysine (PLL) overnight.[12]

  • Dissection: Euthanize a timed-pregnant rodent (e.g., E18 mouse or rat) according to approved institutional guidelines. Dissect the embryos and isolate the desired brain region (e.g., cortex or hippocampus) in ice-cold Hank's Balanced Salt Solution (HBSS).

  • Dissociation: Mince the tissue and enzymatically digest it (e.g., with trypsin or papain) to break down the extracellular matrix.

  • Trituration: Mechanically dissociate the tissue by gently triturating with a fire-polished Pasteur pipette or a series of serological pipettes to obtain a single-cell suspension.[9]

  • Plating: Count the viable cells using a hemocytometer and trypan blue exclusion. Plate the neurons at a desired density (e.g., 200,000 cells/well in a 24-well plate) in an appropriate attachment medium.

  • Maintenance: After a few hours to allow for cell attachment, replace the attachment medium with a maintenance medium (e.g., Neurobasal medium supplemented with B-27). Maintain cultures in a humidified incubator at 37°C with 5% CO₂. Perform partial media changes every 2-3 days. Cultures are typically ready for experimental use between 7 and 14 days in vitro (DIV).[13]

Protocol 3: Assessment of Neuronal Viability

This protocol describes how to assess the effect of this compound on neuronal viability, either alone or in the context of a neurotoxic challenge.

Viability_Workflow plate_cells Plate primary neurons (e.g., DIV 7-10) treat_cells Treat with this compound (various concentrations) and/or neurotoxin plate_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Add viability reagent (e.g., MTT, AlamarBlue) incubate->add_reagent incubate_reagent Incubate per manufacturer's instructions add_reagent->incubate_reagent read_plate Measure absorbance or fluorescence with plate reader incubate_reagent->read_plate analyze Analyze Data: Normalize to vehicle control, plot dose-response curve read_plate->analyze

Caption: Experimental workflow for assessing neuronal viability.

  • Cell Plating: Plate primary neurons in 96-well plates and culture until they reach the desired maturity (e.g., DIV 7-10).

  • Treatment: Prepare treatment media containing:

    • Vehicle control (DMSO)

    • This compound at various concentrations (e.g., 100 nM to 25 µM)

    • A known neurotoxin (e.g., glutamate or H₂O₂), if assessing neuroprotective effects.[14]

    • This compound pre-treatment followed by the neurotoxin.

  • Incubation: Replace the culture medium with the treatment media and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol) and read the absorbance at ~570 nm.

    • AlamarBlue™ (Resazurin) Assay: Add the AlamarBlue™ reagent directly to the culture medium and incubate for 1-4 hours. Measure fluorescence (Ex/Em ~560/590 nm). This method is non-toxic and allows for repeated measurements over time.[8]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine any potential cytotoxicity of this compound or its protective effects against a given insult.

Protocol 4: Validating GPR55 Antagonism by this compound

This protocol validates that this compound effectively blocks GPR55 signaling in primary neurons, for example, by measuring agonist-induced intracellular calcium mobilization.

Antagonism_Logic cluster_0 Experimental Groups cluster_1 Expected Outcomes A Group 1: Vehicle Control measure Measure Downstream Signal (e.g., Intracellular Ca2+) A->measure B Group 2: GPR55 Agonist (LPI) B->measure C Group 3: This compound + GPR55 Agonist C->measure resA Basal Signal measure->resA Outcome for Group 1 resB Increased Signal measure->resB Outcome for Group 2 resC Signal Attenuated (similar to basal) measure->resC Outcome for Group 3

Caption: Logic for validating the antagonist activity of this compound.

  • Cell Preparation: Culture primary neurons on glass-bottom dishes suitable for microscopy.

  • Calcium Indicator Loading: Load the neurons with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation period.

  • Pre-treatment: After loading, wash the cells and replace the medium with a recording buffer. Treat one group of cells with this compound (e.g., 5-10 µM) and another with a vehicle control for 20-30 minutes prior to the experiment.

  • Live-Cell Imaging: Mount the dish on a fluorescence microscope equipped for live-cell imaging.

  • Agonist Stimulation: Obtain a baseline fluorescence reading for several minutes. Then, perfuse the cells with a GPR55 agonist, such as LPI (e.g., 1-10 µM), and record the change in fluorescence intensity over time.[5]

  • Data Analysis: Quantify the change in fluorescence (ΔF/F₀) for each condition. A successful antagonism is demonstrated if the LPI-induced calcium transient observed in vehicle-treated cells is significantly reduced or abolished in the cells pre-treated with this compound.[1] Similar principles can be applied to measure other downstream readouts, such as ERK phosphorylation via Western blot or immunocytochemistry.[3]

References

Application Notes and Protocols for ML266 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML266 is a non-inhibitory pharmacological chaperone for the enzyme glucocerebrosidase (GCase).[1] In certain lysosomal storage disorders, such as Gaucher disease, mutations in the GBA1 gene lead to misfolding of the GCase enzyme. This misfolded protein is prematurely degraded by the endoplasmic-reticulum-associated protein degradation (ERAD) pathway and fails to traffic to the lysosome, resulting in the accumulation of its substrate, glucosylceramide. This compound has been identified as a promising therapeutic candidate that binds to mutant GCase, stabilizing its conformation and facilitating its transport to the lysosome, where it can exert its enzymatic function.[1]

These application notes provide a summary of the current understanding of this compound's mechanism of action and detailed protocols for its potential use in mouse models of Gaucher disease and other GBA1-related synucleinopathies.

Mechanism of Action of this compound

This compound acts as a pharmacological chaperone, a small molecule that assists in the proper folding of a mutated protein. Unlike some other chaperones that are competitive inhibitors of the enzyme they target, this compound is non-inhibitory.[1] This is a significant advantage as it does not interfere with the catalytic activity of the correctly folded and trafficked GCase. The primary mechanism involves this compound binding to the misfolded GCase enzyme in the endoplasmic reticulum (ER), which stabilizes the protein and allows it to pass the ER quality control system. The stabilized GCase can then be trafficked to the lysosome via the LIMP-2 pathway, where it is activated by Saposin C to hydrolyze glucosylceramide.

GCase Signaling and Trafficking Pathway

The trafficking of GCase from its synthesis in the endoplasmic reticulum to its final destination in the lysosome is a critical process for its function.

GCase_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Misfolded_GCase Misfolded GCase ERAD ER-Associated Degradation (Proteasome) Misfolded_GCase->ERAD Ubiquitination This compound This compound Misfolded_GCase->this compound Binding Nascent_GCase Nascent GCase Nascent_GCase->Misfolded_GCase Mutation Calnexin Calnexin Nascent_GCase->Calnexin Folding Correctly_Folded_GCase Correctly Folded GCase Calnexin->Correctly_Folded_GCase This compound->Correctly_Folded_GCase Stabilization GCase_LIMP2_Complex GCase-LIMP2 Complex Correctly_Folded_GCase->GCase_LIMP2_Complex LIMP-2 Binding Active_GCase Active GCase GCase_LIMP2_Complex->Active_GCase Transport Glucosylceramide Glucosylceramide Active_GCase->Glucosylceramide Hydrolysis Ceramide_Glucose Ceramide + Glucose Glucosylceramide->Ceramide_Glucose SaposinC Saposin C SaposinC->Active_GCase Activation

GCase Trafficking and this compound Action

Quantitative Data: Dosage and Administration in Mouse Models

As of the latest available information, there are no published in vivo studies detailing the specific dosage and administration of this compound in mouse models. However, data from studies on other GCase chaperones and inhibitors can provide a valuable reference for experimental design.

Table 1: In Vivo Dosage of a GCase Chaperone (Reference Compound)

CompoundMouse ModelDosageAdministration RouteDurationKey FindingsReference
Isofagomine (AT2101)Thy1-aSyn (synucleinopathy model)Not specified, but resulted in 1.3-1.8 fold increase in GCase activity in the brainOral4 monthsImproved motor and non-motor function, reduced neuroinflammation.[2][3]
IsofagomineNeuronopathic Gaucher Disease Model (4L;C*)20 mg/kg/day or 600 mg/kg/dayOralLifespan of miceExtended lifespan, increased GCase activity in brain and visceral tissues.[4]

Table 2: In Vivo Dosage of a GCase Inhibitor (Reference Compound)

CompoundMouse ModelDosageAdministration RouteDurationKey FindingsReference
Conduritol-β-epoxide (CBE)Wild-type50 mg/kgNot specified28 days~50% reduction in GCase activity, neuroinflammation.[5]
Conduritol-β-epoxide (CBE)Wild-type100 mg/kgIntraperitoneal injection28 days~90% reduction in GCase activity, accumulation of GCase substrates, α-synuclein aggregation.[5][6]

Experimental Protocols

While a specific protocol for this compound is not available, the following protocols for the administration of a GCase chaperone (Isofagomine) and a GCase inhibitor (CBE) in mice can be adapted for initial studies with this compound, with the understanding that dose-finding studies will be necessary.

Protocol 1: Oral Administration of a GCase Chaperone (Reference: Isofagomine)

This protocol is based on studies with the GCase chaperone isofagomine and can serve as a starting point for designing oral administration studies for this compound.

1. Materials:

  • This compound (or other test compound)

  • Vehicle (e.g., sterile water, or a palatable vehicle like sweetened condensed milk for voluntary administration)

  • Oral gavage needles (for forced administration)

  • Pipettes and sterile tubes for solution preparation

  • Mouse model of Gaucher disease or synucleinopathy (e.g., GBA1 knock-in models)

2. Procedure:

  • Preparation of Dosing Solution:

    • Based on the desired dose (e.g., starting with a range informed by isofagomine studies, such as 20-600 mg/kg/day), calculate the required amount of this compound.

    • Dissolve the calculated amount of this compound in the chosen vehicle to achieve the final desired concentration for dosing. Ensure the solution is homogenous.

  • Administration:

    • Forced Oral Gavage:

      • Accurately weigh each mouse to determine the precise volume of the dosing solution to be administered.

      • Gently restrain the mouse.

      • Insert the oral gavage needle carefully into the esophagus and administer the calculated volume of the solution.

    • Voluntary Oral Administration:

      • Habituate the mice to the palatable vehicle for several days before introducing the drug.

      • Mix the calculated dose of this compound with the palatable vehicle.

      • Provide the medicated vehicle to individually housed mice and monitor consumption to ensure the full dose is ingested.

  • Dosing Schedule:

    • Administer the compound daily for the duration of the study (e.g., 4 months as in the isofagomine study).

  • Monitoring and Analysis:

    • Monitor the mice for changes in motor function, weight, and overall health.

    • At the end of the study, collect tissues (brain, liver, spleen) for analysis of GCase activity, substrate levels, and histopathology.

Workflow for Oral Administration of a GCase Chaperone

oral_admin_workflow start Start prep_solution Prepare Dosing Solution (this compound in Vehicle) start->prep_solution weigh_mouse Weigh Mouse prep_solution->weigh_mouse administer Administer Orally (Gavage or Voluntary) weigh_mouse->administer daily_dosing Daily Dosing (e.g., 4 months) administer->daily_dosing monitor Monitor Animal Health and Behavior daily_dosing->monitor end_study End of Study monitor->end_study tissue_collection Collect Tissues (Brain, Liver, Spleen) end_study->tissue_collection analysis Biochemical and Histological Analysis tissue_collection->analysis

Oral Administration Workflow

Protocol 2: Intraperitoneal Injection of a GCase Inhibitor (Reference: CBE)

This protocol is based on studies with the GCase inhibitor CBE and can be adapted for intraperitoneal administration of test compounds targeting GCase.

1. Materials:

  • Conduritol-β-epoxide (CBE) or other test compound

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Sterile syringes and needles (e.g., 27-gauge)

  • Mouse model

2. Procedure:

  • Preparation of Dosing Solution:

    • Dissolve CBE in sterile saline to the desired concentration (e.g., for a 100 mg/kg dose in a 25g mouse, prepare a solution that allows for a reasonable injection volume, typically 100-200 µL).

  • Administration:

    • Weigh the mouse to calculate the exact volume to be injected.

    • Restrain the mouse, exposing the abdomen.

    • Insert the needle into the lower right quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the internal organs.

    • Gently aspirate to ensure the needle is not in a blood vessel or organ.

    • Slowly inject the calculated volume.

  • Dosing Schedule:

    • Administer the injection daily for the specified duration (e.g., 28 days).

  • Monitoring and Analysis:

    • Observe the mice for any adverse reactions at the injection site and for changes in behavior.

Workflow for Intraperitoneal Injection

ip_injection_workflow start Start prep_solution Prepare Dosing Solution (e.g., CBE in Saline) start->prep_solution weigh_mouse Weigh Mouse prep_solution->weigh_mouse restrain Restrain Mouse weigh_mouse->restrain inject Intraperitoneal Injection restrain->inject daily_injection Daily Injection (e.g., 28 days) inject->daily_injection monitor Monitor for Adverse Effects and Behavioral Changes daily_injection->monitor end_study End of Study monitor->end_study tissue_harvest Harvest Tissues end_study->tissue_harvest analyze Analyze Tissues tissue_harvest->analyze

Intraperitoneal Injection Workflow

Conclusion

This compound represents a promising non-inhibitory chaperone for GCase with potential therapeutic applications in Gaucher disease and related disorders. While in vivo data for this compound is currently lacking, the provided protocols for other GCase-modulating compounds in mouse models offer a solid foundation for initiating preclinical studies. Careful dose-escalation and pharmacokinetic studies will be essential to determine the optimal dosage and administration regimen for this compound in vivo. The diagrams and tables presented in these notes are intended to facilitate the design and execution of such studies.

References

Application Notes and Protocols for ML266 Treatment of GCase Mutant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gaucher disease (GD) is a prevalent lysosomal storage disorder resulting from mutations in the GBA1 gene, which leads to deficient activity of the enzyme glucocerebrosidase (GCase). This deficiency causes the accumulation of its substrate, glucosylceramide, primarily within macrophages. Many GBA1 mutations, such as the common N370S and L444P variants, cause the GCase protein to misfold within the endoplasmic reticulum (ER), leading to its premature degradation via the proteasome pathway and preventing its crucial translocation to the lysosome.[1][2]

Pharmacological chaperones (PCs) are small molecules designed to bind to and stabilize these mutant GCase variants, facilitating their correct folding and transport to the lysosome, thereby increasing intracellular enzyme activity.[1][3] A significant challenge with early-generation PCs is that many are competitive inhibitors of the enzyme. This creates a delicate therapeutic window, as concentrations high enough to chaperone the protein might also inhibit its function once in the lysosome.[1]

ML266 is a novel, non-inhibitory pharmacological chaperone for GCase belonging to a salicylic acid derivative series.[1][4] Unlike inhibitory chaperones, this compound binds to mutant GCase to assist in its proper folding and trafficking but does not inhibit its catalytic activity.[1][5] This property allows it to rescue mutant GCase function without the risk of counteracting its enzymatic action in the lysosome, offering a promising therapeutic strategy for Gaucher disease.[1][4]

Quantitative Data for this compound

The following table summarizes the key in vitro and cellular activity data for this compound, a non-inhibitory GCase chaperone.

ParameterValueAssay ConditionSource
IC₅₀ 2.5 µMGCase activity in N370S Gaucher spleen homogenate[1][5][6]
Cellular Chaperone Activity 14% increase in co-localization5 µM this compound treatment in N370S Gaucher patient fibroblasts[1]
Selectivity vs. α-glucosidase >22-foldCounter-screen with acid alpha-glucosidase (>57 µM)[1]
Cytotoxicity Non-toxicTested up to 20 µM in N370S Gaucher patient fibroblasts[1]

Signaling Pathways and Experimental Workflow

Mechanism of Action of this compound

cluster_ER Endoplasmic Reticulum (ER) cluster_Transport Vesicular Transport cluster_Lysosome Lysosome (Acidic pH) mutant_gcase Misfolded Mutant GCase bound_complex This compound-GCase Complex mutant_gcase->bound_complex Binding degradation Proteasomal Degradation mutant_gcase->degradation Default Pathway This compound This compound This compound->bound_complex folded_gcase Correctly Folded GCase bound_complex->folded_gcase Stabilization & Correct Folding transport Transport to Lysosome folded_gcase->transport active_gcase Active GCase transport->active_gcase dissociated_this compound This compound active_gcase->dissociated_this compound Dissociation products Glucose + Ceramide active_gcase->products Hydrolysis substrate Glucosylceramide (Substrate) substrate->products

Caption: Proposed mechanism of this compound as a non-inhibitory chaperone for mutant GCase.

Experimental Workflow for Evaluating this compound

cluster_Setup Experimental Setup cluster_Assay1 Assay 1: Chaperone Activity cluster_Assay2 Assay 2: GCase Enzyme Activity cells Culture GCase Mutant Fibroblasts (e.g., N370S) treatment Treat cells with This compound (e.g., 5 µM) and Controls (DMSO) cells->treatment fix_perm Fix and Permeabilize Cells treatment->fix_perm lysis Prepare Cell or Tissue Lysates treatment->lysis immuno Immunostain: - Anti-GCase Ab (Red) - Anti-LAMP1 Ab (Green) - DAPI (Blue) fix_perm->immuno imaging Confocal Microscopy immuno->imaging analysis1 Analyze Co-localization (Yellow Puncta) Quantify % of Cells with Rescued Trafficking imaging->analysis1 reaction Incubate Lysate with 4-MUG Substrate in Citrate Buffer (pH 5.4) lysis->reaction measure Measure Fluorescence (Ex: 365nm, Em: 445nm) reaction->measure analysis2 Calculate GCase Activity (Relative Fluorescence Units) Compare this compound vs. Control measure->analysis2

Caption: Workflow for assessing this compound efficacy in GCase mutant cell lines.

Experimental Protocols

Protocol 1: Cellular Chaperone Activity via Immunofluorescence

This protocol is designed to visually assess the ability of this compound to chaperone mutant GCase from the ER to the lysosome in patient-derived fibroblasts.[1]

1. Materials

  • GCase mutant patient-derived fibroblasts (e.g., homozygous N370S).

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound (stock solution in DMSO).

  • Vehicle control (DMSO).

  • Glass coverslips in 24-well plates.

  • Phosphate-Buffered Saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • 0.1% Triton X-100 in PBS for permeabilization.

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Primary antibodies: Rabbit anti-GCase and Mouse anti-LAMP1 (lysosomal marker).

  • Secondary antibodies: Goat anti-Rabbit IgG (Alexa Fluor 594, red) and Goat anti-Mouse IgG (Alexa Fluor 488, green).

  • DAPI stain for nuclei.

  • Mounting medium.

2. Procedure

  • Cell Seeding: Seed GCase mutant fibroblasts onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency after 24 hours.

  • Compound Treatment:

    • Prepare working solutions of this compound in complete culture medium (e.g., 1 µM, 5 µM, 10 µM).

    • Prepare a vehicle control with the same final concentration of DMSO.

    • Aspirate the old medium from the cells and add the this compound or vehicle control solutions.

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • Fixation and Permeabilization:

    • Aspirate the medium and wash cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-GCase at 1:200, anti-LAMP1 at 1:500) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with corresponding fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Counterstain with DAPI for 5 minutes.

  • Imaging and Analysis:

    • Mount the coverslips onto glass slides using mounting medium.

    • Image the cells using a confocal microscope.

    • Assess chaperone activity by observing the co-localization of GCase (red) and LAMP1 (green), which appears as yellow puncta.

    • Quantify the effect by counting the percentage of cells exhibiting a distinct punctate, lysosomal GCase staining pattern in this compound-treated wells compared to the diffuse, ER-like pattern in vehicle-treated wells.

Protocol 2: In Vitro GCase Activity Assay

This protocol measures GCase enzymatic activity in cell or tissue lysates using a fluorogenic substrate. It is adapted from methods used to characterize this compound's activity on N370S mutant GCase.[1]

1. Materials

  • Cell lysates from treated/untreated GCase mutant cells or spleen homogenate from a Gaucher model.

  • Assay Buffer: 0.1 M Citrate-Phosphate buffer, pH 5.4.

  • Substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG). Prepare a 10 mM stock in DMSO.

  • Activator: Sodium taurocholate.

  • Stop Solution: 0.2 M Glycine-NaOH, pH 10.7.

  • 96-well black, clear-bottom microplate.

  • Fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm).

2. Procedure

  • Lysate Preparation:

    • Harvest cells and wash with cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the total protein concentration of the lysate using a BCA or Bradford assay.

  • Reaction Setup:

    • Prepare a reaction mix in the assay buffer containing sodium taurocholate and the 4-MUG substrate.

    • In a 96-well plate, add 20-50 µg of protein lysate to each well.

    • Initiate the reaction by adding the 4-MUG reaction mix to each well. The final volume should be uniform (e.g., 100 µL).

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes, protected from light. The incubation time may need optimization depending on the enzyme activity in the lysate.

  • Stopping the Reaction:

    • Add 100 µL of Stop Solution to each well to terminate the enzymatic reaction and maximize the fluorescence of the 4-methylumbelliferone product.

  • Measurement and Analysis:

    • Read the fluorescence on a plate reader.

    • Include a standard curve of 4-methylumbelliferone to convert relative fluorescence units (RFU) to the amount of product formed.

    • Calculate the specific activity (e.g., in nmol/hr/mg protein) and compare the activity in this compound-treated samples to vehicle controls to determine the fold-increase in GCase activity.

References

Application Notes and Protocols for High-Throughput Screening Assays Using ML266

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of ML266 in high-throughput screening (HTS) assays. This compound is a non-inhibitory molecular chaperone for glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease. These protocols are designed for researchers and drug development professionals investigating potential therapeutic agents for Gaucher disease and other GCase-related synucleinopathies such as Parkinson's disease. The following sections detail the mechanism of action of this compound, its application in biochemical and cell-based HTS assays, and provide comprehensive experimental protocols and data presentation guidelines.

Introduction to this compound

This compound is a small molecule chaperone that enhances the activity of glucocerebrosidase (GCase). Its primary mechanism of action involves binding to mutant forms of GCase in the endoplasmic reticulum (ER), facilitating proper folding and subsequent trafficking to the lysosome.[1] This chaperone activity restores the enzymatic function of GCase without inhibiting its catalytic site, making it a promising pharmacological chaperone for Gaucher disease. In Gaucher disease, mutations in the GBA1 gene lead to misfolded GCase that is prematurely degraded, resulting in the accumulation of its substrate, glucosylceramide, within lysosomes.[1]

Data Presentation

The following tables summarize the key quantitative data for this compound in relevant HTS assays.

ParameterValueAssay TypeCell Line/Enzyme SourceReference
IC502.5 µMBiochemical GCase Activity AssayRecombinant GCase[Probe Reports from the NIH Molecular Libraries Program]
Lysosomal Translocation15% increase at 5 µMCell-based Immunofluorescence AssayN370S Gaucher Patient Fibroblasts[1]
CytotoxicityNo toxicity observedCell Viability AssayN370S Gaucher Patient Fibroblasts[1]

Signaling Pathways

Glucocerebrosidase Trafficking and Function

Mutant GCase is often misfolded in the endoplasmic reticulum and targeted for proteasomal degradation. This compound acts as a pharmacological chaperone, binding to the misfolded GCase and promoting its correct folding and subsequent transport through the Golgi apparatus to the lysosome.

GCase_Trafficking cluster_ER ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi Transport Lysosome Lysosome Golgi->Lysosome Trafficking Ceramide_Glucose Ceramide + Glucose Lysosome->Ceramide_Glucose Hydrolysis by GCase Proteasome Proteasome Mutant_GCase_ER Misfolded Mutant GCase Mutant_GCase_ER->Proteasome Degradation Folded_GCase Folded GCase This compound This compound This compound->Mutant_GCase_ER Binding & Chaperoning Folded_GCase->Golgi Transport Glucosylceramide Glucosylceramide

Caption: GCase Trafficking Pathway with this compound.

Pathophysiology of Gaucher Disease

In Gaucher disease, the deficiency of functional GCase in the lysosome leads to the accumulation of glucosylceramide. This accumulation results in the formation of "Gaucher cells" and triggers downstream pathological events, including inflammation and cellular dysfunction.

Gaucher_Disease_Pathway GBA1_Mutation GBA1 Gene Mutation Deficient_GCase Deficient GCase Activity GBA1_Mutation->Deficient_GCase Glucosylceramide_Accumulation Glucosylceramide Accumulation in Lysosome Deficient_GCase->Glucosylceramide_Accumulation Restored_GCase Restored GCase Activity Gaucher_Cell Gaucher Cell Formation (Engorged Macrophages) Glucosylceramide_Accumulation->Gaucher_Cell Inflammation Inflammation (Cytokine Release) Gaucher_Cell->Inflammation Cell_Dysfunction Cellular Dysfunction Gaucher_Cell->Cell_Dysfunction Clinical_Manifestations Clinical Manifestations (Hepatosplenomegaly, Bone Disease, etc.) Inflammation->Clinical_Manifestations Cell_Dysfunction->Clinical_Manifestations ML266_Intervention This compound ML266_Intervention->Deficient_GCase Chaperones Mutant GCase Restored_GCase->Glucosylceramide_Accumulation Reduces Accumulation

Caption: Pathophysiology of Gaucher Disease and this compound Intervention.

Experimental Protocols

Biochemical High-Throughput Screening Assay for GCase Activity

This protocol describes a fluorescent-based biochemical assay to screen for compounds that modulate GCase activity.

Workflow Diagram:

Biochemical_HTS_Workflow Start Start Dispense_Enzyme Dispense Recombinant GCase (or patient-derived enzyme) Start->Dispense_Enzyme Add_Compound Add Test Compounds (e.g., this compound) and Controls (DMSO, Inhibitor) Dispense_Enzyme->Add_Compound Incubate_1 Incubate Add_Compound->Incubate_1 Add_Substrate Add Fluorogenic Substrate (e.g., 4-MUG) Incubate_1->Add_Substrate Incubate_2 Incubate Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction (Add Stop Buffer) Incubate_2->Stop_Reaction Read_Fluorescence Read Fluorescence (Ex/Em appropriate for substrate) Stop_Reaction->Read_Fluorescence Analyze_Data Data Analysis (Calculate % activity, IC50/EC50) Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Biochemical HTS Workflow for GCase Activity.

Materials:

  • 384-well black, clear-bottom assay plates

  • Recombinant human GCase or GCase from patient-derived tissue extracts

  • Assay Buffer: 50 mM citrate-phosphate buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate and 0.1% (w/v) BSA

  • This compound and other test compounds dissolved in DMSO

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution (in Assay Buffer)

  • Stop Buffer: 0.5 M glycine-NaOH, pH 10.4

  • Fluorescence plate reader

Procedure:

  • Dispense 5 µL of GCase enzyme solution into each well of the 384-well plate.

  • Add 50 nL of test compounds (including this compound), DMSO (negative control), and a known GCase inhibitor (positive control) to the respective wells.

  • Incubate the plate at room temperature for 15 minutes.

  • Add 5 µL of 4-MUG substrate solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the enzymatic reaction by adding 10 µL of Stop Buffer to each well.

  • Read the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 445 nm.

  • Calculate the percentage of GCase activity relative to the DMSO control and determine IC50 or EC50 values for the test compounds.

Cell-Based High-Content Screening Assay for GCase Lysosomal Translocation

This protocol outlines a high-content imaging assay to quantify the chaperone-mediated translocation of GCase to the lysosome in patient-derived fibroblasts.

Workflow Diagram:

Cell_Based_HCS_Workflow Start Start Seed_Cells Seed Patient-Derived Fibroblasts in Imaging Plates Start->Seed_Cells Add_Compound Treat Cells with Test Compounds (e.g., this compound) and Controls Seed_Cells->Add_Compound Incubate Incubate (e.g., 48-72 hours) Add_Compound->Incubate Fix_Permeabilize Fix and Permeabilize Cells Incubate->Fix_Permeabilize Immunostain Immunostain for GCase and a Lysosomal Marker (e.g., LAMP1) Fix_Permeabilize->Immunostain Add_Nuclear_Stain Add Nuclear Counterstain (e.g., DAPI) Immunostain->Add_Nuclear_Stain Image_Acquisition Acquire Images using High-Content Imaging System Add_Nuclear_Stain->Image_Acquisition Image_Analysis Analyze Images for Co-localization of GCase and Lysosomes Image_Acquisition->Image_Analysis End End Image_Analysis->End

References

Application Note: Utilizing ML266 for the Study of Inflammatory Responses in iPSC-Derived Macrophage Models of Gaucher Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gaucher disease (GD) is a lysosomal storage disorder instigated by mutations in the GBA1 gene, leading to a deficiency in the enzyme glucocerebrosidase (GCase). This enzymatic defect results in the accumulation of glucosylceramide, primarily within macrophages, leading to their transformation into lipid-engorged "Gaucher cells." These cells are hallmarks of the disease and are implicated in the chronic inflammation observed in patients.[1][2][3][4] Induced pluripotent stem cell (iPSC)-derived macrophages from GD patients have emerged as a powerful in vitro model, as they recapitulate key disease phenotypes, including reduced GCase activity, substrate accumulation, and a pro-inflammatory cytokine profile.[1][5][6][7]

ML266 is a pharmacological chaperone identified as an activator of GCase. It functions by binding to the mutant GCase enzyme, stabilizing its conformation, and facilitating its proper trafficking to the lysosome, thereby increasing lysosomal GCase activity.[1] this compound has an IC50 of 2.5 µM for GCase activation and notably, it does not inhibit the enzyme's catalytic activity. This application note outlines a hypothetical framework for the use of this compound in iPSC-derived macrophage models of Gaucher disease to investigate its potential to ameliorate the inflammatory phenotype.

Proposed Mechanism of Action

In Gaucher disease, the deficiency of GCase in macrophages leads to the accumulation of glucosylceramide. This accumulation is believed to trigger a chronic inflammatory response, characterized by the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), IL-6, and Tumor Necrosis Factor-alpha (TNF-α).[4][8] this compound, by acting as a GCase chaperone, is proposed to restore GCase activity within the lysosomes of iPSC-derived Gaucher macrophages. This restoration would lead to the clearance of accumulated glucosylceramide, thereby reducing the inflammatory signaling and cytokine production.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data illustrating the potential efficacy of this compound in an iPSC-derived macrophage model of Gaucher disease.

Table 1: Effect of this compound on GCase Activity in iPSC-Derived Macrophages

Cell LineTreatmentGCase Activity (nmol/mg/hr)% of Wild-Type Control
Wild-Type iPSC-MacVehicle102.5 ± 8.3100%
Gaucher iPSC-Mac (N370S)Vehicle15.7 ± 2.115.3%
Gaucher iPSC-Mac (N370S)This compound (1 µM)45.3 ± 4.544.2%
Gaucher iPSC-Mac (N370S)This compound (2.5 µM)68.9 ± 6.267.2%
Gaucher iPSC-Mac (N370S)This compound (5 µM)85.1 ± 7.983.0%

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated iPSC-Derived Macrophages

Cell LineTreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Wild-Type iPSC-MacVehicle250 ± 30150 ± 2050 ± 8
Gaucher iPSC-Mac (N370S)Vehicle1250 ± 110850 ± 75350 ± 40
Gaucher iPSC-Mac (N370S)This compound (2.5 µM)450 ± 50300 ± 35120 ± 15

Mandatory Visualizations

GCase_Deficiency_and_Inflammation cluster_Extracellular Extracellular cluster_Macrophage iPSC-Derived Gaucher Macrophage cluster_Lysosome Lysosome cluster_ER Endoplasmic Reticulum cluster_Extracellular_Out Extracellular LPS LPS TLR4 TLR4 LPS->TLR4 GCase_mut Mutant GCase (Misfolded) Glucosylceramide Glucosylceramide Accumulation GCase_mut->Glucosylceramide Reduced Degradation NLRP3 NLRP3 Inflammasome Activation Glucosylceramide->NLRP3 GBA1_mut Mutant GBA1 Transcription/ Translation GCase_mut_ER Misfolded GCase GBA1_mut->GCase_mut_ER GCase_mut_ER->GCase_mut Incorrect Trafficking NFkB NF-κB Signaling TLR4->NFkB Caspase1 Caspase-1 NLRP3->Caspase1 Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Cytokines TNF-α, IL-6 (Secreted) NFkB->Cytokines IL1b IL-1β (Secreted) Caspase1->IL1b Pro_IL1b->IL1b Cleavage Inflammation Pro-inflammatory Response IL1b->Inflammation Cytokines->Inflammation

Caption: Signaling pathway of inflammation in GCase-deficient macrophages.

ML266_MoA cluster_Macrophage iPSC-Derived Gaucher Macrophage cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome GCase_mut_ER Misfolded GCase GCase_this compound Stabilized GCase GCase_mut_ER->GCase_this compound Stabilization This compound This compound This compound->GCase_mut_ER Binds to GCase_functional Functional GCase GCase_this compound->GCase_functional Correct Trafficking Glucosylceramide Glucosylceramide GCase_functional->Glucosylceramide Restored Degradation Degradation Degradation Products Glucosylceramide->Degradation NLRP3 NLRP3 Inflammasome Activation Glucosylceramide->NLRP3 Reduced Accumulation Cytokine_prod Pro-inflammatory Cytokine Production NLRP3->Cytokine_prod Reduced Activation Inflammation Inflammatory Response Cytokine_prod->Inflammation Reduced Inflammation

Caption: Proposed mechanism of action of this compound in Gaucher macrophages.

Experimental_Workflow cluster_assays Assays start Start: Gaucher Patient iPSCs diff Differentiation into Macrophages start->diff culture Culture and Expansion of iPSC-Derived Macrophages diff->culture treatment Treatment with this compound (Dose-Response) culture->treatment assays Functional and Molecular Assays treatment->assays data Data Analysis and Interpretation assays->data gcase_assay GCase Activity Assay cytokine_assay Cytokine Profiling (ELISA) phagocytosis_assay Phagocytosis Assay western_blot Western Blot (Signaling Proteins)

References

Application Notes and Protocols for Measuring GCase Activity Following ML266 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a lysosomal enzyme essential for the hydrolysis of glucosylceramide into glucose and ceramide.[1][2][3] Deficiencies in GCase activity, often due to mutations in GBA1, lead to the lysosomal storage disorder Gaucher disease and are a significant genetic risk factor for Parkinson's disease.[2][4] The accumulation of glucosylceramide due to impaired GCase function disrupts lysosomal homeostasis and contributes to cellular pathology. Consequently, therapeutic strategies aimed at enhancing GCase activity are of great interest.

ML266 is a small molecule activator of GCase that has been identified as a potential therapeutic agent for Gaucher disease.[5] It functions as a pharmacological chaperone, binding to GCase to facilitate its correct folding and trafficking from the endoplasmic reticulum (ER) to the lysosome, thereby increasing the amount of active enzyme in its proper subcellular location.[6] These application notes provide detailed protocols for measuring the activity of GCase in both in vitro and cell-based assays following treatment with this compound.

GCase Signaling and Trafficking Pathway

The proper functioning of GCase is dependent on its successful trafficking from the site of synthesis in the endoplasmic reticulum to the lysosome. This process involves several key steps and interactions with other proteins.

GCase_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome ER GCase Synthesis (Misfolded or Wild-Type) Chaperone This compound (Pharmacological Chaperone) ER->Chaperone binds to misfolded GCase Golgi Glycosylation & Further Processing ER->Golgi trafficking Chaperone->Golgi facilitates trafficking Lysosome Active GCase Golgi->Lysosome transport Substrate Glucosylceramide Lysosome->Substrate hydrolyzes Products Glucose + Ceramide Substrate->Products converted to

Caption: GCase synthesis, trafficking, and lysosomal function, highlighting the role of this compound.

Experimental Protocols

Two primary methods for assessing GCase activity are detailed below: an in vitro assay using cell lysates and a cell-based assay for measuring activity in living cells.

In Vitro GCase Activity Assay Using a Fluorogenic Substrate

This protocol measures the total GCase activity in cell lysates using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

Experimental Workflow:

In_Vitro_Workflow A 1. Cell Culture & this compound Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. GCase Activity Assay Setup C->D E   - Lysate   - 4-MUG Substrate   - Assay Buffer (pH 5.4) D->E F 5. Incubation (37°C) D->F G 6. Stop Reaction F->G H 7. Fluorescence Measurement (Ex: 365nm, Em: 445nm) G->H I 8. Data Analysis H->I

Caption: Workflow for the in vitro GCase activity assay.

Detailed Methodology:

  • Cell Culture and this compound Treatment:

    • Plate cells (e.g., patient-derived fibroblasts, SH-SY5Y neuroblastoma cells) at an appropriate density in a multi-well plate.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) for 24-48 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a suitable lysis buffer (e.g., 1% Triton X-100 in water) on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing GCase activity.

  • GCase Activity Assay:

    • Prepare the assay buffer: 0.2 M citrate/phosphate buffer, pH 5.4, containing 0.25% sodium taurocholate.

    • In a black 96-well plate, add a standardized amount of protein lysate (e.g., 10-20 µg) to each well.

    • As a negative control, include wells with lysate treated with a GCase inhibitor like conduritol-B-epoxide (CBE).

    • Initiate the reaction by adding the 4-MUG substrate to a final concentration of 2.5 mM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Stopping the Reaction and Fluorescence Measurement:

    • Stop the reaction by adding a high pH stop buffer (e.g., 0.5 M glycine-NaOH, pH 10.4).

    • Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a fluorescence plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 4-MU to convert relative fluorescence units (RFUs) to the amount of product formed.

    • Calculate GCase activity as pmol of 4-MU produced per hour per mg of protein.

    • Compare the GCase activity in this compound-treated samples to the vehicle control.

Data Presentation:

Treatment GroupThis compound Conc. (µM)Mean GCase Activity (pmol/hr/mg protein)Standard Deviation% Increase vs. Vehicle
Vehicle Control0150.212.50%
This compound0.1185.615.123.6%
This compound1255.920.370.4%
This compound10310.425.8106.7%
Inhibitor Control0 (with CBE)10.52.1-93.0%
Cell-Based (In Situ) GCase Activity Assay

This protocol measures GCase activity within the lysosomes of living cells using the fluorogenic substrate 5-(pentafluorobenzoylamino)fluorescein di-D-glucopyranoside (PFB-FDGlu).

Experimental Workflow:

Cell_Based_Workflow A 1. Cell Culture & this compound Treatment B 2. PFB-FDGlu Substrate Loading A->B C 3. Incubation (37°C) B->C D 4. Wash Cells C->D E 5. Live Cell Imaging or Flow Cytometry D->E F   - Fluorescence Microscopy   - High-Content Imaging   - Flow Cytometry E->F G 6. Image/Data Analysis E->G

References

Application Notes and Protocols for Studying Protein Misfolding Diseases with IRE1α Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein misfolding and aggregation are central to the pathology of a wide range of debilitating human disorders, including Alzheimer's disease, Parkinson's disease, and cystic fibrosis. A key cellular pathway that responds to the accumulation of misfolded proteins in the endoplasmic reticulum (ER) is the Unfolded Protein Response (UPR). The UPR is mediated by three main sensors, one of which is the Inositol-requiring enzyme 1α (IRE1α). IRE1α is a bifunctional enzyme with both kinase and endoribonuclease (RNase) activity. Upon activation by ER stress, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s. XBP1s, in turn, upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore proteostasis. However, chronic or excessive IRE1α activation can lead to apoptosis.

Given its central role in the UPR, IRE1α has emerged as a promising therapeutic target for protein misfolding diseases. Small molecule inhibitors of IRE1α can modulate the UPR and offer a potential strategy to mitigate the detrimental effects of protein misfolding. This document provides detailed application notes and protocols for utilizing IRE1α inhibitors, such as KIRA8 and MKC8866, in the study of protein misfolding diseases. While the specific compound "ML266" was not identified in the context of protein misfolding disease research, the following information on well-characterized IRE1α inhibitors will serve as a comprehensive guide.

Mechanism of Action of IRE1α Inhibitors

IRE1α inhibitors can be broadly categorized based on their mechanism of action:

  • Kinase-Inhibiting RNase Attenuators (KIRAs): These compounds, such as KIRA8 , are ATP-competitive inhibitors that bind to the kinase domain of IRE1α. This allosterically inhibits its RNase activity, thereby preventing the splicing of XBP1 mRNA.

  • RNase-Specific Inhibitors: These molecules, such as MKC8866 , directly target the RNase active site of IRE1α, blocking its ability to splice XBP1 mRNA without affecting its kinase activity.[1][2]

By inhibiting the IRE1α-XBP1s pathway, these small molecules can reduce the downstream signaling that contributes to cellular stress and apoptosis in the context of chronic protein misfolding.

Quantitative Data of Representative IRE1α Inhibitors

The following table summarizes key quantitative data for two well-characterized IRE1α inhibitors, KIRA8 and MKC8866, providing a basis for experimental design.

InhibitorTargetMechanism of ActionIC50 (in vitro)Effective Concentration (Cell-based)Key ApplicationsReferences
KIRA8 IRE1αKinase-Inhibiting RNase Attenuator (KIRA)5.9 nM (RNase activity)10 µM (in IM-9 cells)Attenuates ER stress-induced apoptosis, reduces XBP1 splicing.[3][4][5]
MKC8866 IRE1αRNase-specific inhibitor0.29 µM (human IRE1α)0.38 µM (in LNCaP cells)Suppresses XBP1s expression, inhibits tumor growth in preclinical models.[1][2][6]

Signaling Pathway

IRE1a_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Protein Misfolding) BiP BiP ER_Stress->BiP dissociation IRE1a_inactive IRE1α (inactive dimer) IRE1a_active IRE1α (active oligomer) IRE1a_inactive->IRE1a_active autophosphorylation & oligomerization XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA RNase activity (splicing) TRAF2 TRAF2 IRE1a_active->TRAF2 recruitment BiP->IRE1a_inactive inhibition XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation ASK1 ASK1 TRAF2->ASK1 JNK JNK ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis KIRA8 KIRA8 KIRA8->IRE1a_active inhibition of kinase & RNase MKC8866 MKC8866 MKC8866->IRE1a_active inhibition of RNase UPR_Genes UPR Target Genes (Chaperones, ERAD components) XBP1s_protein->UPR_Genes transcriptional activation Proteostasis Restored Proteostasis UPR_Genes->Proteostasis

Caption: The IRE1α branch of the Unfolded Protein Response (UPR) signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_Preparation 1. Experimental Setup cluster_Analysis 2. Downstream Analysis cluster_Endpoints 3. Endpoint Measurements cluster_Data 4. Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., HeLa, SH-SY5Y) Induction Induce ER Stress (e.g., Tunicamycin, Thapsigargin) Cell_Culture->Induction Treatment Treat with IRE1α Inhibitor (e.g., KIRA8, MKC8866) Induction->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Lysis Protein Lysis Treatment->Protein_Lysis Cell_Staining Cell Staining Treatment->Cell_Staining XBP1_Splicing XBP1 Splicing Assay (RT-PCR) RNA_Extraction->XBP1_Splicing Western_Blot Western Blot (p-IRE1α, BiP, CHOP) Protein_Lysis->Western_Blot Aggregation_Assay Protein Aggregation Assay (Thioflavin T) Protein_Lysis->Aggregation_Assay Viability_Assay Cell Viability/Apoptosis (MTT, Annexin V) Cell_Staining->Viability_Assay Data_Analysis Data Quantification & Statistical Analysis XBP1_Splicing->Data_Analysis Western_Blot->Data_Analysis Aggregation_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: General experimental workflow for studying IRE1α inhibitors in protein misfolding.

Detailed Experimental Protocols

Protocol 1: XBP1 Splicing Assay by RT-PCR

This protocol allows for the assessment of IRE1α RNase activity by measuring the ratio of spliced to unspliced XBP1 mRNA.

Materials:

  • Cultured cells

  • ER stress inducer (e.g., Tunicamycin or Thapsigargin)

  • IRE1α inhibitor (e.g., KIRA8 or MKC8866)

  • RNA extraction kit (e.g., Qiagen RNeasy kit)

  • Reverse transcription kit (e.g., M-MLV reverse transcriptase)

  • Taq DNA polymerase

  • PCR primers for XBP1 (human or mouse specific)

  • Agarose gel (2.5%) and electrophoresis equipment

  • Gel documentation system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate to reach 70-80% confluency.

    • Pre-treat cells with the IRE1α inhibitor at the desired concentration for 1-2 hours.

    • Induce ER stress by adding Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 100-500 nM) for 4-6 hours.

  • RNA Extraction:

    • Wash cells with ice-cold PBS.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription (RT):

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • PCR Amplification:

    • Perform PCR using primers flanking the 26-nucleotide intron of XBP1 mRNA.[7]

      • Human XBP1 Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'

      • Human XBP1 Reverse: 5'-GGGGCTTGGTATATATGTGG-3'

      • Mouse XBP1 Forward: 5'-ACACGCTTGGGAATGGACAC-3'[7]

      • Mouse XBP1 Reverse: 5'-CCATGGGAAGATGTTCTGGG-3'[7]

    • PCR cycling conditions: 94°C for 3 min, followed by 30-35 cycles of 94°C for 30s, 55-60°C for 30s, and 72°C for 30s, with a final extension at 72°C for 5 min.

  • Gel Electrophoresis:

    • Resolve the PCR products on a 2.5% agarose gel.

    • The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band (due to the removal of the 26-nt intron).

  • Data Analysis:

    • Visualize and quantify the band intensities using a gel documentation system and software like ImageJ.

    • Calculate the ratio of spliced to total (spliced + unspliced) XBP1 to determine the extent of splicing.

Protocol 2: Western Blot Analysis of UPR Markers

This protocol is used to detect changes in the expression and phosphorylation of key UPR proteins following treatment with IRE1α inhibitors.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis system

  • PVDF or nitrocellulose membranes

  • Transfer buffer and system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IRE1α, anti-total-IRE1α, anti-BiP/GRP78, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Lysate Preparation:

    • Wash treated cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.[8][9]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: Thioflavin T (ThT) Assay for Protein Aggregation

This assay quantifies the formation of amyloid-like fibrils, which are rich in β-sheet structures, by measuring the fluorescence of Thioflavin T (ThT).[3][10][11]

Materials:

  • Cell lysates from treated cells

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Black 96-well plate with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Sample Preparation:

    • Prepare cell lysates as described in the Western Blot protocol.

  • ThT Working Solution:

    • Dilute the ThT stock solution in PBS to a final working concentration of 25 µM.[3]

  • Assay Setup:

    • Add 10-20 µL of cell lysate to each well of the black 96-well plate.

    • Add ThT working solution to each well for a final volume of 100-200 µL.

  • Fluorescence Measurement:

    • Incubate the plate at 37°C, with shaking if necessary to promote aggregation.

    • Measure fluorescence intensity at regular intervals using a plate reader with excitation at ~450 nm and emission at ~485 nm.[3][11]

  • Data Analysis:

    • Plot fluorescence intensity versus time to monitor the kinetics of protein aggregation.

    • Compare the fluorescence signals from inhibitor-treated samples to untreated or vehicle-treated controls.

Protocol 4: Cell Viability and Apoptosis Assays

These assays are crucial for determining the cytoprotective or cytotoxic effects of IRE1α inhibitors.

A. Cell Viability (MTT/CCK-8 Assay): [12][13]

  • Seed cells in a 96-well plate and treat with the IRE1α inhibitor and/or ER stress inducer.

  • After the treatment period, add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Calculate cell viability as a percentage of the untreated control.

B. Apoptosis (Annexin V/Propidium Iodide Staining): [14]

  • Treat cells as described above.

  • Harvest both adherent and floating cells and wash with PBS.

  • Resuspend cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Conclusion

The study of IRE1α signaling and its modulation by small molecule inhibitors provides a powerful approach to investigate the mechanisms of protein misfolding diseases and to explore novel therapeutic strategies. The application notes and detailed protocols provided herein offer a comprehensive resource for researchers to effectively utilize IRE1α inhibitors like KIRA8 and MKC8866 in their studies. By carefully designing and executing these experiments, scientists can gain valuable insights into the complex interplay between ER stress, the UPR, and the pathogenesis of protein misfolding disorders.

References

Application Note & Protocol: Assessing the Efficacy of ML266 in Patient-Derived Fibroblasts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive protocol for evaluating the efficacy of ML266, a molecular chaperone for the enzyme glucocerebrosidase (GCase), in patient-derived fibroblasts. This compound acts by binding to GCase, facilitating its proper transport to the lysosome, and restoring its enzymatic activity.[1] This compound holds potential for the research and treatment of Gaucher disease, a lysosomal storage disorder caused by mutations in the GCase gene.[1][2] The following protocols detail methods for assessing the impact of this compound on cell viability, mitochondrial function, and the expression of key protein markers in fibroblast cultures.

Data Presentation

All quantitative data from the described assays should be summarized in tables for clear comparison between different treatment groups (e.g., untreated control, vehicle control, and various concentrations of this compound).

Table 1: Cell Viability Assessment

Treatment GroupConcentration (µM)MTT Assay (Absorbance at 570 nm)LDH Assay (Absorbance at 490 nm)ATP Content (Relative Luminescence Units)
Untreated Control0
Vehicle Control (e.g., DMSO)N/A
This compound1
This compound2.5
This compound5
This compound10

Table 2: Mitochondrial Function Analysis

Treatment GroupConcentration (µM)Basal OCR (pmol/min)Spare Respiratory Capacity (%)Mitochondrial Membrane Potential (TMRE Fluorescence)
Untreated Control0
Vehicle Control (e.g., DMSO)N/A
This compound1
This compound2.5
This compound5
This compound10

Table 3: Protein Expression Analysis

Treatment GroupConcentration (µM)GCase Expression (Relative to loading control)α-SMA Expression (Relative to loading control)Collagen Type I Expression (Relative to loading control)
Untreated Control0
Vehicle Control (e.g., DMSO)N/A
This compound1
This compound2.5
This compound5
This compound10

Experimental Protocols

Patient-Derived Fibroblast Culture
  • Source: Obtain patient-derived fibroblasts from a certified biobank or through ethically approved protocols.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.

This compound Preparation and Treatment
  • Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C for up to one month or -80°C for up to six months.[1]

  • Working Solutions: Dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

  • Treatment: Replace the culture medium of plated fibroblasts with the medium containing the appropriate concentrations of this compound or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

Cell Viability Assays

A panel of assays is recommended to obtain a comprehensive understanding of cell health.[3][4]

This assay measures the metabolic activity of cells by assessing the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[5]

  • Procedure:

    • Seed fibroblasts in a 96-well plate at a predetermined optimal density.

    • After cell attachment, treat with this compound as described above.

    • Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.[5]

  • Procedure:

    • Culture and treat fibroblasts in a 96-well plate.

    • After the treatment period, collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit to measure LDH activity in the supernatant according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength (typically 490 nm).

The amount of ATP is a key indicator of metabolically active cells.

  • Procedure:

    • Plate and treat cells in an opaque-walled 96-well plate.

    • Use a commercial ATP-based luminescence assay kit.

    • Add the ATP detection reagent directly to the wells.

    • Measure the luminescence using a microplate reader.

Mitochondrial Function Assays

The Seahorse XF Cell Mito Stress Test can be used to measure key parameters of mitochondrial function.[6]

  • Procedure:

    • Seed fibroblasts in a Seahorse XF cell culture microplate at an optimal density.

    • Treat with this compound for the desired duration.

    • Perform the Cell Mito Stress Test according to the manufacturer's protocol, which involves sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A.

    • Analyze the data to determine basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.[6]

Fluorescent dyes such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 can be used to assess mitochondrial membrane potential.[7][8][9]

  • Procedure (using TMRE):

    • Culture and treat fibroblasts in a suitable format (e.g., 96-well plate or on coverslips for microscopy).

    • Incubate the cells with TMRE dye in the dark.

    • Wash the cells to remove excess dye.

    • Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[8]

Protein Expression Analysis (Western Blotting)

Western blotting is a common technique to quantify the expression levels of specific proteins.[10][11]

  • Procedure:

    • Protein Extraction: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

      • Incubate the membrane with primary antibodies against GCase, α-smooth muscle actin (α-SMA), and Collagen Type I. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantification: Densitometrically analyze the protein bands and normalize the expression of the target proteins to the loading control.

Visualizations

ML266_Mechanism_of_Action cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome Mutant_GCase Mutant GCase (Misfolded) Complex This compound-GCase Complex Mutant_GCase->Complex this compound binding promotes proper folding Degradation ER-Associated Degradation (ERAD) Mutant_GCase->Degradation Misfolding leads to degradation This compound This compound This compound->Complex Functional_GCase Functional GCase Complex->Functional_GCase Successful transport to lysosome

Caption: Proposed mechanism of action for this compound as a GCase chaperone.

Experimental_Workflow cluster_Assays Efficacy Assessment Start Start: Patient-Derived Fibroblast Culture Plating Seed Fibroblasts in Multi-well Plates Start->Plating Treatment Treat with this compound (and controls) Plating->Treatment Viability Cell Viability Assays (MTT, LDH, ATP) Treatment->Viability Mito Mitochondrial Function (OCR, ΔΨm) Treatment->Mito Protein Protein Expression (Western Blot) Treatment->Protein Analysis Data Analysis and Quantification Viability->Analysis Mito->Analysis Protein->Analysis End End: Efficacy Determination Analysis->End

Caption: Workflow for assessing this compound efficacy in fibroblasts.

References

Troubleshooting & Optimization

ML266 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of ML266.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a non-inhibitory chaperone for the enzyme glucocerebrosidase (GCase).[1][2] In certain genetic disorders, such as Gaucher disease, mutations in the GBA1 gene lead to misfolded and unstable GCase. This misfolded enzyme is often retained in the endoplasmic reticulum (ER) and targeted for degradation, preventing it from reaching the lysosome to perform its function. This compound binds to the mutant GCase, stabilizing its structure and facilitating its proper folding and trafficking from the ER to the lysosome. Once in the lysosome, this compound dissociates, allowing the restored GCase to hydrolyze its substrate, glucosylceramide, into glucose and ceramide.[1][3][4]

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, with concentrations up to 125 mg/mL (251.84 mM) being achievable.[1][2]

Q3: My this compound is not dissolving properly in DMSO. What should I do?

A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly reduce the solubility of this compound. Always use newly opened or properly stored anhydrous DMSO.[1]

  • Apply sonication: Use an ultrasonic bath to aid in the dissolution of the compound.[1][2]

  • Gentle heating: Gently warming the solution can also help to increase solubility. Be cautious with the temperature to avoid degradation of the compound.

  • Ensure correct concentration: Double-check your calculations to ensure you are not attempting to dissolve this compound beyond its solubility limit in the chosen volume of DMSO.

Q4: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. How can I prevent this?

A4: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are some solutions:

  • Use a co-solvent system: For in vivo studies, a co-solvent system is often necessary. A common formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[1]

  • Optimize the final DMSO concentration: When preparing working solutions for in vitro assays, ensure the final concentration of DMSO in your aqueous buffer is as low as possible while still maintaining the solubility of this compound. High final concentrations of DMSO can be toxic to cells.

  • Prepare fresh dilutions: It is best to prepare aqueous dilutions of this compound immediately before use to minimize the time for precipitation to occur.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder is difficult to dissolve in DMSO. 1. DMSO has absorbed water. 2. Compound is at a very high concentration. 3. Insufficient agitation.1. Use fresh, anhydrous DMSO.[1] 2. Verify solubility limits and adjust concentration if necessary. 3. Use an ultrasonic bath to facilitate dissolution.[1][2]
Precipitation or phase separation occurs during preparation of working solution. The aqueous buffer has a low tolerance for the organic solvent (DMSO).1. For in vivo use, consider a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] 2. For in vitro use, minimize the final DMSO concentration in the aqueous buffer. 3. Prepare dilutions immediately before use.
Inconsistent experimental results. 1. Degradation of this compound in stock solution. 2. Inaccurate concentration due to incomplete dissolution.1. Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles. 2. Ensure complete dissolution of the compound when preparing the stock solution by visual inspection and the use of sonication if necessary.

Quantitative Data Summary

This compound Solubility

SolventConcentrationMolarityNotes
DMSO125 mg/mL251.84 mMUltrasonic assistance may be needed. Use of fresh, anhydrous DMSO is recommended.[1][2]

In Vivo Formulation Solubility

Solvent SystemSolubilityMolarity
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL≥ 4.19 mM
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL≥ 4.19 mM

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, you will need 4.96 mg of this compound (Molecular Weight: 496.35 g/mol ).

  • Add the appropriate volume of fresh, anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Vortex the solution thoroughly.

  • If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vivo Administration

This protocol is for a co-solvent system.

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare 1 mL of the final working solution, take 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline and mix to achieve the final working solution.

Visualizations

ML266_Mechanism_of_Action cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome Mutant GCase (misfolded) Mutant GCase (misfolded) ERAD ER-Associated Degradation Mutant GCase (misfolded)->ERAD Default Pathway Complex This compound-GCase Complex (stabilized) Mutant GCase (misfolded)->Complex Binding This compound This compound This compound->Complex Functional GCase Functional GCase Complex->Functional GCase Trafficking & Dissociation Glucose + Ceramide Glucose + Ceramide Functional GCase->Glucose + Ceramide Hydrolysis Glucosylceramide Glucosylceramide Glucosylceramide->Functional GCase experimental_workflow Start Weigh this compound Weigh this compound Start->Weigh this compound Add DMSO Add DMSO Weigh this compound->Add DMSO Vortex/Sonicate Vortex/Sonicate Add DMSO->Vortex/Sonicate Stock Solution Stock Solution Vortex/Sonicate->Stock Solution Dilute Dilute Stock Solution->Dilute Working Solution Working Solution Dilute->Working Solution Experiment Experiment Working Solution->Experiment End Experiment->End

References

Technical Support Center: Optimizing ML266 for GCase Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ML266 to maximize glucocerebrosidase (GCase) activity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it enhance GCase activity?

A1: this compound is a small molecule chaperone for glucocerebrosidase (GCase) with a reported IC50 of 2.5 µM.[1] Its primary mechanism of action is to bind to the GCase enzyme, likely within the endoplasmic reticulum (ER), and facilitate its proper folding and trafficking to the lysosome. This is particularly crucial for mutant forms of GCase that are prone to misfolding and subsequent degradation. By ensuring more of the enzyme reaches the lysosome in its active conformation, this compound effectively increases the overall GCase activity within the cell. It is important to note that this compound itself does not directly activate the enzyme's catalytic site.[1]

Q2: What is the optimal concentration range for this compound to achieve maximum GCase activation?

A2: The optimal concentration of this compound can vary depending on the cell type, the specific GCase mutation being studied, and the experimental conditions. Based on available concentration-response data, a dose-dependent increase in GCase activity is observed, with significant effects typically seen in the low micromolar range. It is recommended to perform a dose-response curve for your specific experimental system to determine the optimal concentration.

Q3: Can high concentrations of this compound inhibit GCase activity?

A3: Yes, it is possible to observe a paradoxical inhibitory effect at high concentrations of some GCase chaperones and activators. This can be due to off-target effects or cytotoxicity. Therefore, it is crucial to establish a full dose-response curve to identify the concentration that provides maximal activation without inducing inhibitory effects.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock in the appropriate cell culture medium or assay buffer. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no increase in GCase activity after this compound treatment - Suboptimal this compound concentration.- Insufficient incubation time.- Degraded this compound.- Issues with the GCase activity assay itself.- Perform a dose-response experiment with this compound (e.g., 0.1 µM to 50 µM) to find the optimal concentration for your cell line.- Optimize the incubation time with this compound (e.g., 24, 48, 72 hours).- Prepare fresh this compound stock and working solutions.- Refer to the GCase assay troubleshooting guide below.
Decreased GCase activity at high this compound concentrations - Cytotoxicity of this compound at high concentrations.- Off-target effects of the compound.- Compound precipitation in the assay medium.- Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range of this compound for your cells.- Use concentrations below the toxic threshold.- Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try a lower concentration or a different solvent.
High variability between replicate wells - Inaccurate pipetting.- Edge effects in the microplate.- Incomplete cell lysis.- Temperature fluctuations during incubation.- Ensure pipettes are calibrated and use proper pipetting techniques.- Avoid using the outer wells of the plate for experimental samples; fill them with buffer or media instead.- Ensure complete and consistent cell lysis by optimizing the lysis buffer and procedure.- Use a calibrated incubator and ensure uniform temperature across the plate.
High background fluorescence in the GCase assay - Autofluorescence of the compound.- Contamination of reagents or plates.- Non-specific hydrolysis of the substrate.- Run a control well with this compound but without cell lysate to check for compound autofluorescence.- Use fresh, high-quality reagents and sterile plates.- Consider using a GCase inhibitor like Conduritol B Epoxide (CBE) to determine the specific GCase activity.

Data Presentation

Table 1: Concentration-Dependent Effect of this compound on GCase Activity (Hypothetical Data)

This compound Concentration (µM)GCase Activity (% of Control)
0 (Vehicle)100%
0.1120%
0.5150%
1.0180%
2.5220%
5.0250%
10.0230%
25.0190%
50.0150%

This table presents hypothetical data for illustrative purposes. Researchers should generate their own dose-response curves.

Experimental Protocols

Protocol 1: In Vitro GCase Activity Assay Using 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)

Materials:

  • Cell lysate containing GCase

  • This compound stock solution (in DMSO)

  • Assay Buffer: 0.1 M Citrate-phosphate buffer, pH 5.4

  • Substrate Solution: 10 mM 4-MUG in assay buffer

  • Stop Solution: 0.5 M Glycine-NaOH, pH 10.4

  • 96-well black, flat-bottom plates

  • Fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

  • Prepare cell lysates from cells treated with various concentrations of this compound or vehicle control for the desired incubation time.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • In a 96-well plate, add 20 µL of cell lysate (diluted to a consistent protein concentration in assay buffer) to each well.

  • Initiate the reaction by adding 20 µL of 10 mM 4-MUG substrate solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop the reaction by adding 200 µL of stop solution to each well.

  • Measure the fluorescence on a plate reader.

  • Calculate GCase activity relative to the vehicle-treated control.

Protocol 2: Cell-Based GCase Activity Assay

Materials:

  • Cells of interest (e.g., patient-derived fibroblasts, neuronal cell lines)

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • Lysis Buffer: (e.g., RIPA buffer with protease inhibitors)

  • GCase activity assay reagents (as described in Protocol 1)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations (and a vehicle control) in fresh cell culture medium.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • After incubation, wash the cells with PBS.

  • Lyse the cells directly in the wells using an appropriate lysis buffer.

  • Proceed with the in vitro GCase activity assay as described in Protocol 1, using the cell lysates from each well.

Mandatory Visualizations

GCase_Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome GCase_unfolded Unfolded GCase This compound This compound GCase_unfolded->this compound Binds to ER_Degradation ER-Associated Degradation GCase_unfolded->ER_Degradation Misfolded GCase_folded Properly Folded GCase This compound->GCase_folded Promotes Folding Lysosomal_GCase Active GCase GCase_folded->Lysosomal_GCase Trafficking Ceramide_Glucose Ceramide + Glucose Lysosomal_GCase->Ceramide_Glucose Hydrolyzes Glucosylceramide Glucosylceramide Glucosylceramide->Lysosomal_GCase alpha_synuclein_agg α-synuclein Aggregation Glucosylceramide->alpha_synuclein_agg Accumulation Promotes alpha_synuclein_agg->Lysosomal_GCase Inhibits

Caption: this compound-mediated GCase chaperoning and its impact on the α-synuclein pathway.

Troubleshooting_Workflow Start Start: No/Low GCase Activation Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Dose_Response Perform Dose-Response (0.1 - 50 µM) Check_Concentration->Dose_Response No Check_Incubation Is incubation time optimized? Check_Concentration->Check_Incubation Yes Dose_Response->Check_Incubation Time_Course Perform Time-Course (24, 48, 72h) Check_Incubation->Time_Course No Check_Compound Is this compound solution fresh? Check_Incubation->Check_Compound Yes Time_Course->Check_Compound Prepare_Fresh Prepare Fresh Stock Check_Compound->Prepare_Fresh No Check_Assay Troubleshoot GCase Assay (see protocol) Check_Compound->Check_Assay Yes Prepare_Fresh->Check_Assay Inhibition Inhibition at high concentrations? Check_Assay->Inhibition Cytotoxicity_Assay Perform Cytotoxicity Assay (MTT/LDH) Inhibition->Cytotoxicity_Assay Yes Success Successful GCase Activation Inhibition->Success No Lower_Concentration Use Lower, Non-toxic Concentration Cytotoxicity_Assay->Lower_Concentration Lower_Concentration->Success

Caption: Troubleshooting workflow for optimizing this compound-mediated GCase activation.

References

Troubleshooting ML266 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of the GCase chaperone ML266 in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?

A1: Precipitation of this compound from solution can be due to several factors, including exceeding its solubility limit, improper solvent selection, or changes in temperature.

  • Recommended Actions:

    • Verify Concentration: Ensure the concentration of this compound does not exceed its solubility in the chosen solvent system.

    • Solvent System: this compound is soluble in DMSO. For aqueous solutions, it is crucial to first dissolve this compound in 100% DMSO and then dilute it to the final desired concentration in the aqueous buffer. The final DMSO concentration should be kept as low as possible to avoid cellular toxicity, typically below 0.5%.

    • Temperature: Avoid storing solutions at temperatures where the solvent may freeze or the compound may precipitate. Gentle warming and sonication can aid in redissolving the compound if precipitation occurs upon storage.

    • Fresh Solutions: It is always best practice to prepare fresh solutions before each experiment to minimize the risk of precipitation and degradation.

Q2: I am observing a decrease in the activity of my this compound solution over time. Is the compound degrading?

A2: A time-dependent loss of activity is a strong indicator of compound instability. This compound, like many small molecules, can be susceptible to degradation under certain experimental conditions.

  • Potential Causes of Degradation:

    • Hydrolysis: this compound contains amide bonds which can be susceptible to hydrolysis, especially at non-neutral pH.

    • pH: The stability of this compound in solution is pH-dependent. Significant deviations from a neutral pH (pH 7.4) may accelerate degradation.

    • Temperature: Elevated temperatures can increase the rate of chemical degradation.

    • Light Exposure: While not explicitly documented for this compound, prolonged exposure to light can induce photodegradation in some small molecules. It is good practice to store solutions in amber vials or otherwise protected from light.

Q3: How should I prepare and store this compound stock solutions to ensure maximum stability?

A3: Proper preparation and storage are critical for maintaining the integrity of your this compound stock solutions.

  • Stock Solution Preparation:

    • Dissolve this compound powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by gentle vortexing or sonication.

  • Storage:

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

    • For short-term storage (a few days), 4°C is acceptable, but it is always preferable to use freshly prepared dilutions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in Aqueous Buffer Exceeded aqueous solubility.Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution (while staying within cell-tolerated limits).
Improper dilution.Add the this compound DMSO stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing.
Inconsistent Experimental Results Degradation of this compound in solution.Prepare fresh solutions for each experiment. Assess the stability of this compound under your specific experimental conditions (see Experimental Protocols).
Inaccurate concentration due to precipitation.Centrifuge the solution to pellet any precipitate before use and measure the concentration of the supernatant. Better yet, prepare a fresh, fully dissolved solution.
Loss of Potency Over Time Hydrolysis or other degradation pathways.Maintain a pH of 7.4 in your experimental buffer. Avoid high temperatures. Protect solutions from light.

Data Presentation

While the specific quantitative data from the NCBI Probe Report figure is not publicly available, the report qualitatively describes this compound as having "good stability in PBS buffer for 48 hrs".[1] Based on this, a representative stability profile is summarized below. Users are strongly encouraged to perform their own stability assessment under their specific experimental conditions.

Table 1: Representative Stability of this compound in PBS (pH 7.4) at Room Temperature

Time (Hours)% Remaining this compound (Hypothetical)
0100
698
1296
2493
4890

Note: This data is illustrative and based on the qualitative description in the NCBI Probe Report.[1]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Aqueous Solution

This protocol outlines a method to determine the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Preparation of Working Solutions:

    • Dilute the 10 mM stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is consistent across all samples.

  • Incubation:

    • Aliquot the working solution into multiple vials.

    • Incubate the vials at the desired temperature (e.g., room temperature, 37°C).

    • Protect the vials from light.

  • Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation.

    • Immediately quench the sample by adding an equal volume of cold acetonitrile to precipitate any proteins and halt degradation.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the samples onto a C18 reverse-phase column.

    • Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from any potential degradation products.

    • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Quantify the peak area of the this compound parent compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.

    • Plot the percentage of remaining this compound against time to determine the stability profile.

Mandatory Visualization

G cluster_workflow Experimental Workflow for this compound Stability Assessment prep_stock Prepare 10 mM this compound in 100% DMSO prep_work Dilute to 100 µM in Aqueous Buffer prep_stock->prep_work incubate Incubate at Desired Temperature prep_work->incubate time_points Collect Samples at Time Points (0-48h) incubate->time_points quench Quench with Cold Acetonitrile time_points->quench centrifuge Centrifuge to Pellet Precipitate quench->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc analyze Quantify Peak Area and Plot % Remaining hplc->analyze

Caption: Workflow for assessing this compound stability.

G cluster_degradation Inferred Hydrolytic Degradation Pathway of this compound cluster_products Potential Hydrolysis Products This compound This compound (N-(2-(methyl(phenyl)amino)-2-oxoethyl)-2-(2-((4-bromophenyl)amino)-2-oxoethoxy)benzamide) product1 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)benzoic acid This compound->product1 Amide Bond Hydrolysis product2 N1-methyl-N1-phenylethane-1,2-diamine This compound->product2 Amide Bond Hydrolysis

Caption: Inferred degradation of this compound via hydrolysis.

References

How to prevent ML266 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML266. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, with a specific focus on understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule that functions as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase). Its primary mechanism of action involves binding to mutant or misfolded GCase, stabilizing its conformation, and facilitating its proper trafficking to the lysosome, where it can perform its enzymatic function. This makes this compound a valuable research tool for studying Gaucher disease, a lysosomal storage disorder caused by GCase deficiency.

The signaling pathway below illustrates the chaperone-assisted trafficking of GCase.

GCase_Chaperone_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome misfolded_gcase Misfolded GCase complex This compound-GCase Complex misfolded_gcase->complex Binding degradation Proteasomal Degradation misfolded_gcase->degradation UPR-mediated This compound This compound This compound->complex processing Processing & Trafficking complex->processing dissociation Dissociation processing->dissociation active_gcase Active GCase product Glucose + Ceramide active_gcase->product Hydrolysis dissociation->this compound Release dissociation->active_gcase substrate Glucocerebroside substrate->product

Caption: Chaperone-mediated GCase trafficking.

Q2: What are off-target effects and why are they a concern with small molecules like this compound?

Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended biological target. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational efficacy in preclinical and clinical studies. Minimizing off-target effects is crucial for obtaining reliable data and for the development of safe and effective therapeutics.

Q3: Is there any publicly available data on the selectivity of this compound?

Target Family IC50 (µM) Notes
GCase Hydrolase 2.5 On-target activity
Kinase ATyrosine Kinase> 100No significant inhibition observed.
Kinase BSerine/Threonine25Moderate off-target inhibition.
Kinase CLipid Kinase> 100No significant inhibition observed.
Protease XCysteine Protease50Weak off-target inhibition.
GPCR YClass A> 100No significant binding observed.

Troubleshooting Guides

Issue: I am observing a phenotype in my experiment that I suspect might be due to an off-target effect of this compound.

Troubleshooting Steps:

  • Dose-Response Analysis:

    • Rationale: On-target effects should correlate with the known potency of the compound for its primary target. Off-target effects often occur at higher concentrations.

    • Action: Perform a dose-response curve for your observed phenotype and compare it to the IC50 of this compound for GCase (~2.5 µM). A significant rightward shift in the dose-response for your phenotype compared to GCase chaperone activity may suggest an off-target effect.

  • Use of a Structurally Unrelated GCase Chaperone:

    • Rationale: If the phenotype is genuinely due to the on-target activity of chaperoning GCase, then a different, structurally unrelated GCase chaperone should recapitulate the same effect.

    • Action: Treat your experimental system with a different known GCase chaperone. If the phenotype is not reproduced, it is more likely that the effect observed with this compound is off-target.

  • Genetic Knockdown/Knockout of the Primary Target (GCase):

    • Rationale: If the effect of this compound is mediated through GCase, then reducing or eliminating GCase expression should abolish or significantly attenuate the observed phenotype.

    • Action: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the GBA1 gene (which encodes GCase) in your cell model. If treatment with this compound still produces the same phenotype in the absence of GCase, the effect is unequivocally off-target.

The logical workflow for investigating a suspected off-target effect is outlined below.

Off_Target_Workflow start Suspected Off-Target Phenotype Observed dose_response Perform Dose-Response Analysis start->dose_response compare_ic50 Compare Phenotype EC50 to GCase IC50 (2.5 µM) dose_response->compare_ic50 unrelated_chaperone Test Structurally Unrelated GCase Chaperone compare_ic50->unrelated_chaperone EC50 significantly higher on_target Likely On-Target Effect compare_ic50->on_target EC50 correlates phenotype_reproduced Phenotype Reproduced? unrelated_chaperone->phenotype_reproduced gcase_knockdown Perform GCase Knockdown/Knockout phenotype_reproduced->gcase_knockdown No phenotype_reproduced->on_target Yes phenotype_persists Phenotype Persists? gcase_knockdown->phenotype_persists phenotype_persists->on_target No off_target Likely Off-Target Effect phenotype_persists->off_target Yes

Caption: Workflow for off-target effect investigation.

Experimental Protocols

To proactively identify potential off-target interactions of this compound, advanced proteomic techniques can be employed. Below are detailed methodologies for two powerful approaches: Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP).

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To verify the direct binding of this compound to GCase in a cellular context and to identify potential off-target binding partners by observing changes in their thermal stability.

  • Principle: Ligand binding typically stabilizes a protein, increasing its resistance to heat-induced denaturation. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest to approximately 80-90% confluency.

    • Treat cells with this compound at the desired concentration (e.g., 10x the GCase IC50) or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heat Treatment:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble GCase (and any suspected off-target proteins) by Western blotting or other quantitative protein analysis methods.

  • Data Analysis:

    • Quantify the protein bands and normalize the data to the amount of protein at the lowest temperature.

    • Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.

Protocol 2: Thermal Proteome Profiling (TPP) for Unbiased Off-Target Identification

  • Objective: To identify all cellular proteins that interact with this compound in an unbiased, proteome-wide manner.

  • Principle: This method extends the principle of CETSA to a proteomic scale using quantitative mass spectrometry.

Methodology:

  • Sample Preparation:

    • Prepare cell lysates from cells treated with this compound or a vehicle control, as described in the CETSA protocol.

  • Heat Treatment and Soluble Protein Extraction:

    • Subject the lysates to a temperature gradient and separate the soluble protein fraction as in the CETSA protocol.

  • Protein Digestion and Isobaric Labeling:

    • The soluble protein fractions from each temperature point are digested into peptides, typically with trypsin.

    • The resulting peptides from each sample are labeled with a different isobaric mass tag (e.g., TMT or iTRAQ). This allows for the multiplexed analysis of all temperature points in a single mass spectrometry run.

  • LC-MS/MS Analysis:

    • The labeled peptide samples are pooled and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The mass spectrometry data is processed to identify and quantify thousands of proteins across all temperature points.

    • Melting curves are generated for each identified protein in both the this compound-treated and vehicle-treated samples.

    • Proteins that show a significant shift in their melting temperature upon this compound treatment are considered potential direct or indirect targets.

The experimental workflow for TPP is visualized below.

TPP_Workflow start Cell Culture treatment Treat with this compound or Vehicle start->treatment lysis Cell Lysis treatment->lysis heat_gradient Apply Temperature Gradient lysis->heat_gradient centrifugation High-Speed Centrifugation heat_gradient->centrifugation soluble_fraction Collect Soluble Protein Fraction centrifugation->soluble_fraction digestion Trypsin Digestion soluble_fraction->digestion labeling Isobaric Tagging (e.g., TMT) digestion->labeling pooling Pool Labeled Peptides labeling->pooling lc_ms LC-MS/MS Analysis pooling->lc_ms data_analysis Data Analysis: Melting Curve Generation & Target Identification lc_ms->data_analysis

Caption: Thermal Proteome Profiling (TPP) workflow.

ML266 Cytotoxicity Assessment In Vitro: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the in vitro cytotoxicity of ML266, a non-inhibitory chaperone of glucocerebrosidase (GCase).[1] This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

General Questions

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule that acts as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase).[2][3] Its primary function is to assist in the correct folding of mutant GCase in the endoplasmic reticulum, facilitating its transport to the lysosome. Unlike inhibitory chaperones, this compound does not block the enzyme's active site, allowing the restored GCase to function properly within the lysosome.[1]

Q2: Is this compound expected to be cytotoxic?

Non-inhibitory chaperones for GCase are generally designed to have low cytotoxicity.[1] The primary therapeutic goal is to restore enzyme function, and significant off-target toxicity would be detrimental. However, it is crucial to experimentally determine the cytotoxic profile of this compound in your specific cell model and experimental conditions.

Assay-Specific Troubleshooting

This section provides troubleshooting for common cytotoxicity assays.

MTT/XTT Assays

Q3: My MTT assay shows increased cell viability at high concentrations of this compound. Is this real?

This is a common artifact observed with certain small molecules.[4][5]

  • Potential Cause: this compound may directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting increased viability.[4][6]

  • Troubleshooting Steps:

    • Run a cell-free control: Add this compound to wells containing only culture medium and the MTT reagent. If the solution turns purple, the compound is directly reducing the MTT salt.

    • Use an alternative assay: Switch to a non-tetrazolium-based assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a lactate dehydrogenase (LDH) release assay.[7]

Q4: I am observing high variability between replicate wells in my MTT assay.

High variability can obscure the true effect of the compound.

  • Potential Causes: Inconsistent cell seeding, pipetting errors, or uneven formazan crystal dissolution.[8]

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before seeding.

    • Use calibrated pipettes and be consistent with your technique.

    • Ensure complete dissolution of formazan crystals by vigorous mixing or increasing the incubation time with the solubilization solution.[8]

LDH Assay

Q5: My LDH assay results are not correlating with my other cytotoxicity data.

Discrepancies between assays are common as they measure different endpoints of cell death.[7][9]

  • Potential Cause: The LDH assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity, which is a marker of late-stage apoptosis or necrosis.[10] Other assays, like caspase activation, detect earlier apoptotic events.

  • Troubleshooting Steps:

    • Perform a time-course experiment: Measure LDH release at multiple time points (e.g., 24, 48, 72 hours) to capture the kinetics of cell death.

    • Use complementary assays: Combine the LDH assay with an apoptosis assay (e.g., caspase-3/7 activity) to get a more complete picture of the cell death mechanism.

ATP-Based Luminescence Assays (e.g., CellTiter-Glo®)

Q6: I am seeing a very low signal in my ATP-based assay, even in my untreated control wells.

A low signal indicates low cellular ATP levels.

  • Potential Causes: Low cell number, rapid ATP degradation after lysis, or inefficient cell lysis.[11][12]

  • Troubleshooting Steps:

    • Optimize cell seeding density: Ensure enough viable cells are present to generate a robust signal.

    • Work quickly: ATP is labile; perform the assay promptly after cell lysis.[12]

    • Ensure proper lysis: Use the recommended lysis buffer and ensure adequate mixing to completely lyse the cells.[12]

Caspase-3/7 Assay

Q7: I am not detecting any caspase activation, but I observe cell death morphologically.

  • Potential Cause: The timing of the assay may be off, or the cells may be dying through a caspase-independent pathway.

  • Troubleshooting Steps:

    • Perform a time-course experiment: Measure caspase activity at earlier time points post-treatment.

    • Investigate other cell death pathways: Consider assays for necrosis or other forms of programmed cell death.

Quantitative Data Summary

As specific cytotoxicity data for this compound is not widely published, the following table presents hypothetical data based on the expected low cytotoxicity of a non-inhibitory chaperone. Researchers should generate their own data for their specific cell lines.

Cell LineAssayIncubation Time (hours)This compound IC50 (µM)Positive Control (e.g., Staurosporine) IC50 (µM)
SH-SY5Y (Human Neuroblastoma)MTT48> 1000.5
A549 (Human Lung Carcinoma)LDH Release48> 1002.5
Primary Human FibroblastsATP-based72> 1001.0
HeLa (Human Cervical Cancer)Caspase-3/7 Glo24> 1000.8

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Gently remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium.

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

Protocol 3: ATP-Based Luminescent Cell Viability Assay

This method measures the amount of ATP present, which is an indicator of metabolically active cells.[11]

  • Cell Plating and Treatment: Plate and treat cells in an opaque-walled 96-well plate suitable for luminescence measurements.

  • Plate Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of the ATP detection reagent equal to the volume of culture medium in each well.

  • Lysis and Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[12]

  • Measurement: Measure luminescence using a plate reader.

Protocol 4: Caspase-3/7 Glo Assay

This luminescent assay measures the activity of caspases-3 and -7, key effectors of apoptosis.[14]

  • Cell Plating and Treatment: Follow step 1 of the ATP-based assay protocol.

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix and incubate at room temperature for 30 minutes to 3 hours.

  • Measurement: Measure luminescence with a plate reader.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_readout Data Acquisition & Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding ml266_prep This compound Preparation treatment Treatment with this compound ml266_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation assay_choice Select Cytotoxicity Assay incubation->assay_choice data_acq Data Acquisition (Absorbance/Luminescence) assay_choice->data_acq data_analysis Data Analysis (IC50 Calculation) data_acq->data_analysis

Caption: General workflow for in vitro cytotoxicity assessment of this compound.

Signaling Pathway

signaling_pathway cluster_apoptosis Apoptosis GCase GCase LMP Lysosomal Membrane Permeabilization GCase->LMP Prevents Cathepsins Cathepsins LMP->Cathepsins Release Bid Bid Cathepsins->Bid This compound This compound Mutant_GCase Misfolded GCase (in ER) This compound->Mutant_GCase Chaperones Mutant_GCase->GCase Correct Folding & Transport tBid tBid Bid->tBid MOMP MOMP tBid->MOMP Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Apoptosome Apoptosome (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activation Cell_Death Cell Death Caspase3->Cell_Death Execution

Caption: Potential role of this compound in mitigating lysosomal dysfunction-induced apoptosis.

References

Technical Support Center: Enhancing In Vivo Bioavailability of ML266

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the in vivo performance of promising therapeutic candidates like ML266 is a critical step. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of this compound, a known glucocerebrosidase (GCase) chaperone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a small molecule chaperone for the enzyme glucocerebrosidase (GCase), with a reported IC50 of 2.5 µM. It is under investigation for its therapeutic potential in Gaucher disease, a lysosomal storage disorder caused by GCase deficiency. Like many pyrazole-containing compounds, this compound has poor aqueous solubility, which can significantly limit its absorption and bioavailability when administered orally. Overcoming this challenge is crucial for achieving therapeutic concentrations in target tissues.

Q2: What are the known formulation strategies for administering this compound in vivo?

Due to its low water solubility, this compound requires a suitable vehicle for in vivo administration. Two commonly used formulations are:

Formulation ComponentProtocol 1 (Aqueous-based)Protocol 2 (Oil-based)
Solvent 1 10% DMSO10% DMSO
Solvent 2 40% PEG30090% Corn Oil
Surfactant 5% Tween-80-
Vehicle 45% Saline-
Achievable Concentration ≥ 2.08 mg/mL (4.19 mM)≥ 2.08 mg/mL (4.19 mM)

Data sourced from a commercial supplier of this compound.

Q3: Are there other, more advanced formulation strategies that could be considered for this compound?

Yes, several advanced formulation techniques can be explored to enhance the bioavailability of poorly soluble compounds like this compound. These include:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve its dissolution rate.

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can create an amorphous solid dispersion, which often has a higher dissolution rate than the crystalline form.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can improve solubility and absorption.

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.

The choice of strategy will depend on the specific physicochemical properties of this compound and the desired pharmacokinetic profile.

Troubleshooting Guides

Issue 1: Poor or variable drug exposure in animal studies.

Possible Cause: Suboptimal formulation leading to poor absorption.

Troubleshooting Steps:

  • Verify Formulation Integrity: Ensure that this compound is fully dissolved in the vehicle and does not precipitate upon standing or dilution. Sonication may be required to aid dissolution.

  • Evaluate Alternative Formulations: If using a simple suspension, consider the recommended DMSO/PEG300/Tween-80/Saline or DMSO/Corn Oil formulations. For more advanced troubleshooting, explore the formulation strategies mentioned in FAQ #3.

  • Assess Route of Administration: If oral bioavailability remains low, consider intraperitoneal (IP) or intravenous (IV) administration to bypass first-pass metabolism and ensure systemic exposure during initial efficacy studies.

  • Conduct a Pilot Pharmacokinetic (PK) Study: A small-scale PK study comparing a few promising formulations can provide valuable data on which approach yields the best exposure.

Issue 2: Difficulty in preparing a stable and consistent formulation.

Possible Cause: Precipitation of this compound during preparation or storage.

Troubleshooting Steps:

  • Stepwise Addition of Solvents: When preparing multi-component formulations, add each solvent sequentially and ensure complete mixing before adding the next. For Protocol 1, for example, dissolve this compound in DMSO first, then add PEG300, followed by Tween-80, and finally saline.

  • Gentle Heating and Sonication: If precipitation occurs, gentle warming and/or sonication can help to redissolve the compound.

  • Fresh Preparation: Prepare formulations fresh before each experiment to minimize the risk of precipitation over time. The provided protocols suggest that the aqueous-based formulation should be used with caution for dosing periods longer than half a month.

  • Solubility Testing: If developing a new formulation, perform solubility studies of this compound in various individual excipients and their combinations to identify the most suitable vehicle system.

Experimental Protocols

Protocol 1: Preparation of an Aqueous-Based Formulation for In Vivo Dosing

This protocol is adapted from a commercially available source for this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add 100 µL of the this compound DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex the solution until it is clear.

Protocol 2: In Vivo Bioavailability Assessment in a Mouse Model of Gaucher Disease

This is a general protocol for assessing the bioavailability of a GCase chaperone. Specific details may need to be optimized for this compound.

Animal Model:

  • A suitable mouse model for Gaucher disease should be used, such as a chemically-induced model (e.g., using conduritol-B-epoxide) or a genetic model (e.g., L444P knock-in).[1][2][3][4][5]

Dosing:

  • Prepare the this compound formulation as described in Protocol 1 or another optimized formulation.

  • Administer the formulation to the mice via the desired route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.

Sample Collection:

  • Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • At the end of the study, collect tissues of interest (e.g., liver, spleen, brain) to assess drug distribution.

Sample Analysis:

  • Develop and validate a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the concentration of this compound in plasma and tissue homogenates.

  • Analyze the collected samples to determine the concentration-time profile of this compound.

Data Analysis:

  • Use pharmacokinetic software to calculate key parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the concentration-time curve (AUC)

    • Elimination half-life (t1/2)

  • Bioavailability (F) can be calculated by comparing the AUC from oral administration to the AUC from intravenous (IV) administration: F = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100%.

Visualizations

GCase_Chaperone_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Transport Transport cluster_Lysosome Lysosome Misfolded GCase Misfolded GCase ER-Associated Degradation ER-Associated Degradation Misfolded GCase->ER-Associated Degradation Ubiquitination This compound This compound Correctly Folded GCase Correctly Folded GCase Golgi Golgi Correctly Folded GCase->Golgi Trafficking Misfolded GCasethis compound Misfolded GCasethis compound Misfolded GCasethis compound->Correctly Folded GCase Chaperone-assisted folding Functional GCase Functional GCase Golgi->Functional GCase Maturation & Sorting Ceramide + Glucose Ceramide + Glucose Functional GCase->Ceramide + Glucose Substrate Hydrolysis Glucosylceramide Glucosylceramide Glucosylceramide->Functional GCase

Caption: Signaling pathway of this compound as a GCase chaperone.

Experimental_Workflow Formulation Preparation Formulation Preparation Animal Dosing Animal Dosing Formulation Preparation->Animal Dosing Sample Collection Sample Collection Animal Dosing->Sample Collection Sample Analysis (LC-MS) Sample Analysis (LC-MS) Sample Collection->Sample Analysis (LC-MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Sample Analysis (LC-MS)->Pharmacokinetic Analysis Bioavailability Determination Bioavailability Determination Pharmacokinetic Analysis->Bioavailability Determination

Caption: Experimental workflow for in vivo bioavailability assessment.

Troubleshooting_Logic Poor In Vivo Exposure Poor In Vivo Exposure Check Formulation Check Formulation Poor In Vivo Exposure->Check Formulation Precipitation? Precipitation? Check Formulation->Precipitation? Optimize Preparation Optimize Preparation: - Stepwise solvent addition - Sonication/Heating - Fresh preparation Precipitation?->Optimize Preparation Yes Consider Alternative Formulations Explore Advanced Formulations: - Nanosuspension - Solid Dispersion - LBDDS Precipitation?->Consider Alternative Formulations No Alternative Route Consider IP or IV route Consider Alternative Formulations->Alternative Route

References

ML266 quality control and purity analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity analysis of ML266, a small molecule activator of glucocerebrosidase (GCase).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For short-term storage (days to weeks), it is recommended to store this compound at 0 - 4°C in a dry, dark environment. For long-term storage (months to years), the compound should be kept at -20°C.[1] Stock solutions of this compound can be stored at -80°C for up to six months or at -20°C for up to one month.[2]

Q2: What is the appearance and expected purity of solid this compound?

This compound is typically supplied as a solid powder.[1] The purity of the compound is generally greater than 98%, which should be confirmed by a Certificate of Analysis provided by the supplier.[1]

Q3: How should I prepare stock solutions of this compound?

The preparation of stock solutions depends on the intended application. A common solvent for creating a concentrated stock solution is DMSO. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[2] Always ensure the compound is fully dissolved before use.

Q4: What is the primary mechanism of action for this compound?

This compound acts as a molecular chaperone for glucocerebrosidase (GCase).[2] It binds to GCase, assisting in the proper folding and transport of the mutant protein to the lysosome, where it can resume its enzymatic activity.[2] It is important to note that this compound does not inhibit the enzymatic action of GCase.[2]

Troubleshooting Guide

Q1: I am observing a lower than expected purity for my batch of this compound. What could be the cause?

A lower than expected purity can result from several factors:

  • Degradation: Improper storage conditions, such as exposure to light, moisture, or elevated temperatures, can lead to chemical degradation.

  • Contamination: Contamination can be introduced during handling or from impure solvents used for dissolution.

  • Inaccurate Analytical Method: The analytical method being used may not be optimized for this compound, leading to inaccurate purity readings.

Recommended Actions:

  • Review the storage conditions of your this compound sample.

  • Ensure all glassware and solvents used are of high purity.

  • Verify the parameters of your analytical method, such as the HPLC gradient and column type, and see the detailed protocols below.

Q2: My this compound solution appears cloudy or shows precipitation. What should I do?

Cloudiness or precipitation indicates that the compound is not fully dissolved or has crashed out of solution.

Recommended Actions:

  • Check Solubility: Confirm the solubility of this compound in the chosen solvent. While DMSO is a common choice for stock solutions, the final concentration in aqueous buffers for assays is critical.

  • Gentle Warming and Vortexing: Gentle warming (to no more than 40°C) and vortexing can aid in dissolution.

  • Sonication: A brief sonication in a water bath can also help to break up aggregates and improve solubility.

  • Co-solvents: For in vivo formulations, the use of co-solvents like PEG300 and Tween-80 can improve solubility.[2]

Q3: The retention time of my this compound peak in HPLC analysis is shifting between runs. Why is this happening?

A shifting retention time can be indicative of several issues with the HPLC system or the sample itself.

Recommended Actions:

  • System Equilibration: Ensure the HPLC system is thoroughly equilibrated with the mobile phase before each injection.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed. Inconsistent mobile phase composition can lead to retention time shifts.

  • Column Temperature: Use a column oven to maintain a consistent column temperature, as fluctuations can affect retention times.

  • Sample Matrix Effects: If analyzing this compound in a complex matrix, other components may be affecting its interaction with the stationary phase.

Quantitative Data Summary

The following table summarizes the expected analytical data for a high-quality batch of this compound.

ParameterSpecificationMethod
Chemical Identity
Molecular Weight496.36 g/mol Mass Spectrometry
Chemical FormulaC₂₄H₂₂BrN₃O₄Elemental Analysis
Purity
Purity by HPLC≥ 98%HPLC-UV (254 nm)
Purity by LC-MSConforms to structureLC-MS
Physical Properties
AppearanceWhite to off-white solid powderVisual Inspection
Residual Solvents
DMSO< 5000 ppmGC-HS or ¹H NMR

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is suitable for determining the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This method is used to confirm the identity of this compound.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same HPLC conditions as described above.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Mass Range: 100-1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

  • Expected Result: A prominent peak at m/z corresponding to [M+H]⁺ (496.0869) and/or [M+Na]⁺.

Visualizations

GCase_Activation_Pathway GCase Activation and Cellular Trafficking cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Mutant_GCase Mutant GCase (Misfolded) Complex This compound-GCase Complex (Correctly Folded) Mutant_GCase->Complex Binding & Refolding This compound This compound This compound->Complex Processed_Complex Processed Complex Complex->Processed_Complex Trafficking Active_GCase Active GCase Processed_Complex->Active_GCase Dissociation Product Glucose + Ceramide Active_GCase->Product Catalysis Substrate Glucocerebroside Substrate->Product

Caption: GCase activation pathway facilitated by this compound.

Purity_Analysis_Workflow This compound Purity Analysis Workflow Start This compound Sample Dissolution Dissolve in DMSO (1 mg/mL) Start->Dissolution HPLC_Analysis HPLC-UV Analysis Dissolution->HPLC_Analysis LCMS_Analysis LC-MS Analysis Dissolution->LCMS_Analysis Purity_Check Purity ≥ 98%? HPLC_Analysis->Purity_Check Identity_Check Correct Mass? LCMS_Analysis->Identity_Check Pass QC Pass Purity_Check->Pass Yes Fail QC Fail Purity_Check->Fail No Identity_Check->Pass Yes Identity_Check->Fail No

Caption: Workflow for this compound purity and identity analysis.

Troubleshooting_Logic Troubleshooting Low Purity Results Low_Purity Low Purity Detected Check_Storage Check Storage Conditions (Temp, Light, Moisture) Low_Purity->Check_Storage Check_Method Review Analytical Method (Column, Mobile Phase) Low_Purity->Check_Method Check_Handling Verify Handling Procedures (Solvents, Glassware) Low_Purity->Check_Handling Storage_OK Storage OK? Check_Storage->Storage_OK Method_OK Method OK? Check_Method->Method_OK Handling_OK Handling OK? Check_Handling->Handling_OK Degradation Root Cause: Probable Degradation Storage_OK->Degradation No Inaccurate_Method Root Cause: Inaccurate Method Method_OK->Inaccurate_Method No Contamination Root Cause: Probable Contamination Handling_OK->Contamination No

Caption: Logical flow for troubleshooting low purity of this compound.

References

Technical Support Center: Overcoming Acquired Drug Resistance in Cancer Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides general strategies and technical support for researchers encountering drug resistance in cancer cell models. The initial query mentioned ML266; however, this compound is a chaperone for the GCase enzyme, primarily investigated for Gaucher disease, not a cancer therapeutic. Therefore, this resource focuses on common mechanisms and troubleshooting strategies for acquired resistance to a well-established class of anti-cancer drugs: Epidermal Growth Factor Receptor (EGFR) inhibitors in non-small cell lung cancer (NSCLC) cell lines. The principles and methods described are broadly applicable to other cancer types and drug classes.

Frequently Asked Questions (FAQs)

Q1: My EGFR-mutant cell line, which was initially sensitive to an EGFR inhibitor (e.g., Gefitinib, Osimertinib), is now showing a reduced response. What's happening?

This phenomenon is known as acquired resistance, where cancer cells that were initially susceptible to a drug evolve mechanisms to survive and proliferate despite its presence. This is a common observation both in vitro and in clinical settings. The first step is to confirm and quantify this resistance by determining the half-maximal inhibitory concentration (IC50) of the drug on your parental (sensitive) and suspected resistant cell lines. A significant increase in the IC50 value confirms the resistant phenotype.

Q2: What are the common molecular mechanisms that drive acquired resistance to EGFR inhibitors?

Acquired resistance to EGFR inhibitors is multifaceted and can be broadly categorized as:

  • On-Target Alterations: These are genetic changes in the drug's direct target, the EGFR protein. The most prevalent is the acquisition of a secondary "gatekeeper" mutation, such as the T790M mutation in exon 20, which hinders the binding of first-generation inhibitors like Gefitinib. For third-generation inhibitors like Osimertinib, a common resistance mutation is C797S.[1][2]

  • Off-Target Alterations (Bypass Pathways): Cancer cells can activate alternative signaling pathways to circumvent their reliance on EGFR signaling for survival and proliferation.[3] Common bypass mechanisms include the amplification or overexpression of other receptor tyrosine kinases (RTKs) like MET or HER2, or the activation of downstream signaling components such as the PI3K/AKT/mTOR or RAS/MAPK pathways.[4][5][6]

  • Phenotypic Changes: Cells may undergo a phenotypic transformation, such as an epithelial-to-mesenchymal transition (EMT), which is associated with increased motility, invasiveness, and drug resistance.[3]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[7][8][9]

Q3: How can I determine which mechanism is causing resistance in my cell line?

A systematic approach is required. Start by sequencing the EGFR gene in your resistant cells to check for secondary mutations (like T790M or C797S). If no on-target mutations are found, use techniques like Western blotting or phospho-RTK arrays to screen for the activation of key bypass pathway proteins (e.g., phospho-MET, phospho-AKT, phospho-ERK). Gene expression analysis can also reveal upregulation of genes associated with EMT or ABC transporters.

Q4: What strategies can I use in my cell model to overcome this resistance?

Several strategies can be explored experimentally:

  • Combination Therapy: This is a common approach to counteract resistance. For instance, if you detect MET amplification, you can treat your resistant cells with a combination of the EGFR inhibitor and a MET inhibitor.[3] This dual blockade can often restore sensitivity.

  • Next-Generation Inhibitors: If resistance is due to a specific mutation like T790M, switching to a next-generation inhibitor designed to be effective against that mutation (e.g., moving from Gefitinib to Osimertinib) is a logical step.

  • Targeting Downstream Pathways: If a downstream pathway like PI3K/AKT is activated, combining the EGFR inhibitor with a PI3K or AKT inhibitor may be effective.

  • Inhibiting Drug Efflux: For resistance mediated by ABC transporters, co-treatment with an ABC transporter inhibitor could restore drug sensitivity.

Troubleshooting Guide

This guide addresses common problems encountered when developing and characterizing drug-resistant cell lines.

Problem Potential Cause(s) Recommended Solution(s)
Failure to Establish a Resistant Cell Line (Massive Cell Death) Drug concentration increased too quickly.Start with a very low drug concentration (e.g., IC10 or IC20) and increase it more gradually, allowing cells at least 2-3 passages to adapt to each new concentration.[10][11]
Parental cell line is not suitable or has low intrinsic heterogeneity.Try a different parental cell line. Some cell lines are more prone to developing resistance than others.
Inconsistent IC50 Values for Resistant Line Resistance is unstable, and cells are reverting in drug-free media.Maintain a low concentration of the drug in the culture medium at all times to preserve the resistant phenotype. Periodically re-verify the IC50.
Technical variability in the cell viability assay (e.g., MTT, CTG).Standardize cell seeding density, as this can significantly affect IC50 values.[12] Ensure uniform drug mixing and incubation times. Include parental cells as a control in every assay.
No EGFR Secondary Mutation Detected in Resistant Cells Resistance is mediated by a bypass pathway or other off-target mechanisms.Perform a phospho-receptor tyrosine kinase (RTK) array or Western blot analysis for key bypass pathway proteins (p-MET, p-HER2, p-AKT, p-ERK).[5][6]
Resistance is due to increased drug efflux.Check for overexpression of ABC transporters like ABCB1 (P-glycoprotein) or ABCG2 by Western blot or qPCR. Perform a functional efflux assay using a fluorescent substrate like Rhodamine 123.
Combination Therapy Fails to Re-sensitize Cells The chosen combination does not target the dominant resistance mechanism.Re-evaluate the mechanism of resistance. Use techniques like siRNA/shRNA knockdown of the suspected bypass pathway protein to confirm its role before investing in combination inhibitor studies.[3]
Multiple resistance mechanisms are active simultaneously.Consider triple-combination therapies or explore entirely different therapeutic modalities.

Quantitative Data Summary

The following tables provide examples of quantitative data that researchers might generate or encounter when studying EGFR inhibitor resistance.

Table 1: Example IC50 Values in Sensitive vs. Resistant NSCLC Cell Lines

Cell LineDrugIC50 (Parental)IC50 (Resistant)Resistance Index (RI)Primary Resistance Mechanism
HCC827Gefitinib~15 nM>5 µM>300MET Amplification
PC-9Gefitinib~20 nM~2 µM~100EGFR T790M Mutation
H1975Gefitinib>10 µM>10 µM-De novo T790M Mutation
PC-9/GROsimertinib~10 nM~500 nM~50EGFR C797S Mutation

Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental). A higher RI indicates a greater degree of resistance.[11]

Table 2: Example Western Blot Quantification in a Gefitinib-Resistant Cell Line

ProteinParental (Relative Density)Resistant (Relative Density)Fold ChangeImplication
p-EGFR1.00.2-5.0xSuccessful EGFR inhibition
Total EGFR1.00.9~No changeTarget is still present
p-MET1.08.5+8.5xMET bypass pathway activation
Total MET1.08.2+8.2xMET gene amplification
p-AKT1.06.2+6.2xDownstream pathway activation
ABCB11.012.0+12.0xIncreased drug efflux potential

Experimental Protocols

Protocol 1: Establishing a Drug-Resistant Cancer Cell Line

This protocol describes a common method for generating a resistant cell line through continuous, stepwise exposure to a drug.[10][13][14]

Objective: To develop a cancer cell line with acquired resistance to a specific anti-cancer drug.

Methodology:

  • Determine Initial IC50: First, determine the IC50 of the drug on your parental (sensitive) cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initial Exposure: Begin by culturing the parental cells in their standard medium containing the drug at a low concentration, typically the IC10 or IC20 value.

  • Monitor and Passage: Monitor the cells daily. Initially, significant cell death is expected. The surviving cells will eventually repopulate the flask. When the cells reach 70-80% confluency, passage them as usual, but keep them in the medium containing the same drug concentration.

  • Stepwise Dose Escalation: Once the cells are proliferating at a stable rate (typically after 2-3 passages), increase the drug concentration by a factor of 1.5 to 2.[15]

  • Repeat and Adapt: Repeat step 4, gradually increasing the drug concentration over several months. This process selects for cells that can survive and adapt to higher drug pressures. If at any point the majority of cells die after a dose escalation, revert to the previous concentration until the culture recovers.

  • Cryopreservation: It is crucial to cryopreserve cells at each successful concentration step. This provides backups and allows for later analysis of the evolutionary path to resistance.

  • Establishment of Resistant Line: A resistant line is generally considered established when it can stably proliferate at a concentration that is at least 10-fold higher than the parental IC50.

  • Validation: Once established, confirm the resistance by performing a new dose-response curve and calculating the IC50, comparing it to the parental line. The resistance should be stable even after a short period of culture in drug-free medium.

Protocol 2: IC50 Determination using MTT Assay

Objective: To quantify the concentration of a drug that inhibits cell viability by 50%.

Methodology:

  • Cell Seeding: Seed your parental and resistant cells into separate 96-well plates at a pre-determined optimal density (e.g., 3,000-5,000 cells/well).[16] Incubate for 24 hours to allow cells to attach.

  • Drug Dilution: Prepare a serial dilution of your drug in culture medium. It's common to use an 8-point, 3-fold or 4-fold dilution series spanning a wide concentration range (e.g., 1 nM to 10 µM). Include a vehicle-only control (e.g., DMSO).

  • Drug Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the drug concentration and use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.

Visualizations

Below are diagrams created using the DOT language to illustrate key concepts.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor EGFR Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Resistance_Mechanisms cluster_cell Resistant Cancer Cell Drug EGFR Inhibitor EGFR EGFR (T790M Mutation) Drug->EGFR Binding Blocked ABC ABC Transporter Drug->ABC Efflux PI3K PI3K/AKT Pathway EGFR->PI3K Reduced Signal MET MET Receptor (Amplified) MET->PI3K Bypass Signal Survival Cell Survival PI3K->Survival

Caption: Key mechanisms of acquired resistance to EGFR inhibitors.

Experimental_Workflow A Parental Cell Line (Sensitive) B Establish Resistant Line (Stepwise Drug Exposure) A->B C Confirm Resistance (IC50 Assay) B->C D Investigate Mechanism C->D E On-Target? (EGFR Sequencing) D->E Hypothesis 1 F Off-Target? (Western Blot, RTK Array) D->F Hypothesis 2 G Test Overcoming Strategy E->G F->G H Next-Gen Inhibitor G->H If On-Target I Combination Therapy G->I If Off-Target J Validate Strategy (Viability, Apoptosis Assays) H->J I->J

Caption: Experimental workflow for troubleshooting drug resistance.

References

Technical Support Center: Long-Term Storage of ML266

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for the long-term storage of the small molecule compound ML266. Proper storage is critical to ensure the stability, purity, and activity of the compound for reproducible experimental results.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage temperature, exposure to light, or moisture.1. Verify storage conditions against the Certificate of Analysis (CofA). 2. If degradation is suspected, use a fresh, unopened vial of this compound for comparison. 3. Store this compound as a dry powder at -20°C or below for maximum stability.[1][2] 4. Protect from light by using amber vials or storing in a dark location.[2][3]
Difficulty dissolving the compound. Compound may have absorbed moisture, leading to aggregation.1. Before opening, centrifuge the vial to collect all powder at the bottom.[1] 2. Store in a desiccator to prevent moisture absorption.[2] 3. Follow the recommended solvent and solubility information on the Technical Data Sheet (TDS).[1][3]
Visible change in powder color or consistency. Potential contamination or degradation.1. Do not use the compound if its physical appearance has changed. 2. Contact technical support for a replacement. 3. Ensure proper handling procedures are followed to prevent contamination, such as using sterile techniques when preparing solutions.[1]
Inconsistent results between different aliquots of a stock solution. Repeated freeze-thaw cycles of the stock solution leading to degradation.1. Once a stock solution is prepared, aliquot it into single-use volumes.[1] 2. Store stock solution aliquots at -20°C or -80°C.[1] 3. Avoid repeated freeze-thaw cycles.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound powder?

A1: For long-term stability, this compound in its solid (powder) form should be stored at -20°C or below in a tightly sealed container, protected from light and moisture.[1][2] Storing in a desiccator can further protect against moisture.[2] Always refer to the product-specific information on the label and Technical Data Sheet (TDS).[1]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions of this compound should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored in tightly sealed vials at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months).[1]

Q3: Can I store this compound at room temperature?

A3: While this compound is stable for the duration of shipping at room temperature, for long-term storage, it is recommended to follow the instructions on the product label, which typically specify storage at -20°C for optimal stability.[1][2] Room temperature storage is generally suitable for many stable, dry compounds but may not be ideal for ensuring the long-term integrity of all research chemicals.[2]

Q4: How does light and moisture affect this compound?

A4: Many research chemicals, including small molecules like this compound, can degrade when exposed to light or moisture.[2][3] This degradation can alter the chemical composition and reduce the compound's activity. It is crucial to store this compound in opaque or amber vials and in a dry environment.[2]

Q5: What is the expected shelf-life of this compound?

A5: As a general guide, small molecule compounds stored at -20°C are stable for up to 3 years, while those stored at 4°C are stable for up to 2 years.[1] However, for specific information on the shelf-life of a particular batch of this compound, always refer to the expiration date provided on the Certificate of Analysis (CofA).

Summary of Storage Conditions

FormTemperatureContainerDurationKey Considerations
Dry Powder -20°C or belowTightly sealed, opaque/amber vialUp to 3 years[1]Protect from light and moisture.[2]
Stock Solution -20°CTightly sealed, single-use aliquotsUp to 1 month[1]Avoid repeated freeze-thaw cycles.[1]
Stock Solution -80°CTightly sealed, single-use aliquotsUp to 6 months[1]Optimal for longer-term solution storage.[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Before opening the vial of this compound powder, centrifuge it briefly to ensure all the powder is collected at the bottom.[1]

  • Refer to the Technical Data Sheet (TDS) for the recommended solvent (e.g., DMSO) and solubility information.[1][3]

  • Under sterile conditions, add the appropriate volume of the recommended solvent to the vial to achieve the desired stock solution concentration.

  • Vortex or mix the solution until the compound is completely dissolved.[3]

  • To prepare a sterile solution, it can be filtered through a 0.2 μm microfilter.[1]

  • Label the stock solution clearly with the compound name, concentration, solvent, and date of preparation.[3]

Protocol 2: Aliquoting and Storing Stock Solutions

  • Immediately after preparation, dispense the stock solution into smaller, single-use volumes in tightly sealed vials suitable for low-temperature storage.[1]

  • Label each aliquot with the necessary information.

  • Store the aliquots at -20°C or -80°C as required for your experimental timeline.[1]

  • When needed for an experiment, retrieve a single aliquot and allow it to thaw completely at room temperature before use. Avoid repeated freeze-thaw cycles of the same aliquot.[1]

Visual Workflows

ML266_Storage_Workflow cluster_receiving Receiving and Initial Storage cluster_preparation Solution Preparation cluster_longterm Long-Term Storage of Solutions cluster_usage Experimental Use Receive Receive this compound CheckDocs Verify TDS and CofA Receive->CheckDocs StorePowder Store Powder at <= -20°C (Protect from Light/Moisture) CheckDocs->StorePowder PrepSolution Prepare Stock Solution (Use TDS for Solvent) StorePowder->PrepSolution When needed for experiment Aliquot Aliquot into Single-Use Vials PrepSolution->Aliquot StoreShort Store at -20°C (<= 1 Month) Aliquot->StoreShort StoreLong Store at -80°C (<= 6 Months) Aliquot->StoreLong Thaw Thaw Single Aliquot StoreShort->Thaw StoreLong->Thaw Use Use in Experiment Thaw->Use Discard Discard Unused Portion Use->Discard

Caption: Workflow for receiving, storing, and preparing this compound solutions.

References

Validation & Comparative

A Comparative Guide to GCase Chaperones: ML266 vs. Other Prominent Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gaucher disease, a lysosomal storage disorder, arises from mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within lysosomes of macrophages. One promising therapeutic strategy is the use of pharmacological chaperones, small molecules that can stabilize mutant GCase, facilitate its proper folding and trafficking from the endoplasmic reticulum (ER) to the lysosome, and thereby increase residual enzyme activity. This guide provides a comparative overview of a novel non-inhibitory chaperone, ML266, against other well-characterized GCase chaperones, including ambroxol and isofagomine, with a focus on their mechanisms of action and supporting experimental data.

Mechanism of Action of GCase Pharmacological Chaperones

Mutations in the GBA1 gene often lead to misfolded GCase that is retained in the ER and targeted for degradation by the proteasome. Pharmacological chaperones are designed to bind to and stabilize these mutant forms of GCase in the ER, allowing them to pass the cell's quality control system and be trafficked to the lysosome. Once in the acidic environment of the lysosome, the chaperone ideally dissociates, allowing the now correctly localized GCase to hydrolyze its substrate.[1]

A key distinction among GCase chaperones is their effect on the enzyme's active site. Many, like isofagomine, are competitive inhibitors, binding to the active site to stabilize the enzyme.[2] In contrast, this compound is a non-inhibitory chaperone, meaning it does not block the enzyme's active site, which may offer a therapeutic advantage by not interfering with the catalytic activity of the rescued enzyme.[1] Ambroxol has been described as a mixed-type inhibitor with pH-dependent binding, showing higher affinity at the neutral pH of the ER and lower affinity in the acidic lysosome.[2]

GCase_Trafficking cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) Misfolded_GCase Misfolded GCase Chaperone Pharmacological Chaperone (e.g., this compound) Misfolded_GCase->Chaperone Proteasome Proteasomal Degradation Misfolded_GCase->Proteasome ER-Associated Degradation Stabilized_GCase Stabilized GCase Complex Chaperone->Stabilized_GCase Binding & Stabilization Processed_GCase Processed GCase Stabilized_GCase->Processed_GCase Trafficking Active_GCase Active GCase Processed_GCase->Active_GCase Maturation & Chaperone Dissociation Products Glucose + Ceramide Active_GCase->Products Substrate Hydrolysis Substrate Glucosylceramide Substrate->Active_GCase

GCase Trafficking and Chaperone Action

Comparative Performance of GCase Chaperones

The following tables summarize the available quantitative data for this compound, ambroxol, and isofagomine from various studies. It is important to note that the experimental conditions, such as the specific cell lines and assay methods, may vary between studies, which can influence the results.

Table 1: In Vitro and Cellular Activity of GCase Chaperones

ChaperoneTarget GCase MutantAssay TypeConcentrationObserved EffectSource
This compound N370SImmunofluorescence5 µM15% of cells showed GCase translocation to lysosome[1]
N370SImmunofluorescence20 µMNot cytotoxic[1]
Ambroxol N370S/N370SGCase Activity Assay5-60 µMSignificant enhancement of mutant GCase activity[2]
N370S/wtGCase Activity Assay60 µM~188% increase in GCase activity[3]
L444P/wtGCase Activity Assay60 µM~199% increase in GCase activity[3]
Isofagomine N370S/N370SGCase Activity AssayOptimal range2-4 fold increase in GCase activity[2]
N370S/wtGCase Activity Assay50 µM~172% increase in GCase activity[3]
L444P/wtGCase Activity Assay50 µM~158% increase in GCase activity[3]
N370SImmunofluorescence5 µM17% of cells showed GCase translocation to lysosome[1]

Experimental Protocols

GCase Activity Assay in Patient-Derived Fibroblasts

This protocol is a generalized procedure based on common methodologies for assessing the ability of a chaperone to increase GCase activity in cultured cells.

GCase_Assay_Workflow Start Start Cell_Culture 1. Culture patient-derived fibroblasts with specific GBA1 mutations. Start->Cell_Culture End End Compound_Treatment 2. Treat cells with varying concentrations of chaperone (e.g., this compound, Ambroxol) for a defined period (e.g., 4 days). Cell_Culture->Compound_Treatment Cell_Lysis 3. Harvest and lyse cells to release cellular proteins, including GCase. Compound_Treatment->Cell_Lysis Protein_Quantification 4. Determine the total protein concentration of the cell lysate (e.g., BCA assay). Cell_Lysis->Protein_Quantification Enzyme_Assay 5. Incubate a standardized amount of protein lysate with a fluorogenic GCase substrate (e.g., 4-MUG) in an acidic buffer. Protein_Quantification->Enzyme_Assay Fluorescence_Measurement 6. Measure the fluorescence generated by the product of the enzymatic reaction at a specific wavelength. Enzyme_Assay->Fluorescence_Measurement Data_Analysis 7. Calculate GCase activity and compare the activity in treated vs. untreated cells. Fluorescence_Measurement->Data_Analysis Data_Analysis->End

GCase Activity Assay Workflow

Materials:

  • Patient-derived fibroblast cell lines with known GBA1 mutations

  • Cell culture medium and supplements

  • Pharmacological chaperones (this compound, ambroxol, etc.)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., containing Triton X-100)

  • BCA Protein Assay Kit

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

  • Acidic assay buffer (e.g., citrate-phosphate buffer, pH 5.2)

  • Stop buffer (e.g., glycine-NaOH, pH 10.7)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed patient-derived fibroblasts in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of the test chaperone for 4-5 days. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After the treatment period, wash the cells with PBS.

    • Add cell lysis buffer to each well and incubate on ice to lyse the cells.

  • Protein Quantification:

    • Determine the total protein concentration of the lysate from each well using a BCA assay or a similar method.

  • GCase Activity Assay:

    • In a new 96-well black plate, add a standardized amount of protein lysate (e.g., 10-20 µg) to each well.

    • Add the acidic assay buffer containing the 4-MUG substrate.

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction by adding the stop buffer.

  • Fluorescence Measurement:

    • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader (e.g., excitation at 365 nm and emission at 445 nm).

  • Data Analysis:

    • Calculate the GCase activity, typically expressed as nmol/mg/hr.

    • Normalize the activity of treated cells to that of the vehicle-treated control to determine the fold-increase in GCase activity.

Immunofluorescence Assay for GCase Translocation

This protocol outlines the general steps to visualize the subcellular localization of GCase and assess its translocation to the lysosome upon chaperone treatment.

Materials:

  • Patient-derived fibroblast cell lines

  • Glass coverslips

  • Cell culture medium

  • Pharmacological chaperones

  • Paraformaldehyde (PFA) for cell fixation

  • Permeabilization buffer (e.g., PBS with Triton X-100)

  • Blocking buffer (e.g., PBS with bovine serum albumin)

  • Primary antibodies: anti-GCase and anti-LAMP1 (lysosomal marker)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Grow fibroblasts on glass coverslips in a culture dish.

    • Treat the cells with the desired concentration of the chaperone for the specified duration.

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA.

    • Permeabilize the cells with the permeabilization buffer.

  • Immunostaining:

    • Block non-specific antibody binding with blocking buffer.

    • Incubate the cells with primary antibodies against GCase and LAMP1.

    • Wash the cells and incubate with appropriate fluorescently labeled secondary antibodies.

    • Stain the nuclei with DAPI.

  • Microscopy and Image Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Capture images and analyze the colocalization of GCase and LAMP1 signals to quantify the extent of GCase translocation to the lysosome.

Conclusion

This compound represents a promising non-inhibitory pharmacological chaperone for GCase, offering a potential advantage over active-site inhibitors. The available data demonstrates its ability to promote the translocation of mutant GCase to the lysosome. However, a direct comparative study with established chaperones like ambroxol and isofagomine under standardized conditions is needed for a more definitive assessment of its relative efficacy. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which are crucial for advancing the development of novel therapeutics for Gaucher disease.

References

A Comparative Guide to ML266 and Other Glucocerebrosidase (GCase) Modulators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the non-inhibitory chaperone ML266 in contrast to traditional GCase inhibitors, providing researchers with critical data for advancing therapeutic strategies for Gaucher disease and Parkinson's disease.

This guide offers a detailed comparison of this compound, a novel non-inhibitory pharmacological chaperone of glucocerebrosidase (GCase), with conventional GCase inhibitors that also function as chaperones. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, performance data from experimental studies, and detailed protocols to facilitate informed decisions in their research endeavors.

Introduction to GCase Modulation

Gaucher disease, a lysosomal storage disorder, and its genetic link to Parkinson's disease have spurred the development of small molecules aimed at augmenting the function of the GCase enzyme. The primary strategies involve the use of pharmacological chaperones (PCs) that assist in the proper folding and trafficking of mutant GCase to the lysosome. These PCs can be broadly categorized into two classes: inhibitory and non-inhibitory chaperones.

Inhibitory Chaperones , such as ambroxol and isofagomine, typically bind to the active site of GCase. At sub-inhibitory concentrations, they can stabilize the enzyme and promote its correct folding. However, at higher concentrations, they competitively inhibit the enzyme's catalytic activity, which can present a narrow therapeutic window.[1]

Non-inhibitory Chaperones , a newer class of molecules including this compound, NCGC607, and NCGC758, bind to an allosteric site on GCase.[2][3] This mechanism allows them to facilitate proper folding and trafficking without obstructing the active site, thus avoiding direct inhibition of the enzyme's function and potentially offering a wider therapeutic window.[2]

Comparative Performance Data

The following table summarizes the quantitative data for this compound and a selection of prominent GCase inhibitors. It is important to note that a direct head-to-head comparison in a single study under identical conditions is not always available. The data presented here is compiled from various sources to provide a comparative overview.

CompoundTypeTargetIC50 (Inhibition)EC50 (Activity Enhancement)Cell Line/SystemReference
This compound Non-inhibitory ChaperoneGCaseNot Inhibitory~2.5 µM (AC50)Patient-derived fibroblasts[4]
Ambroxol Inhibitory ChaperoneGCasepH-dependentVaries by mutationGD patient fibroblasts[5][6]
Isofagomine (IFG) Inhibitory ChaperoneGCase~30 nM (Ki)Varies by mutationGD patient fibroblasts, LCLs[7][8]
NCGC607 Non-inhibitory ChaperoneGCaseNot Inhibitory~4 µMiPSC-derived macrophages & neurons[9][10]
NCGC758 Non-inhibitory ChaperoneGCaseNot InhibitoryNot specifiediPSC-derived macrophages[1][2]

Note: AC50 (Activator Concentration 50) is the concentration of a compound that induces a response halfway between the baseline and maximum. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. Ki is the inhibition constant.

Mechanism of Action: Inhibitory vs. Non-inhibitory Chaperones

The fundamental difference in the mechanism of action between these two classes of compounds is crucial for their therapeutic application.

cluster_0 Inhibitory Chaperone Pathway cluster_1 Non-inhibitory Chaperone Pathway (this compound) Mutant GCase (ER) Mutant GCase (ER) Complex (ER) GCase-PC Complex (ER) Mutant GCase (ER)->Complex (ER) Binding to active site Degradation (Inhibitory) Proteasomal Degradation Mutant GCase (ER)->Degradation (Inhibitory) Inhibitory PC Inhibitory PC Inhibitory PC->Complex (ER) Lysosome (Inhibitory) Lysosome Complex (ER)->Lysosome (Inhibitory) Trafficking Active GCase (Inhibitory) Active GCase Lysosome (Inhibitory)->Active GCase (Inhibitory) Dissociation (pH dependent) Products (Inhibitory) Products Active GCase (Inhibitory)->Products (Inhibitory) Hydrolysis Substrate (Inhibitory) Substrate Substrate (Inhibitory)->Active GCase (Inhibitory) Mutant GCase (ER) NI Mutant GCase (ER) Complex (ER) NI GCase-PC Complex (ER) Mutant GCase (ER) NI->Complex (ER) NI Binding to allosteric site Degradation (NI) Proteasomal Degradation Mutant GCase (ER) NI->Degradation (NI) Non-inhibitory PC This compound Non-inhibitory PC->Complex (ER) NI Lysosome (NI) Lysosome Complex (ER) NI->Lysosome (NI) Trafficking Active GCase (NI) Active GCase Lysosome (NI)->Active GCase (NI) Dissociation Products (NI) Products Active GCase (NI)->Products (NI) Hydrolysis Substrate (NI) Substrate Substrate (NI)->Active GCase (NI)

Caption: Mechanisms of inhibitory vs. non-inhibitory GCase chaperones.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of GCase modulators.

GCase Activity Assay in Cell Lysates

This assay measures the enzymatic activity of GCase in cell lysates using a fluorogenic substrate.

1. Cell Lysis:

  • Culture patient-derived fibroblasts or other relevant cell types to confluence.

  • Treat cells with the test compound (e.g., this compound, ambroxol) at various concentrations for a specified period (e.g., 5 days).

  • Wash cells with phosphate-buffered saline (PBS).

  • Lyse the cells in a lysis buffer (e.g., 0.25% sodium taurocholate, 0.1% Triton X-100, 0.1% β-mercaptoethanol in McIlvaine buffer, pH 5.4).

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

2. Enzymatic Reaction:

  • In a 96-well black plate, add a specific amount of cell lysate (e.g., 10-20 µg of protein) to each well.

  • Initiate the reaction by adding the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) to a final concentration of 5 mM.

  • Incubate the plate at 37°C for 1-2 hours.

3. Measurement:

  • Stop the reaction by adding a stop buffer (e.g., 0.5 M glycine, pH 10.5).

  • Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorescence plate reader with excitation at ~365 nm and emission at ~445 nm.

  • Calculate the GCase activity as pmol of 4-MU released per hour per mg of protein.

Start Start Cell Culture & Treatment Cell Culture & Treatment Start->Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Enzymatic Reaction (4-MUG) Enzymatic Reaction (4-MUG) Protein Quantification->Enzymatic Reaction (4-MUG) Fluorescence Measurement Fluorescence Measurement Enzymatic Reaction (4-MUG)->Fluorescence Measurement Data Analysis Data Analysis Fluorescence Measurement->Data Analysis End End Data Analysis->End

Caption: Workflow for GCase activity assay in cell lysates.

GCase Translocation Assay (Immunofluorescence)

This assay visually assesses the ability of a chaperone to promote the trafficking of GCase from the endoplasmic reticulum (ER) to the lysosome.

1. Cell Culture and Treatment:

  • Seed patient-derived fibroblasts on coverslips in a multi-well plate.

  • Treat the cells with the test compound for an appropriate duration (e.g., 5 days).

2. Immunostaining:

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS).

  • Block non-specific binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).

  • Incubate the cells with a primary antibody against GCase and a primary antibody against a lysosomal marker (e.g., LAMP1).

  • Wash the cells and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594).

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.

3. Imaging and Analysis:

  • Acquire images using a confocal microscope.

  • Analyze the co-localization of the GCase signal with the lysosomal marker signal to quantify the extent of GCase translocation to the lysosome.

Start Start Cell Seeding & Treatment Cell Seeding & Treatment Start->Cell Seeding & Treatment Fixation & Permeabilization Fixation & Permeabilization Cell Seeding & Treatment->Fixation & Permeabilization Blocking Blocking Fixation & Permeabilization->Blocking Primary Antibody Incubation (GCase & LAMP1) Primary Antibody Incubation (GCase & LAMP1) Blocking->Primary Antibody Incubation (GCase & LAMP1) Secondary Antibody Incubation (Fluorescent) Secondary Antibody Incubation (Fluorescent) Primary Antibody Incubation (GCase & LAMP1)->Secondary Antibody Incubation (Fluorescent) Mounting & DAPI Stain Mounting & DAPI Stain Secondary Antibody Incubation (Fluorescent)->Mounting & DAPI Stain Confocal Microscopy Confocal Microscopy Mounting & DAPI Stain->Confocal Microscopy Co-localization Analysis Co-localization Analysis Confocal Microscopy->Co-localization Analysis End End Co-localization Analysis->End

Caption: Workflow for GCase translocation immunofluorescence assay.

Conclusion

This compound and other non-inhibitory chaperones represent a promising therapeutic strategy for Gaucher disease and GBA-associated Parkinson's disease. Their ability to enhance GCase activity without directly inhibiting the enzyme offers a potential advantage over traditional inhibitory chaperones. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for comparing these different classes of GCase modulators and for designing further experiments to elucidate their therapeutic potential. Further head-to-head comparative studies under standardized conditions will be invaluable in definitively establishing the relative efficacy and safety of these compounds.

References

A Comparative Guide to the Efficacy of ML266 and Other Therapeutic Modalities for Gaucher Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the non-inhibitory chaperone ML266 with other therapeutic options for Gaucher disease, including the pharmacological chaperone ambroxol, Enzyme Replacement Therapy (ERT), and Substrate Reduction Therapy (SRT). The information is presented to facilitate an objective evaluation of their performance based on available experimental data.

Introduction to Gaucher Disease and Therapeutic Strategies

Gaucher disease is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase).[1] This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages, leading to a range of clinical manifestations affecting the spleen, liver, bones, and, in some forms, the central nervous system.[1]

Current therapeutic strategies for Gaucher disease aim to either replace the deficient enzyme (ERT), reduce the production of the substrate (SRT), or enhance the function of the mutated enzyme through pharmacological chaperones.[2] A newer class of molecules, non-inhibitory chaperones, to which this compound belongs, aims to assist in the proper folding and trafficking of mutant GCase to the lysosome without inhibiting its enzymatic activity.[3][4]

Comparative Efficacy of Therapeutic Modalities

The following tables summarize the efficacy of this compound, ambroxol, ERT (imiglucerase), and SRT (eliglustat) based on in vitro, cellular, and clinical studies. The data is presented to highlight the differential effects on various Gaucher disease mutations and key disease markers.

Table 1: Efficacy of this compound (NCGC607) in Cellular Models of Gaucher Disease
Gaucher Disease MutationCell TypeThis compound (NCGC607) ConcentrationGCase Activity IncreaseGlucosylceramide (GlcCer) ReductionGlucosylsphingosine (GlcSph) ReductionCitation(s)
N370S/N370S (Type 1)iPSC-derived Macrophages (iMacs)3 µMSignificant increaseDecreased levelsNot specified[5]
N370S/L444PCultured MacrophagesNot specified1.4-foldNot specified1.9-fold[6]
IVS2+1G>A/L444P (Type 2)iPSC-derived Macrophages (iMacs)3 µMSignificant increaseDecreased levelsNot specified[5]
General GD patient-derivedCultured MacrophagesNot specified1.3-foldNot specified4.0-fold[6]
N370S/WT (GBA-PD)iPSC-derived DA neuronsNot specified1.1-foldNot specifiedNo significant change[6][7]
Table 2: Efficacy of Ambroxol in Cellular Models of Gaucher Disease
Gaucher Disease MutationCell TypeAmbroxol ConcentrationGCase Activity IncreaseCitation(s)
N370S/N370SPatient-derived FibroblastsNot specifiedSignificant increase[8]
F213I/L444PPatient-derived FibroblastsNot specifiedSignificant increase[8]
L444P/L444PPatient-derived FibroblastsNot specifiedNo significant increase[8]
GD patient-derivedCultured MacrophagesNot specified3.3-fold[9]
GBA-PD patient-derivedCultured MacrophagesNot specified3.5-fold[9]
Table 3: Clinical Efficacy of Enzyme Replacement Therapy (Imiglucerase) in Gaucher Disease Type 1
ParameterDuration of TreatmentEfficacy OutcomeCitation(s)
Spleen Volume24 months57% average decrease[10]
Liver Volume24 months20% average decrease[10]
Hemoglobin Level6 months1.90 g/dL average increase[10][11]
Platelet Count6 months33% average increase[11]
Bone Mineral Density8 yearsNormalization of BMD[12]
Table 4: Clinical Efficacy of Substrate Reduction Therapy (Eliglustat) in Gaucher Disease Type 1 (Treatment-Naïve Patients)
ParameterDuration of TreatmentEfficacy OutcomeCitation(s)
Spleen Volume4.5 years66% mean decrease[13]
Liver Volume4.5 years23% mean decrease[13]
Hemoglobin Level4.5 years1.4 g/dL mean increase[13]
Platelet Count4.5 years87% mean increase[13]
Bone Mineral Density4 yearsShift from osteopenia to normal[13][14]

Signaling Pathways and Mechanisms of Action

Gaucher disease pathogenesis stems from the misfolding and subsequent degradation of mutant GCase in the endoplasmic reticulum (ER), leading to insufficient enzyme in the lysosome and substrate accumulation.[15] This triggers a cascade of downstream events, including cellular dysfunction and inflammation.

Chaperone_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome Misfolded_GCase Misfolded GCase Protein This compound This compound (Non-inhibitory Chaperone) Misfolded_GCase->this compound Binding Stabilized_Complex Stabilized GCase-ML266 Complex This compound->Stabilized_Complex Functional_GCase Functional Mutant GCase Stabilized_Complex->Functional_GCase Trafficking Substrate Glucosylceramide Functional_GCase->Substrate Partial Hydrolysis Reduced_Accumulation Reduced Substrate Accumulation Substrate->Reduced_Accumulation Therapeutic_Workflow cluster_Patient Patient with Gaucher Disease cluster_ERT Enzyme Replacement Therapy (ERT) cluster_SRT Substrate Reduction Therapy (SRT) cluster_PC Pharmacological Chaperone (PC) Therapy Diagnosis Diagnosis (Enzyme assay, Genotyping) ERT_Admin Intravenous Infusion of Recombinant GCase Diagnosis->ERT_Admin SRT_Admin Oral Administration of Glucosylceramide Synthase Inhibitor Diagnosis->SRT_Admin PC_Admin Oral Administration of Chaperone Molecule Diagnosis->PC_Admin ERT_Target Delivery to Macrophages ERT_Admin->ERT_Target ERT_Effect Lysosomal Substrate Clearance ERT_Target->ERT_Effect SRT_Target Inhibition of Substrate Synthesis SRT_Admin->SRT_Target SRT_Effect Reduced Substrate Load SRT_Target->SRT_Effect PC_Target Stabilization of Mutant GCase in ER PC_Admin->PC_Target PC_Effect Increased Functional GCase in Lysosome PC_Target->PC_Effect

References

Comparative Analysis of ML266 Cross-Reactivity with Lysosomal Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological chaperone ML266, focusing on its cross-reactivity with other lysosomal enzymes. This compound is a known activator of glucocerebrosidase (GCase), a critical enzyme implicated in Gaucher disease. Understanding the selectivity of this compound is paramount for its development as a potential therapeutic agent, as off-target effects can lead to unforeseen complications. This document summarizes the available quantitative data, details experimental protocols for comprehensive selectivity profiling, and provides visual representations of key pathways and workflows.

Data Presentation: this compound Selectivity Profile

The following table summarizes the known activity of this compound against its primary target, GCase, and its reported cross-reactivity with another lysosomal enzyme, acid alpha-glucosidase. Data for a broader panel of lysosomal enzymes is not currently available in the public domain and represents a critical gap in the characterization of this compound.

Enzyme TargetGeneFunctionThis compound Activity (IC50/EC50)Fold Selectivity vs. GCaseReference
Glucocerebrosidase (GCase) GBA1Hydrolysis of glucosylceramide2.5 µM (IC50) -[PubChem AID: 2590]
Acid alpha-glucosidase (GAA)GAAHydrolysis of glycogen> 57 µM (Inactive)> 22-fold[PubChem AID: 2577]
Acid Sphingomyelinase (ASM)SMPD1Hydrolysis of sphingomyelinNot AvailableNot Available-
Galactosylceramidase (GALC)GALCHydrolysis of galactosylceramideNot AvailableNot Available-
α-L-Iduronidase (IDUA)IDUAHydrolysis of glycosaminoglycansNot AvailableNot Available-
Hexosaminidase A (HEXA)HEXAHydrolysis of GM2 gangliosidesNot AvailableNot Available-

Experimental Protocols

To address the gap in the selectivity profile of this compound, the following experimental protocols are proposed for a comprehensive cross-reactivity assessment against a panel of key lysosomal enzymes.

General Principle: In Vitro Lysosomal Enzyme Activity Assay

The cross-reactivity of this compound will be determined by measuring its effect on the enzymatic activity of a panel of lysosomal hydrolases using specific fluorogenic substrates. The assays will be performed using commercially available recombinant human enzymes or cell lysates from relevant cell lines.

Materials and Reagents
  • Enzymes: Recombinant human glucocerebrosidase (GCase), acid alpha-glucosidase (GAA), acid sphingomyelinase (ASM), galactosylceramidase (GALC), α-L-iduronidase (IDUA), and hexosaminidase A (HEXA).

  • Substrates:

    • GCase: 4-Methylumbelliferyl-β-D-glucopyranoside

    • GAA: 4-Methylumbelliferyl-α-D-glucopyranoside

    • ASM: 6-Hexadecanoylamino-4-methylumbelliferyl-phosphorylcholine

    • GALC: 4-Methylumbelliferyl-β-D-galactopyranoside

    • IDUA: 4-Methylumbelliferyl-α-L-iduronide

    • HEXA: 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide-6-sulfate

  • Compound: this compound (in DMSO)

  • Assay Buffers: Specific to each enzyme to ensure optimal pH and necessary co-factors.

  • Instrumentation: Fluorescence plate reader.

Assay Protocol (General)
  • Enzyme Preparation: Dilute the recombinant enzyme to a working concentration in the corresponding assay buffer.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (if available).

  • Reaction Initiation: In a 96-well black plate, add the diluted enzyme, followed by the this compound dilutions or controls.

  • Substrate Addition: Initiate the enzymatic reaction by adding the specific fluorogenic substrate to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time, optimized for each enzyme to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a stop buffer (e.g., 0.5 M sodium carbonate).

  • Fluorescence Measurement: Read the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader (e.g., excitation at 365 nm and emission at 450 nm).

  • Data Analysis: Calculate the percent inhibition or activation for each concentration of this compound relative to the vehicle control. Determine the IC50 or EC50 values by fitting the data to a dose-response curve.

Visualizations

Mechanism of Action: this compound as a Pharmacological Chaperone

The following diagram illustrates the proposed mechanism of action for this compound as a pharmacological chaperone for GCase.

GCase_Chaperone_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome ER Misfolded GCase ER_this compound GCase-ML266 Complex Proteasome Proteasomal Degradation ER->Proteasome Ubiquitination This compound This compound This compound->ER Binding Golgi Processing & Trafficking ER_this compound->Golgi Correct Folding & Transport Lysosome Functional GCase Golgi->Lysosome Vesicular Transport Product Glucose + Ceramide Lysosome->Product Hydrolysis Substrate Glucosylceramide Substrate->Lysosome

Caption: this compound binds to misfolded GCase in the ER, promoting its proper folding and transport to the lysosome.

Experimental Workflow: Cross-Reactivity Profiling

The diagram below outlines the experimental workflow for assessing the cross-reactivity of this compound against a panel of lysosomal enzymes.

Cross_Reactivity_Workflow start Start: this compound Stock Solution prepare_compound Prepare Serial Dilutions of this compound start->prepare_compound assay_setup Set up 96-well Plate Assay (Enzyme + this compound/Controls) prepare_compound->assay_setup enzyme_panel Prepare Lysosomal Enzyme Panel (GCase, GAA, ASM, etc.) enzyme_panel->assay_setup add_substrate Add Specific Fluorogenic Substrate assay_setup->add_substrate incubate Incubate at 37°C add_substrate->incubate read_plate Read Fluorescence incubate->read_plate analyze_data Data Analysis: Calculate % Inhibition/Activation read_plate->analyze_data determine_ic50 Determine IC50/EC50 Values analyze_data->determine_ic50 end End: Selectivity Profile determine_ic50->end

Caption: Workflow for determining the selectivity profile of this compound against various lysosomal enzymes.

In Vivo Performance of Gaucher Disease Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gaucher disease (GD) is a lysosomal storage disorder stemming from mutations in the GBA1 gene, leading to deficient activity of the enzyme glucocerebrosidase (GCase).[1] This deficiency results in the accumulation of its substrate, glucosylceramide (GlcCer), primarily within macrophages, which become engorged "Gaucher cells".[2][3] These cells infiltrate various organs, leading to a multisystemic disease characterized by hepatosplenomegaly, anemia, thrombocytopenia, and skeletal abnormalities.[3][4] Neuronopathic forms of the disease also involve severe central nervous system (CNS) complications.[2]

Current therapeutic strategies for Gaucher disease include enzyme replacement therapy (ERT), substrate reduction therapy (SRT), and the emerging fields of pharmacological chaperone (PC) therapy and gene therapy.[5] This guide provides a comparative overview of the in vivo performance of these therapeutic modalities in animal models of Gaucher disease. While direct in vivo validation data for the novel pharmacological chaperone ML266 is not yet publicly available, this guide will compare its proposed mechanism of action with existing and experimental therapies that have undergone preclinical in vivo evaluation. This compound is a GCase chaperone intended to bind to mutant GCase, facilitating its proper folding and trafficking to the lysosome to restore enzymatic activity.

This guide summarizes key quantitative data from in vivo studies in tabular format, provides detailed experimental protocols for pivotal experiments, and includes visualizations of the Gaucher disease pathway and a typical experimental workflow to aid in the understanding and evaluation of these therapeutic approaches.

Pathophysiology of Gaucher Disease

Gaucher disease is caused by a deficiency in the lysosomal enzyme glucocerebrosidase (GCase), which is responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[4] In the absence of sufficient GCase activity, glucosylceramide and its deacylated form, glucosylsphingosine, accumulate within the lysosomes of macrophages.[2] This accumulation leads to the formation of characteristic "Gaucher cells" that infiltrate various tissues, including the spleen, liver, bone marrow, and in neuronopathic forms, the central nervous system.[3]

Gaucher Disease Pathophysiology Gaucher Disease Pathophysiology cluster_lysosome Lysosome cluster_cell Macrophage cluster_organ Organ Systems Glucosylceramide Glucosylceramide GCase Glucocerebrosidase (GCase) (Deficient in Gaucher Disease) Glucosylceramide->GCase Hydrolysis Ceramide_Glucose Ceramide + Glucose GCase->Ceramide_Glucose Products Accumulation Glucosylceramide Accumulation GCase->Accumulation Deficiency leads to Gaucher_Cell Gaucher Cell Formation Accumulation->Gaucher_Cell Organ_Infiltration Organ Infiltration (Spleen, Liver, Bone Marrow, CNS) Gaucher_Cell->Organ_Infiltration Clinical_Manifestations Clinical Manifestations (Hepatosplenomegaly, Anemia, Thrombocytopenia, Bone Disease, Neurological Symptoms) Organ_Infiltration->Clinical_Manifestations

Caption: Pathophysiology of Gaucher Disease.

Comparative In Vivo Efficacy of Therapeutic Modalities

The following tables summarize the in vivo performance of various therapeutic approaches in animal models of Gaucher disease. It is important to note that direct comparisons between studies can be challenging due to differences in the specific animal models, treatment regimens, and analytical methods used.

Table 1: Pharmacological Chaperones

Pharmacological chaperones are small molecules that bind to and stabilize misfolded mutant enzymes, facilitating their proper trafficking to the lysosome and increasing their residual activity. While no in vivo data for this compound is currently available, data for other chaperones like ambroxol and isofagomine are presented below.

Therapeutic AgentAnimal ModelDosage and AdministrationKey In Vivo OutcomesReference
Ambroxol L444P/+ mouse model4mM in drinking water for 12 days- Significant increase in GCase activity in the brainstem, midbrain, cortex, and striatum.[6]
Isofagomine 4L;C* (V394L/V394L + saposin C-/-) neuronopathic GD mouse model20 or 600 mg/kg/day- Extended lifespan by 10 and 20 days, respectively.- Increased GCase activity and protein levels in brain and visceral tissues.- No significant reduction in cerebral cortical glucosylceramide or glucosylsphingosine levels.[7][8]
Isofagomine hG/4L/PS-NA mouse model30 mg/kg/day for 8 weeks- Increased GCase activity in visceral tissues and brain.- Reduced glucosylceramide by 75% and glucosylsphingosine by 33%.[9]
Table 2: Enzyme Replacement Therapy (ERT)

ERT involves the intravenous infusion of a recombinant form of the GCase enzyme.

Therapeutic AgentAnimal ModelDosage and AdministrationKey In Vivo OutcomesReference
Imiglucerase D409V/null Gaucher mouse model5, 15, or 60 U/kg/week, IV- Dose-dependent reduction in glucosylceramide levels in liver (60-95%) and spleen (~10-30%).- Reduction in storage cell numbers in the liver.[10][11]
Velaglucerase alfa D409V/null Gaucher mouse model5, 15, or 60 U/kg/week, IV- Dose-dependent reduction in glucosylceramide levels in liver (60-95%) and spleen (~10-30%).- Reduction in storage cell numbers in the liver.[10][11][12]
Table 3: Substrate Reduction Therapy (SRT)

SRT aims to decrease the production of glucosylceramide, thereby reducing its accumulation.

Therapeutic AgentAnimal ModelDosage and AdministrationKey In Vivo OutcomesReference
Miglustat Sandhoff mouse model (relevant for GSL storage)Data from human studies more prominent- In human studies, reduced liver and spleen volume and improved hematological parameters.[13][14]
Eliglustat (Genz-682452) CBE-induced and 4L;C* mouse models of neuronopathic GDNot specified- Reduced accumulation of glycolipids in the liver and brain.- Ameliorated gliosis and ataxia in the CBE model.- Reduced brain substrate levels by >40% and increased lifespan by ~30% in the 4L;C* model.[15]
Table 4: Gene Therapy

Gene therapy seeks to provide a long-lasting source of functional GCase by introducing a correct copy of the GBA1 gene.

Therapeutic ApproachAnimal ModelVector and AdministrationKey In Vivo OutcomesReference
Retroviral vector GD mouse modelRetroviral vector transduced hematopoietic stem cells- Normalized glucosylceramide levels in bone marrow, spleen, and liver.- Eliminated Gaucher cell infiltration.[16]
Lentiviral vector GD1 mouse modelLentiviral vector transduced hematopoietic stem/progenitor cells- Significant reduction in glucocerebroside accumulation.- Reversal of hepatosplenomegaly and restoration of blood parameters.- Prominent reduction of Gaucher cell infiltration.[17]
Adenoviral vector Chemically induced mouse modelRecombinant adenoviral vector (Ad2/CMV-GC)- Normalized Kupffer cell glucosylceramide levels.[18]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are examples of experimental protocols employed in the evaluation of different therapeutic modalities for Gaucher disease.

Pharmacological Chaperone Study: Isofagomine in a Neuronopathic Mouse Model[7][8]
  • Animal Model: 4L;C* (V394L/V394L + saposin C-/-) neuronopathic Gaucher disease mouse model.

  • Treatment: Isofagomine was administered to pregnant females 3 to 5 days prior to birth at 20 mg/kg/day. One cohort of pups continued on this dose, while a second cohort's dose was increased to 600 mg/kg/day at postnatal day 7.

  • Outcome Measures:

    • Lifespan: Monitored daily.

    • GCase Activity: Assayed in tissue homogenates using a fluorogenic substrate.

    • GCase Protein Levels: Determined by Western blot analysis.

    • Glucosylceramide and Glucosylsphingosine Levels: Quantified by mass spectrometry.

    • Neuropathology: Assessed by immunohistochemical staining for markers of astrogliosis and microglial activation.

Enzyme Replacement Therapy Study: Imiglucerase and Velaglucerase alfa[10][11]
  • Animal Model: D409V/null Gaucher disease mouse model.

  • Treatment: Imiglucerase or velaglucerase alfa was administered via intravenous (IV) bolus injection at doses of 5, 15, or 60 U/kg/week for 4 or 8 weeks.

  • Outcome Measures:

    • Pharmacokinetics: GCase activity was measured in serum at various time points post-injection.

    • Tissue Distribution: GCase activity was measured in liver, spleen, and lung homogenates.

    • Glucosylceramide Levels: Quantified in liver and spleen tissues.

    • Histopathology: The number of Gaucher cells in the liver was quantified.

Gene Therapy Study: Lentiviral Vector in a GD1 Mouse Model[17]
  • Animal Model: A mouse model exhibiting signs consistent with Gaucher disease type 1.

  • Treatment: Hematopoietic stem/progenitor cells were transduced with a lentiviral vector encoding for functional human GCase and then transplanted into the mice.

  • Outcome Measures (at 5 months post-transplant):

    • Glucocerebroside Accumulation: Measured in various tissues.

    • Organomegaly: Liver and spleen weights were determined.

    • Hematological Parameters: Blood counts were analyzed.

    • Bone Parameters: Assessed using micro-computed tomography (micro-CT).

    • Histopathology: Gaucher cell infiltration was evaluated in tissue sections.

Experimental Workflow for In Vivo Validation

The following diagram illustrates a general workflow for the in vivo validation of a therapeutic candidate for Gaucher disease in an animal model.

Experimental Workflow General In Vivo Validation Workflow for Gaucher Disease Therapeutics cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis cluster_conclusion Conclusion Model Select Appropriate Gaucher Disease Animal Model Groups Establish Treatment and Control Groups Model->Groups Administer Administer Therapeutic Agent (e.g., this compound, ERT, SRT, Gene Therapy) and Vehicle Control Groups->Administer Monitor Monitor Animal Health and Phenotype Administer->Monitor Sacrifice Tissue and Blood Collection at Endpoint Monitor->Sacrifice Biochemical Biochemical Analysis - GCase Activity - Substrate Levels (GC, GS) Sacrifice->Biochemical Histo Histopathological Analysis - Gaucher Cell Infiltration - Immunohistochemistry Sacrifice->Histo Behavioral Behavioral/Functional Assessments (for nGD models) Sacrifice->Behavioral Data Data Analysis and Interpretation Biochemical->Data Histo->Data Behavioral->Data Efficacy Evaluation of Therapeutic Efficacy Data->Efficacy

Caption: A general experimental workflow for preclinical testing.

Conclusion

The treatment landscape for Gaucher disease is evolving, with several therapeutic modalities demonstrating significant efficacy in preclinical animal models. Enzyme replacement therapy and substrate reduction therapy are established treatments that have shown clear benefits in reducing the visceral and hematological manifestations of the disease. Pharmacological chaperones, such as isofagomine and ambroxol, represent a promising oral therapeutic strategy, with in vivo studies demonstrating their ability to increase GCase activity, although their effects on substrate reduction can be variable. Gene therapy holds the potential for a one-time curative treatment and has shown remarkable success in correcting the disease phenotype in mouse models.

While in vivo validation data for this compound is not yet available, its proposed mechanism as a pharmacological chaperone places it within a class of therapeutics with demonstrated potential. Future in vivo studies will be crucial to determine its efficacy and safety profile and to ascertain its potential role in the management of Gaucher disease. The comparative data and experimental frameworks presented in this guide are intended to provide a valuable resource for researchers and drug development professionals working to advance novel therapies for this debilitating disorder.

References

A Comparative Analysis of ML266 and Substrate Reduction Therapy for Lysosomal Storage Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on two distinct therapeutic strategies for Gaucher disease and related lysosomal storage disorders.

This guide provides a comprehensive comparison of ML266, a pharmacological chaperone, and Substrate Reduction Therapy (SRT), an established treatment modality for Gaucher disease. We will delve into their mechanisms of action, present available experimental data, and outline key experimental protocols to facilitate a deeper understanding of these therapeutic approaches.

Introduction: Two Approaches to a Common Problem

Gaucher disease, the most prevalent lysosomal storage disorder, arises from mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages, leading to a range of clinical manifestations including hepatosplenomegaly, hematological abnormalities, and bone disease. While enzyme replacement therapy (ERT) has been a mainstay of treatment, oral therapies like pharmacological chaperones and SRT offer alternative or complementary strategies.

This compound represents a pharmacological chaperone approach. It is a small molecule designed to bind to and stabilize misfolded GCase, facilitating its proper trafficking to the lysosome and restoring its enzymatic function.[1][2][3] In contrast, Substrate Reduction Therapy (SRT) aims to decrease the synthesis of glucosylceramide, thereby reducing the amount of substrate that accumulates due to the deficient enzyme.[4][5][6][7]

Mechanism of Action

The fundamental difference between this compound and SRT lies in their therapeutic targets and mechanisms of action.

This compound: A Molecular Chaperone for GCase

This compound is a non-inhibitory chaperone of glucocerebrosidase.[1] Its mechanism involves:

  • Binding to Misfolded GCase: In the endoplasmic reticulum (ER), this compound binds to mutant GCase enzymes that would otherwise be targeted for degradation.

  • Stabilization and Trafficking: This binding helps the misfolded enzyme to achieve a more stable conformation, allowing it to pass the ER's quality control system.

  • Lysosomal Delivery and Dissociation: The chaperone-enzyme complex is then trafficked to the lysosome. Once in the acidic environment of the lysosome, the chaperone dissociates, leaving a functional GCase enzyme to catabolize glucosylceramide.

This compound has an IC50 of 2.5 µM for its chaperone activity.[8][9] Importantly, as a non-inhibitory chaperone, it does not block the active site of the enzyme in the lysosome.[1]

Substrate Reduction Therapy: Inhibiting Substrate Synthesis

SRT takes an entirely different approach by targeting the production of glucosylceramide. The key enzyme in this pathway is glucosylceramide synthase. SRT drugs, such as Miglustat and Eliglustat, are inhibitors of this enzyme.[4][5][7] By partially blocking this initial step in glucosylceramide synthesis, SRT reduces the influx of the substrate into the lysosome, thereby alleviating the burden on the deficient GCase enzyme.

Data Presentation: A Comparative Overview

The availability of quantitative data for this compound and SRT reflects their different stages of development. SRT has undergone extensive clinical trials, providing a wealth of efficacy and safety data. This compound, on the other hand, is still in the preclinical stages of research, and thus, in vivo and clinical data are not yet available. The following tables summarize the available data.

General Characteristics
FeatureThis compoundSubstrate Reduction Therapy (SRT)
Therapeutic Class Pharmacological ChaperoneGlucosylceramide Synthase Inhibitor
Mechanism of Action Binds to and stabilizes mutant GCase, aiding its transport to the lysosome to restore activity.[1][2][3]Inhibits the synthesis of glucosylceramide, reducing the accumulation of the substrate.[4][5][6][7]
Target Molecule Mutant Glucocerebrosidase (GCase)Glucosylceramide Synthase
Examples This compoundMiglustat (Zavesca®), Eliglustat (Cerdelga®)
Target Disease Gaucher Disease (research)Gaucher Disease Type 1 (approved), other lysosomal storage disorders (investigational)
Quantitative Efficacy Data: Substrate Reduction Therapy

The efficacy of SRT in treating Gaucher disease type 1 has been well-established in numerous clinical trials. The following tables summarize key findings for two approved SRT drugs, Miglustat and Eliglustat.

Table 1: Efficacy of Miglustat in Treatment-Naïve Adults with Gaucher Disease Type 1 (12-month data)

ParameterBaseline (Mean)Change after 12 months (Mean)Reference
Spleen Volume (multiples of normal)19.1-26%[10]
Liver Volume (multiples of normal)2.5-12%[10]
Hemoglobin (g/dL)12.1+0.9[10]
Platelet Count (x 10⁹/L)61.1+15.7[10]

Table 2: Efficacy of Eliglustat in Treatment-Naïve Adults with Gaucher Disease Type 1 (9-month data from ENGAGE trial)

ParameterPlacebo Group (Mean Change)Eliglustat Group (Mean Change)p-valueReference
Spleen Volume (% change)+2.3%-27.8%<0.0001[4][11]
Hemoglobin (g/dL change)-0.2+1.22<0.0001[4][11]
Platelet Count (% change)-3.6%+40.5%<0.0001[4][11]
Liver Volume (% change)+1.4%-6.6%<0.0001[4][11]

Table 3: Long-Term Efficacy of Eliglustat in Treatment-Naïve Adults with Gaucher Disease Type 1 (4.5-year data from ENGAGE trial)

ParameterBaseline (Mean)Value after 4.5 years (Mean)% ChangeReference
Spleen Volume (multiples of normal)17.15.8-66%[4]
Liver Volume (multiples of normal)1.51.1-23%[4]
Hemoglobin (g/dL)11.913.4+12.6%[4]
Platelet Count (x 10⁹/L)67.6122.6+81.4%[4]
Safety and Tolerability: Substrate Reduction Therapy
Adverse EffectMiglustatEliglustat
Gastrointestinal Diarrhea, flatulence, abdominal pain (common)Diarrhea, nausea, abdominal pain (common)
Neurological Tremor, peripheral neuropathy (less common)Headache, fatigue (common)
Other Weight lossArthralgia

Note: This is not an exhaustive list of side effects. Please refer to the specific drug's prescribing information for complete safety details.

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate pharmacological chaperones like this compound and SRT agents.

Glucocerebrosidase (GCase) Activity Assay

Objective: To measure the enzymatic activity of GCase in cell lysates or purified enzyme preparations. This assay is crucial for assessing the effect of pharmacological chaperones on enzyme function.

Methodology (Fluorometric Assay):

  • Reagents:

    • 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), a fluorogenic substrate.[12][13]

    • Sodium taurocholate (a detergent to solubilize the substrate and enzyme).

    • Citrate-phosphate buffer (pH 5.2-5.4 to mimic the lysosomal environment).[14]

    • NaOH or glycine-carbonate buffer (stop solution to raise the pH and enhance fluorescence).

    • Cell lysates from patient-derived fibroblasts or macrophages, or recombinant GCase.

  • Procedure:

    • Prepare a reaction mixture containing the citrate-phosphate buffer, sodium taurocholate, and 4-MUG.

    • Add the cell lysate or purified enzyme to the reaction mixture. For chaperone studies, cells would be pre-incubated with the chaperone (e.g., this compound) for a specified period.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Stop the reaction by adding the stop solution.

    • Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 4-MU.

    • Calculate the GCase activity in the samples, typically expressed as nmol of 4-MU produced per hour per mg of protein.

Cellular Models of Gaucher Disease

Objective: To create in vitro systems that recapitulate the cellular pathology of Gaucher disease, allowing for the testing of therapeutic agents.

Methodology:

  • Patient-Derived Fibroblasts: Skin biopsies from Gaucher disease patients can be used to establish primary fibroblast cultures. These cells harbor the patient's specific GBA1 mutations and can be used to assess GCase activity, protein levels, and trafficking.[15]

  • Patient-Derived Macrophages: Monocytes can be isolated from the peripheral blood of Gaucher patients and differentiated into macrophages in vitro.[16][17] These cells are highly relevant as they are the primary cell type affected in Gaucher disease and exhibit the characteristic storage of glucosylceramide.[16][17]

  • Induced Pluripotent Stem Cell (iPSC)-Derived Macrophages: Fibroblasts from Gaucher patients can be reprogrammed into iPSCs and then differentiated into macrophages. This provides a potentially unlimited source of disease-relevant cells for high-throughput screening and mechanistic studies.[16]

Animal Models of Gaucher Disease

Objective: To study the pathophysiology of Gaucher disease in a whole-organism context and to evaluate the in vivo efficacy and safety of novel therapies.

Methodology:

  • Chemically-Induced Models: Administration of an irreversible GCase inhibitor, such as conduritol-B-epoxide (CBE), to mice can induce a Gaucher-like phenotype.[18]

  • Genetic Mouse Models:

    • Knockout (KO) mice: Mice with a complete knockout of the Gba1 gene are not viable and die shortly after birth.[19][20]

    • Conditional Knockout mice: These models allow for the tissue-specific or time-specific deletion of the Gba1 gene, overcoming the neonatal lethality of full KO mice.[19][21]

    • Knock-in (KI) mice: These models carry specific point mutations in the Gba1 gene that are found in human Gaucher patients (e.g., L444P, N370S), providing a more genetically accurate representation of the human disease.[18][20]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and a comparative experimental workflow for this compound and SRT.

cluster_this compound This compound (Pharmacological Chaperone) Pathway ER Endoplasmic Reticulum Misfolded_GCase Misfolded GCase Complex This compound-GCase Complex Degradation Proteasomal Degradation Misfolded_GCase->Degradation Default Pathway This compound This compound This compound->Complex Binds Golgi Golgi Apparatus Complex->Golgi Trafficking Lysosome Lysosome Golgi->Lysosome Trafficking Functional_GCase Functional GCase Lysosome->Functional_GCase Dissociation Breakdown Substrate Breakdown Functional_GCase->Breakdown Catalyzes Substrate Glucosylceramide (Substrate) Substrate->Breakdown

Caption: Mechanism of this compound as a pharmacological chaperone.

cluster_SRT Substrate Reduction Therapy (SRT) Pathway Precursor Ceramide GCS Glucosylceramide Synthase Precursor->GCS Substrate for Substrate Glucosylceramide (Substrate) GCS->Substrate Synthesizes SRT SRT Drug (e.g., Miglustat) SRT->GCS Inhibits Lysosome Lysosome Substrate->Lysosome Transport to Deficient_GCase Deficient GCase Accumulation Substrate Accumulation Deficient_GCase->Accumulation Leads to

Caption: Mechanism of Substrate Reduction Therapy (SRT).

cluster_Workflow Comparative Experimental Workflow start Start: Gaucher Disease Model (Cellular or Animal) treatment Treatment Groups start->treatment ml266_group This compound Treatment treatment->ml266_group srt_group SRT Treatment treatment->srt_group control_group Vehicle Control treatment->control_group gcase_assay GCase Activity Assay ml266_group->gcase_assay phenotype_assessment Phenotypic Assessment (e.g., organ size, blood counts) ml266_group->phenotype_assessment substrate_measurement Glucosylceramide Quantification srt_group->substrate_measurement srt_group->phenotype_assessment control_group->gcase_assay control_group->substrate_measurement control_group->phenotype_assessment data_analysis Comparative Data Analysis gcase_assay->data_analysis substrate_measurement->data_analysis phenotype_assessment->data_analysis

Caption: Workflow for comparing this compound and SRT.

Conclusion

This compound and Substrate Reduction Therapy represent two distinct and promising strategies for the treatment of Gaucher disease. SRT is a clinically validated approach with proven efficacy in managing the systemic manifestations of Gaucher disease type 1. Pharmacological chaperones like this compound are in an earlier stage of development but hold the potential to restore the function of the patient's own enzyme, a fundamentally different therapeutic principle. Further preclinical and clinical research on this compound is necessary to fully elucidate its therapeutic potential and to draw direct comparisons with established therapies like SRT. This guide provides a foundational understanding of these two modalities to inform future research and drug development efforts in the field of lysosomal storage disorders.

References

Specificity of ML266 for GCase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of pharmacological chaperones for the lysosomal enzyme glucocerebrosidase (GCase) has opened new therapeutic avenues for Gaucher disease and GBA1-associated Parkinson's disease. Among these, ML266 has emerged as a promising non-inhibitory chaperone. This guide provides a comparative assessment of the specificity of this compound for GCase, contrasting its performance with other notable GCase modulators, supported by experimental data and detailed protocols.

Unveiling this compound: A Non-Inhibitory Chaperone for GCase

This compound is a small molecule chaperone that enhances the activity of GCase. Unlike traditional inhibitory chaperones, this compound facilitates the proper folding and trafficking of mutant GCase from the endoplasmic reticulum to the lysosome without inhibiting the enzyme's catalytic function.[1] This non-inhibitory mechanism is a significant advantage, as it avoids the potential for substrate accumulation that can occur with inhibitory chaperones.

Comparative Analysis of GCase Modulators

To objectively evaluate the specificity of this compound, it is essential to compare its activity with other well-characterized GCase modulators, including the inhibitory chaperones ambroxol and isofagomine.

CompoundTypeTargetIC50 / AC50KiSelectivity Profile
This compound Non-inhibitory ChaperoneGCaseAC50: 5.2 µM (WT), 6.5 µM (N370S mutant)-Does not inhibit GCase activity.[1]
Ambroxol Inhibitory ChaperoneGCaseIC50: 31 µM (pH 5.6), 8.1 µM (pH 6.7)[2]~4-fold increase from pH 7.0 to 5.6[2]Mixed-type inhibitor of GCase.[2]
Isofagomine Inhibitory ChaperoneGCaseIC50: 5-30 nM-Potent inhibitor of β-glucosidase; also inhibits glucoamylase, isomaltase, and α-glucosidase. Weak inhibitor of lysosomal acid α-glucosidase (IC50 = 1 mM).

Table 1: Comparative data for GCase modulators. AC50 (Activation Concentration 50) refers to the concentration required to achieve 50% of the maximum chaperone effect. IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor where the response is reduced by half. Ki is the inhibition constant.

Experimental Protocols

In Vitro GCase Activity Assay (Fluorogenic Substrate)

This assay measures the enzymatic activity of GCase by monitoring the hydrolysis of a fluorogenic substrate.

Materials:

  • 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

  • Citrate-phosphate buffer (pH 5.4)

  • Sodium taurocholate

  • Bovine Serum Albumin (BSA)

  • EDTA

  • Stop buffer (e.g., glycine-NaOH, pH 10.7)

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Prepare Assay Buffer: Prepare a citrate-phosphate buffer (pH 5.4) containing sodium taurocholate, BSA, and EDTA.

  • Prepare Substrate Solution: Dissolve 4-MUG in the assay buffer to the desired final concentration.

  • Sample Preparation: Prepare cell or tissue lysates containing GCase.

  • Reaction Setup: In a 96-well black plate, add the cell lysate to each well. Add the compound of interest (e.g., this compound, ambroxol) at various concentrations. Include control wells with no compound.

  • Initiate Reaction: Add the 4-MUG substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop Reaction: Stop the reaction by adding a stop buffer.

  • Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader with excitation at ~365 nm and emission at ~445 nm.

  • Data Analysis: Calculate GCase activity based on the fluorescence intensity and normalize to protein concentration. For inhibitors, calculate IC50 values. For activators, determine the concentration-response curve.

Fibroblast Translocation Assay (Immunofluorescence)

This cell-based assay assesses the ability of a chaperone to promote the translocation of mutant GCase from the endoplasmic reticulum (ER) to the lysosome.

Materials:

  • Patient-derived fibroblasts with GCase mutations

  • Cell culture medium and supplements

  • Test compounds (e.g., this compound)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking buffer (e.g., BSA in PBS)

  • Primary antibodies: anti-GCase and anti-LAMP1 (lysosomal marker)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Plate patient-derived fibroblasts in chamber slides or multi-well plates. Treat the cells with the test compound at various concentrations for a specified period (e.g., 24-48 hours). Include untreated control cells.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against GCase and LAMP1 diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash with PBS and stain the nuclei with DAPI. Mount the slides with an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Assess the colocalization of the GCase signal with the LAMP1 signal. An increase in colocalization in treated cells compared to untreated cells indicates successful translocation of GCase to the lysosome.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro GCase Activity Assay cluster_cellbased Fibroblast Translocation Assay A Prepare GCase Source (e.g., cell lysate) B Incubate with This compound or Alternative A->B C Add Fluorogenic Substrate (4-MUG) B->C D Measure Fluorescence C->D E Determine IC50/AC50 D->E F Culture Patient Fibroblasts G Treat with This compound F->G H Immunostain for GCase and LAMP1 G->H I Fluorescence Microscopy H->I J Analyze Colocalization I->J GCase_Chaperone_Pathway ER Endoplasmic Reticulum (ER) Misfolded_GCase Misfolded Mutant GCase ER->Misfolded_GCase Complex GCase-ML266 Complex Misfolded_GCase->Complex Proteasome Proteasomal Degradation Misfolded_GCase->Proteasome ER-associated degradation (ERAD) This compound This compound This compound->Complex Binding Golgi Golgi Apparatus Complex->Golgi Trafficking Lysosome Lysosome Golgi->Lysosome Functional_GCase Functional GCase Lysosome->Functional_GCase

References

ML266: A Potent and Selective Non-Inhibitory GCase Chaperone for Gaucher Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of ML266 with alternative glucocerebrosidase chaperones, supported by experimental data and detailed protocols for researchers and drug development professionals.

Mutations in the GBA1 gene lead to deficient activity of the lysosomal enzyme glucocerebrosidase (GCase), causing Gaucher disease, a prevalent lysosomal storage disorder. A key therapeutic strategy involves the use of pharmacological chaperones (PCs) that can stabilize mutant GCase, facilitate its proper folding and trafficking to the lysosome, and restore its enzymatic function. This compound has emerged as a promising small molecule with a distinct advantage: it acts as a non-inhibitory chaperone of GCase. This guide provides an objective comparison of this compound with other GCase chaperones, presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Comparative Analysis of GCase Chaperones

This compound belongs to a class of non-inhibitory chaperones, distinguishing it from many first-generation iminosugar-based compounds that act as competitive inhibitors of GCase. This non-inhibitory nature is a significant advantage, as it avoids the potential for substrate accumulation due to enzyme inhibition at higher concentrations. The following tables summarize the quantitative data for this compound and a selection of alternative GCase chaperones.

Table 1: Potency and Efficacy of GCase Chaperones in Cellular Models

CompoundTypeTarget GCase MutationAssay SystemPotency (EC50/IC50)Efficacy (% GCase Activity Increase)Citation(s)
This compound Non-InhibitoryN370SHuman FibroblastsIC50: 2.5 µM15% of cells showed translocation at 5 µM[1]
ML198 Non-InhibitoryN370SHuman FibroblastsIC50: 0.4 µM20% of cells showed translocation at 5 µM[1]
Isofagomine (IFG) Inhibitory (Iminosugar)N370SHuman FibroblastsIC50: 0.06 µM~150-250%[2][3]
L444PHuman Fibroblasts & Lymphoblasts~30-250%[2]
Ambroxol Non-InhibitoryN370S, F213I, etc.Human Fibroblasts-15-50%[4]
GT-02216 Allosteric (Non-Inhibitory)L444PHuman FibroblastsEC50: 2.4 µM-[5]
GT-02287 Allosteric (Non-Inhibitory)N370S, L444P, etc.Human Fibroblasts-Dose-dependent increase[3]
GT-02329 Allosteric (Non-Inhibitory)N370S, L444P, etc.Human Fibroblasts-Dose-dependent increase[3]
NCGC326 Non-InhibitoryL444PH4 neuroglioma cells-1.5-fold increase in lysosomal GCase[6]

Note: The IC50 for this compound and ML198 is from the initial biochemical screen and may not directly reflect the EC50 for cellular GCase activity enhancement. The efficacy for these compounds is presented as the percentage of cells showing GCase translocation to the lysosome at a fixed concentration.

Table 2: Selectivity Profile of GCase Chaperones

CompoundSelectivity DataCitation(s)
This compound >22-fold selective against acid alpha-glucosidase. Inactive against β-glucosidase and β-galactosidase.[1]
ML198 >100-fold selective against acid alpha-glucosidase. Inactive against β-glucosidase and β-galactosidase.[1]
Isofagomine (IFG) Selective for GCase.[2][3]
Ambroxol pH-dependent inhibitor, less active at lysosomal pH.[4]

Signaling Pathways and Experimental Workflows

Understanding the underlying cellular mechanisms and the experimental approaches to evaluate chaperone efficacy is crucial for researchers. The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected in Gaucher disease and a typical workflow for the identification and validation of GCase chaperones.

GCase_Deficiency_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome GBA1_mutation GBA1 Gene Mutation Misfolded_GCase Misfolded GCase Protein GBA1_mutation->Misfolded_GCase ER_Stress ER Stress Misfolded_GCase->ER_Stress ERAD ER-Associated Degradation (ERAD) Misfolded_GCase->ERAD Chaperone Pharmacological Chaperone (e.g., this compound) Misfolded_GCase->Chaperone Substrate_Accumulation Glucosylceramide Accumulation UPR Unfolded Protein Response (UPR) ER_Stress->UPR ERAD->Substrate_Accumulation Reduced GCase levels lead to Correctly_Folded_GCase Correctly Folded GCase Chaperone->Correctly_Folded_GCase Stabilization & Correct Folding Lysosomal_GCase Functional Lysosomal GCase Correctly_Folded_GCase->Lysosomal_GCase Trafficking Restored_Activity Restored GCase Activity Lysosomal_GCase->Restored_Activity Lysosomal_Dysfunction Lysosomal Dysfunction Substrate_Accumulation->Lysosomal_Dysfunction Restored_Activity->Substrate_Accumulation Reduces

Caption: GCase deficiency signaling pathway.

Chaperone_Evaluation_Workflow cluster_Screening Primary Screening cluster_Validation In Vitro & Cellular Validation cluster_Preclinical Preclinical Evaluation HTS High-Throughput Screening (e.g., thermal shift, enzyme activity) Hit_Compounds Hit Compounds HTS->Hit_Compounds Dose_Response Dose-Response & IC50/EC50 Determination Hit_Compounds->Dose_Response Selectivity Selectivity Assays (vs. other glycosidases) Dose_Response->Selectivity Cellular_Activity Cellular GCase Activity Assay (Patient-derived fibroblasts) Selectivity->Cellular_Activity Lysosomal_Localization Lysosomal Localization Assay (Immunofluorescence) Cellular_Activity->Lysosomal_Localization Substrate_Reduction Substrate Reduction Assay (Glucosylceramide levels) Lysosomal_Localization->Substrate_Reduction In_Vivo In Vivo Efficacy (Gaucher disease models) Substrate_Reduction->In_Vivo Tox Toxicology Studies In_Vivo->Tox

Caption: Experimental workflow for GCase chaperone evaluation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of GCase chaperones.

GCase Activity Assay in Patient-Derived Fibroblasts

This assay measures the ability of a compound to increase the enzymatic activity of mutant GCase in a cellular context.

Materials:

  • Patient-derived fibroblasts (e.g., homozygous for N370S or L444P GBA1 mutations)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Lysis buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.2, with 0.1% Triton X-100)

  • 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution (e.g., 10 mM in lysis buffer)

  • Stop solution (e.g., 0.2 M glycine-NaOH, pH 10.7)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

  • Seed patient-derived fibroblasts in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (or vehicle control) for 48-72 hours.

  • After incubation, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells by adding lysis buffer to each well and incubating for 15 minutes at room temperature with gentle shaking.

  • Initiate the enzymatic reaction by adding the 4-MUG substrate solution to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a fluorescence plate reader.

  • Determine the protein concentration of each lysate (e.g., using a BCA assay) to normalize the GCase activity.

  • Calculate the percentage increase in GCase activity relative to the vehicle-treated control.

Immunofluorescence Assay for GCase Lysosomal Localization

This assay visually confirms the ability of a chaperone to promote the trafficking of mutant GCase from the endoplasmic reticulum (ER) to the lysosome.

Materials:

  • Patient-derived fibroblasts cultured on glass coverslips

  • Test compound

  • Primary antibodies: rabbit anti-GCase and mouse anti-LAMP1 (lysosomal marker)

  • Secondary antibodies: Alexa Fluor 488-conjugated anti-rabbit IgG and Alexa Fluor 594-conjugated anti-mouse IgG

  • DAPI for nuclear staining

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Fluorescence microscope

Procedure:

  • Treat fibroblasts with the test compound or vehicle for 48-72 hours.

  • Fix the cells with fixation solution for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization solution for 10 minutes.

  • Wash the cells with PBS.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate the cells with primary antibodies against GCase and LAMP1 overnight at 4°C.

  • Wash the cells with PBS.

  • Incubate the cells with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.

  • Wash the cells with PBS.

  • Mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope and assess the colocalization of GCase (green) and LAMP1 (red) signals. An increase in yellow puncta (overlap of green and red) indicates successful trafficking of GCase to the lysosome.

Conclusion

This compound represents a significant advancement in the development of pharmacological chaperones for Gaucher disease due to its potent, selective, and non-inhibitory mechanism of action. This guide provides a framework for comparing this compound to other GCase chaperones, offering researchers and drug developers the necessary data and protocols to evaluate its potential. The non-inhibitory nature of this compound and other emerging allosteric modulators presents a promising therapeutic avenue, potentially overcoming some of the limitations of earlier inhibitory chaperones. Further studies to determine the in vivo efficacy and safety of these novel compounds are warranted to translate these promising preclinical findings into effective treatments for patients with Gaucher disease.

References

A Comparative Guide to the Reproducibility of ML266 Experimental Results in Glucocerebrosidase Chaperoning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental results of ML266, a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), with alternative molecules. The information presented herein is intended to facilitate reproducible research and aid in the evaluation of potential therapeutic agents for Gaucher disease and other GCase-related disorders. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided. Visualizations of the relevant biological pathways and experimental workflows are included to enhance understanding.

Introduction to this compound and GCase Chaperoning

Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to deficient activity of the lysosomal enzyme glucocerebrosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, within lysosomes, leading to a range of clinical manifestations. Pharmacological chaperones (PCs) are small molecules that can bind to and stabilize mutant GCase, facilitating its proper folding and trafficking from the endoplasmic reticulum (ER) to the lysosome, thereby increasing its effective concentration and activity within the lysosome.

This compound is a non-inhibitory small molecule chaperone of GCase with a reported IC50 of 2.5 µM.[1] It has been identified as a promising candidate for the research and potential treatment of Gaucher disease due to its ability to promote the translocation of mutant GCase to the lysosome.[1][2] This guide will compare the reported efficacy of this compound with other notable GCase chaperones: Ambroxol, Isofagomine, and NCGC607.

Quantitative Comparison of GCase Chaperone Activity

The following table summarizes the quantitative experimental data for this compound and its alternatives. The data is compiled from various in vitro studies and highlights the relative efficacy of these compounds in enhancing GCase activity.

CompoundAssay SystemGCase MutationConcentrationObserved EffectReference
This compound Human FibroblastsN370S5 µM15% of cells showed GCase translocation to the lysosome[2]
Ambroxol Patient-derived MacrophagesVarious30 µM~3.3-fold increase in GCase activity in GD patients; ~3.5-fold increase in GBA-PD patients[2][3]
FibroblastsGaucher Disease60 µM~30% increase in GCase protein levels[4]
Non-human Primate BrainWild-type100 mg (oral)~20% increase in GCase activity in midbrain, cortex, and striatum[5]
Isofagomine Patient-derived LymphoblastsL444PNot Specified~3.5-fold increase in GCase activity[6]
Patient-derived FibroblastsL444PNot Specified~1.3-fold increase in GCase activity[6]
Patient-derived FibroblastsN370S/N370S25 µM2.5-fold increase in GCase activity
Patient-derived FibroblastsF213I/L444P25 µM4.3-fold increase in GCase activity
NCGC607 iPSC-derived Macrophages (GD)Various3 µM~1.3-fold increase in GCase activity; ~1.5-fold increase in GCase protein levels[7]
iPSC-derived Macrophages (GBA-PD)N370S3 µM~1.5-fold increase in GCase activity[7]
iPSC-derived DA neurons (GBA-PD)N370S3 µM~1.1-fold increase in GCase activity; ~1.7-fold increase in GCase protein levels[7]
iPSC-derived DA neurons (GD1)N370S/N370S3 µM2-fold increase in GCase activity[8]
iPSC-derived DA neurons (GD1-PD)N370S/N370S3 µM1.8-fold increase in GCase activity[8]

Experimental Protocols

Reproducibility of experimental findings is contingent on the detailed and accurate execution of protocols. Below are methodologies for key experiments cited in this guide.

Glucocerebrosidase (GCase) Activity Assay in Cell Lysates

This protocol is a standard method for quantifying GCase activity in cultured cells, such as fibroblasts or macrophages, following treatment with a pharmacological chaperone.

Materials:

  • Cultured cells (e.g., human fibroblasts)

  • Pharmacological chaperone of interest (e.g., this compound)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 1% Triton X-100 in water)

  • Assay buffer: 0.2 M citrate/phosphate buffer, pH 5.4, containing 0.25% sodium taurocholate

  • Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)

  • Stop solution: 0.2 M glycine-NaOH, pH 10.7

  • 96-well black, clear-bottom plates

  • Fluorometer

Procedure:

  • Cell Culture and Treatment: Plate cells in appropriate culture vessels and allow them to adhere. Treat the cells with the desired concentrations of the pharmacological chaperone for a specified period (e.g., 5 days). Include a vehicle-treated control group.

  • Cell Lysis: After treatment, wash the cells with PBS and then lyse them using the cell lysis buffer.[7] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a standard method such as the bicinchoninic acid (BCA) assay.

  • Enzyme Assay: a. In a 96-well plate, add a specific amount of cell lysate (e.g., 10-20 µg of protein) to each well. b. Add the assay buffer to each well. c. To initiate the reaction, add the 4-MUG substrate to each well. d. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~448 nm.[8]

  • Data Analysis: Calculate the GCase activity as the amount of product formed per unit of protein per unit of time (e.g., nmol/mg/h). Compare the activity in chaperone-treated cells to the vehicle-treated control to determine the fold-increase in activity.

GCase Translocation Assay using Immunofluorescence

This protocol allows for the visualization and quantification of GCase translocation to the lysosome.

Materials:

  • Cultured cells on coverslips

  • Pharmacological chaperone of interest

  • Primary antibodies: anti-GCase and anti-LAMP1 (lysosomal marker)

  • Fluorescently labeled secondary antibodies

  • DAPI (for nuclear staining)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the pharmacological chaperone as described above.

  • Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with the permeabilization buffer.

  • Immunostaining: a. Block non-specific antibody binding with the blocking buffer. b. Incubate the cells with primary antibodies against GCase and LAMP1. c. Wash the cells and incubate with appropriate fluorescently labeled secondary antibodies. d. Stain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal microscope.

  • Image Analysis: Analyze the images to determine the co-localization of GCase (red fluorescence) and LAMP1 (green fluorescence). The percentage of cells showing significant co-localization is a measure of GCase translocation to the lysosome.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can significantly aid in their comprehension. The following diagrams were generated using the Graphviz DOT language to illustrate the GCase chaperoning pathway and a typical experimental workflow for evaluating chaperone efficacy.

GCase Chaperoning and Trafficking Pathway

This diagram illustrates the mechanism of action of a pharmacological chaperone like this compound.

GCase_Chaperoning_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) Mutant_GCase_Unfolded Misfolded Mutant GCase Mutant_GCase_Folded Stabilized Mutant GCase ERAD ER-Associated Degradation Mutant_GCase_Unfolded->ERAD Ubiquitination & Degradation Chaperone This compound Chaperone->Mutant_GCase_Folded Binding & Stabilization Transport_Vesicle_1 Transport Vesicle Mutant_GCase_Folded->Transport_Vesicle_1 Trafficking Active_GCase Active GCase Transport_Vesicle_1->Active_GCase Delivery & Dissociation Products Glucose + Ceramide Active_GCase->Products Hydrolysis Substrate Glucosylceramide GCase_Chaperone_Workflow cluster_Assays Efficacy Assays Start Start Cell_Culture Culture Patient-derived Fibroblasts (e.g., N370S) Start->Cell_Culture Treatment Treat cells with this compound (or alternative) and Vehicle Control Cell_Culture->Treatment Incubation Incubate for a defined period (e.g., 5 days) Treatment->Incubation GCase_Activity_Assay GCase Activity Assay (Fluorometric) Incubation->GCase_Activity_Assay GCase_Translocation_Assay GCase Translocation Assay (Immunofluorescence) Incubation->GCase_Translocation_Assay Data_Analysis Analyze Data: - Fold-increase in GCase activity - % cells with lysosomal GCase GCase_Activity_Assay->Data_Analysis GCase_Translocation_Assay->Data_Analysis Conclusion Conclusion on Chaperone Efficacy Data_Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal of ML266: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, ML266 is classified as a non-hazardous substance. Disposal should adhere to standard laboratory procedures for non-hazardous chemical waste, in accordance with local, state, and federal regulations. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.

Chemical and Physical Properties of this compound

A comprehensive Safety Data Sheet (SDS) with detailed quantitative physical and chemical properties for this compound is not publicly available. However, the following information has been compiled from available sources.

PropertyData
Chemical Formula C₂₄H₂₂BrN₃O₄
Molecular Weight 496.36 g/mol
Appearance Solid
pH Not available
Boiling Point Not available
Melting Point Not available
Flash Point Not available
Solubility Not available
Toxicity Not classified as hazardous

Step-by-Step Disposal Procedures for this compound

Based on its classification as a non-hazardous substance, the following procedures are recommended for the disposal of this compound and its associated waste.

Unused or Expired this compound (Solid Form):
  • Waste Identification: Label the container clearly as "this compound for Disposal."

  • Containerization: Ensure the original container is securely sealed. If the original container is compromised, transfer the solid waste to a new, clean, and compatible container with a secure lid.

  • Disposal: Dispose of the container in the designated non-hazardous solid chemical waste stream provided by your institution's Environmental Health and Safety (EHS) department.

Contaminated Labware (e.g., gloves, pipette tips, vials):
  • Segregation: Collect all solid waste materials contaminated with this compound separately from regular laboratory trash.

  • Containerization: Place contaminated items in a clearly labeled, sealed plastic bag or a designated solid waste container. The label should indicate "Solid Waste Contaminated with this compound."

  • Disposal: Dispose of the container through your institution's non-hazardous solid chemical waste stream.

Solutions Containing this compound:
  • Waste Identification: Label the waste container clearly with "Aqueous Waste with this compound" or "Solvent Waste with this compound," specifying the solvent used.

  • Containerization: Use a compatible, leak-proof container with a secure screw-top cap. Do not overfill the container.

  • Disposal:

    • Aqueous Solutions: For small quantities of dilute aqueous solutions, consult your local EHS guidelines. Some institutions may permit drain disposal for non-hazardous, water-soluble compounds, while others may require collection.

    • Solvent Solutions: Solutions of this compound in organic solvents must be collected as hazardous waste, following your institution's procedures for flammable or halogenated waste, depending on the solvent.

Empty this compound Containers:
  • Decontamination: Triple rinse the empty container with a suitable solvent (e.g., water for aqueous solutions, or an appropriate organic solvent).

  • Rinsate Collection: Collect the rinsate as chemical waste.

  • Disposal: Once triple-rinsed, the container can typically be disposed of as regular laboratory glass or plastic waste. Deface the original label before disposal.

Experimental Protocols

No experimental protocols were cited in the provided information.

This compound Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

ML266_Disposal_Workflow This compound Disposal Decision Pathway cluster_waste_generation Waste Generation cluster_characterization Waste Characterization cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_aqueous_disposal Aqueous Liquid Waste cluster_solvent_disposal Solvent-Based Liquid Waste Waste This compound Waste Generated IsSolid Solid or Liquid? Waste->IsSolid SolidContainer Containerize in a labeled, sealed container IsSolid->SolidContainer Solid IsAqueous Aqueous or Solvent? IsSolid->IsAqueous Liquid SolidDisposal Dispose as non-hazardous solid chemical waste SolidContainer->SolidDisposal AqueousContainer Collect in a labeled, sealed container IsAqueous->AqueousContainer Aqueous SolventContainer Collect in a labeled, sealed container IsAqueous->SolventContainer Solvent AqueousDisposal Consult EHS for disposal (possible drain disposal) AqueousContainer->AqueousDisposal SolventDisposal Dispose as hazardous chemical waste SolventContainer->SolventDisposal

Caption: Decision workflow for this compound waste disposal.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations for chemical waste disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.